molecular formula C9H6N2O2 B1585893 2-Cyano-3-(3-pyridinyl)acrylic acid CAS No. 103029-74-9

2-Cyano-3-(3-pyridinyl)acrylic acid

Cat. No.: B1585893
CAS No.: 103029-74-9
M. Wt: 174.16 g/mol
InChI Key: SJDCYAGLGBTHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(3-pyridinyl)acrylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-(3-pyridinyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(3-pyridinyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-cyano-3-pyridin-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDCYAGLGBTHKD-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-(3-pyridinyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid, a valuable building block in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development. It delves into the prevalent synthetic pathway, the Knoevenagel condensation, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a comparative analysis of reaction conditions. The guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Pyridine-Containing Cyanoacrylates

The fusion of a pyridine ring with a cyanoacrylic acid moiety creates a molecular scaffold of significant interest in medicinal chemistry and materials science. The pyridine ring, a common motif in natural products and pharmaceuticals, imparts desirable physicochemical properties such as aqueous solubility and the ability to participate in hydrogen bonding. The α,β-unsaturated nitrile system of the cyanoacrylic acid portion serves as a versatile Michael acceptor and a precursor for a variety of chemical transformations.

Derivatives of 2-cyano-3-(3-pyridinyl)acrylic acid are being investigated for a range of biological activities. The broader class of 2-amino-3-cyanopyridine derivatives, which can be synthesized from related precursors, has shown potential as carbonic anhydrase inhibitors[1]. Furthermore, cyanoacrylate compounds are explored for their applications as herbicides, fungicides, and antitumor agents[2]. The inherent reactivity and functionality of this scaffold make it a valuable starting material for the synthesis of more complex heterocyclic systems and potential therapeutic agents.

This guide will focus on the most direct and widely employed method for the synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid: the Knoevenagel condensation.

The Knoevenagel Condensation: A Powerful Tool for C-C Bond Formation

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond. The reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base[3]. In the synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid, the reactants are 3-pyridinecarboxaldehyde and cyanoacetic acid.

Mechanistic Insights: The Role of the Catalyst and Solvent

The choice of catalyst and solvent is critical in the Knoevenagel condensation. Weakly basic amines, such as piperidine, are commonly employed. The mechanism, when using a secondary amine catalyst like piperidine, is multifaceted:

  • Enolate Formation: The basic amine deprotonates the α-carbon of cyanoacetic acid, which is highly acidic due to the presence of the adjacent nitrile and carboxylic acid groups. This generates a resonance-stabilized enolate ion.

  • Iminium Ion Formation: The amine catalyst reacts with the carbonyl group of 3-pyridinecarboxaldehyde to form a carbinolamine intermediate. This intermediate then loses a molecule of water to form a highly electrophilic iminium ion.

  • Nucleophilic Attack: The enolate of cyanoacetic acid acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

  • Elimination: The resulting adduct undergoes elimination of the amine catalyst and a proton to form the final α,β-unsaturated product, 2-Cyano-3-(3-pyridinyl)acrylic acid.

The use of pyridine as a solvent, a variation known as the Doebner modification , is particularly advantageous when one of the activating groups on the methylene component is a carboxylic acid[3]. In this modification, the pyridine not only serves as the solvent but also facilitates the decarboxylation of the initial adduct if malonic acid is used, leading to the corresponding acrylic acid. When cyanoacetic acid is used, the Doebner conditions help to drive the condensation to completion.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Iminium Ion Iminium Ion 3-Pyridinecarboxaldehyde->Iminium Ion + Piperidine - H2O Cyanoacetic Acid Cyanoacetic Acid Enolate Enolate Cyanoacetic Acid->Enolate + Piperidine - Piperidinium ion Piperidine Piperidine Adduct Adduct Iminium Ion->Adduct + Enolate Enolate->Adduct Product 2-Cyano-3-(3-pyridinyl)acrylic acid Adduct->Product - Piperidine Product->Piperidine Catalyst Regeneration

Experimental Protocol: Synthesis of 2-Cyano-3-(3-pyridinyl)acrylic Acid

The following protocol is a robust method for the synthesis of the target compound, adapted from established procedures for similar pyridine acrylic acids.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-Pyridinecarboxaldehyde107.1110.71 g0.10
Cyanoacetic acid85.069.36 g0.11
Pyridine79.1050 mL-
Piperidine85.151.0 mL~0.01
Concentrated HCl36.46As needed-
Ice-As needed-
Ethanol46.07For washing-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.71 g (0.10 mol) of 3-pyridinecarboxaldehyde and 9.36 g (0.11 mol) of cyanoacetic acid in 50 mL of pyridine.

  • Catalyst Addition: To the stirred solution, add 1.0 mL of piperidine.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and with vigorous stirring, pour the cold reaction mixture into the ice/acid mixture. A precipitate of 2-Cyano-3-(3-pyridinyl)acrylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities. Follow with a wash of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Drying A Dissolve 3-Pyridinecarboxaldehyde and Cyanoacetic Acid in Pyridine B Add Piperidine Catalyst A->B C Reflux for 3-4 hours B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E F Precipitate in Acidic Ice Water E->F G Vacuum Filtration F->G H Wash with Cold Water and Ethanol G->H I Dry under Vacuum H->I

Characterization

The final product should be a white to off-white solid. The identity and purity of the synthesized 2-Cyano-3-(3-pyridinyl)acrylic acid should be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point for this compound is approximately 195 °C.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridinyl protons and the vinylic proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the nitrile, carboxylic acid, and pyridinyl carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) group (around 2220 cm⁻¹), the carbonyl (C=O) of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretch of the carboxylic acid (broad peak around 3000 cm⁻¹).

Comparative Analysis of Synthesis Protocols

While the Doebner modification of the Knoevenagel condensation is a reliable method, other variations exist. The choice of protocol can be influenced by factors such as available equipment, desired reaction time, and scale.

MethodCatalystSolventTemperatureReaction TimeAdvantagesDisadvantages
Conventional Heating (Doebner) PiperidinePyridineReflux (~115 °C)3-4 hoursHigh yield, well-establishedLong reaction time, high temperature
Microwave-Assisted Ammonium AcetateEthanol or neatMicrowave irradiation1-5 minutesExtremely fast, often higher yieldsRequires specialized equipment

Conclusion

The synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid is efficiently achieved through the Knoevenagel condensation of 3-pyridinecarboxaldehyde and cyanoacetic acid. The Doebner modification, utilizing pyridine as a solvent and a catalytic amount of piperidine, provides a robust and high-yielding protocol. Understanding the underlying mechanism, particularly the dual role of the amine catalyst, allows for informed optimization of the reaction conditions. The resulting product is a versatile building block, and its efficient synthesis is a key step in the development of novel compounds for pharmaceutical and materials science applications.

References

  • Gül, H. İ., & Akgül, M. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]

  • Knoevenagel Condensation. (2021). J&K Scientific. [Link]

  • Li, X., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole Moiety. Molecules, 28(7), 3141. [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel octyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 111. [Link]

  • Narender, M., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

  • El-Ghanam, A. M. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Ion, R. M., et al. (2015). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 60(7-8), 755-761. [Link]

  • Dehno Khalaji, A., et al. (2015). (E)-2-Cyano-3-(2,3-dimeth-oxy-phen-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o927–o928. [Link]

  • Mohareb, R. M., & Ibrahim, N. S. (1989). The Knoevenagel Reaction of Cyanoacetamide with β-Ketoanilides: Synthesis of Polyfunctionally Substituted Pyridine and Coumarine Derivatives. Journal für Praktische Chemie, 331(3), 497-502. [Link]

  • Jung, J. (2021). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? ResearchGate. [Link]

  • Dehno Khalaji, A., et al. (2015). 1H NMR spectrum of 24-SC. ResearchGate. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Öcal, N., & Er, M. (2012). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 17(5), 5674–5685. [Link]

Sources

Targeting Metabolic Vulnerabilities: A Technical Deep Dive into 2-Cyano-3-(3-pyridinyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Cyano-3-(3-pyridinyl)acrylic acid (also known as


-cyano-

-(3-pyridyl)acrylic acid) represents a critical scaffold in the study of tumor metabolism. Structurally analogous to the classic inhibitor

-cyano-4-hydroxycinnamic acid (CHCA), this pyridine-based derivative serves as a potent inhibitor of Monocarboxylate Transporters (MCTs), specifically MCT1 and MCT4.

By blocking the proton-coupled transport of lactate across the plasma membrane, this molecule acts as a "metabolic choke," forcing glycolytic cancer cells into intracellular acidification and apoptosis. This guide details the chemical architecture, validated synthetic protocols, and mechanistic applications of this compound in drug discovery.

Part 1: Chemical Architecture & Physicochemical Properties

The molecule combines a pyridine heterocycle with an electron-deficient acrylic acid backbone. This structure is engineered for Michael acceptor reactivity and specific binding to the transmembrane domain of MCTs.

Structural Specifications
PropertyValue / Description
IUPAC Name (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoic acid
CAS Number 103029-74-9
Molecular Formula

Molecular Weight 174.16 g/mol
Core Scaffold Pyridyl-substituted cyanoacrylate
pKa (Acidic) ~3.5 (Carboxylic acid moiety)
pKa (Basic) ~5.2 (Pyridine nitrogen)
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
Functional Logic
  • The Cyano Group (-CN): Provides strong electron-withdrawing character, increasing the acidity of the

    
    -proton (pre-synthesis) and stabilizing the binding interaction within the MCT active site.
    
  • The Pyridine Ring: Unlike the phenyl ring in CHCA, the pyridine nitrogen allows for pH-dependent ionization. At physiological pH (7.4), the molecule exists in equilibrium, but the pyridine moiety can accept protons in the acidic tumor microenvironment (pH ~6.5), potentially altering local lipophilicity and membrane residence time.

  • The Carboxylic Acid: Essential for mimicking the carboxylate head of lactate (the natural substrate of MCTs).

Part 2: Synthetic Methodology (Knoevenagel Condensation)[3][4][5]

The synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid relies on the Knoevenagel condensation , a nucleophilic addition-elimination reaction. This protocol is favored for its atom economy and high yields.

Reaction Scheme

Reactants: 3-Pyridinecarboxaldehyde + Cyanoacetic Acid Catalyst: Piperidine (Base) Solvent: Ethanol (EtOH)[1]

Validated Protocol

Note: All steps should be performed in a fume hood due to the toxicity of pyridine derivatives.

  • Stoichiometry: Dissolve 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) and cyanoacetic acid (10 mmol, 0.85 g) in absolute ethanol (15 mL).

  • Catalysis: Add piperidine (0.5 mmol, ~50

    
    L) dropwise.
    
    • Expert Insight: Piperidine acts as an organocatalyst, deprotonating the

      
      -carbon of the cyanoacetic acid to generate the active enolate nucleophile.
      
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aldehyde spot.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C). The product typically precipitates as a solid.

    • Troubleshooting: If no precipitate forms, reduce volume by rotary evaporation or add cold water/HCl (adjusting pH to ~3 to protonate the carboxylate).

  • Purification: Filter the crude solid. Recrystallize from hot ethanol or an ethanol/water mixture.

  • Characterization:

    • Yield: Expect 70–85%.

    • 1H NMR (DMSO-d6): Look for the singlet olefinic proton at

      
       ~8.0–8.5 ppm, distinct from the aromatic pyridine protons.
      
Synthesis Workflow Diagram

SynthesisPath Reactants 3-Pyridinecarboxaldehyde + Cyanoacetic Acid Intermediate Enolate Formation Reactants->Intermediate Deprotonation Catalyst Catalyst: Piperidine Catalyst->Intermediate Reaction Reflux (EtOH) Knoevenagel Condensation Intermediate->Reaction Nucleophilic Attack Workup Acidification & Precipitation Reaction->Workup - H2O Product 2-Cyano-3-(3-pyridinyl) acrylic acid Workup->Product Recrystallization

Figure 1: Step-by-step synthetic pathway via Knoevenagel condensation.

Part 3: Mechanism of Action (MCT Inhibition)

The primary utility of this molecule is the inhibition of Monocarboxylate Transporters (MCTs) . Tumor cells often exhibit the "Warburg Effect," relying on glycolysis even in the presence of oxygen. This produces massive amounts of lactate, which must be exported to prevent lethal intracellular acidosis.

The Mechanism[6]
  • Competitive Binding: 2-Cyano-3-(3-pyridinyl)acrylic acid binds to the substrate-binding pocket of MCT1 (and to a lesser extent MCT4).

  • Translocation Blockade: It mimics lactate but cannot be transported due to the bulky aromatic/cyano substitution. This locks the transporter in an occluded state.

  • Metabolic Catastrophe:

    • Lactate accumulates intracellularly.[2][3]

    • Intracellular pH (pHi) drops.

    • Glycolysis is inhibited via negative feedback on Phosphofructokinase-1 (PFK-1).

    • Cell undergoes apoptosis or necrosis.

Cellular Pathway Diagram

MCT_Mechanism Glucose Glucose (Extracellular) Glycolysis Glycolysis (Warburg Effect) Glucose->Glycolysis Lactate_In Intracellular Lactate (High Conc.) Glycolysis->Lactate_In MCT1 MCT1 Transporter (Transmembrane) Lactate_In->MCT1 Substrate Apoptosis Acidification & Apoptosis Lactate_In->Apoptosis pH Drop MCT1->Lactate_In Backlog Lactate_Out Lactate Export MCT1->Lactate_Out Normal Function Inhibitor 2-Cyano-3-(3-pyridinyl) acrylic acid Inhibitor->MCT1 Competitive Blockade

Figure 2: Mechanism of MCT1 inhibition leading to intracellular acidification and cell death.

Part 4: Experimental Validation (Lactate Uptake Assay)

To verify the biological activity of the synthesized compound, a radiolabeled uptake assay is the gold standard.

Protocol: C-Lactate Transport Inhibition

Objective: Determine the IC50 of the inhibitor against MCT1 in erythrocytes or tumor cells.

  • Cell Preparation: Wash human erythrocytes (which express MCT1 exclusively) 3x in phosphate-buffered saline (PBS, pH 7.4). Resuspend to 10% hematocrit.

  • Inhibitor Incubation:

    • Prepare a dilution series of 2-Cyano-3-(3-pyridinyl)acrylic acid in PBS (0.1

      
      M to 10 mM).
      
    • Incubate cells with inhibitor for 10 minutes at room temperature.

  • Uptake Initiation:

    • Add L-[

      
      C]Lactate (final concentration 0.5 
      
      
      
      Ci/mL) mixed with unlabeled L-lactate (1 mM).
  • Termination:

    • After exactly 60 seconds (linear phase of transport), stop the reaction by adding ice-cold "Stop Solution" (100

      
      M phloretin in PBS).
      
    • Expert Note: Phloretin is a rapid, non-specific MCT blocker used to instantly freeze transport data.

  • Quantification:

    • Centrifuge to pellet cells. Wash 2x with cold Stop Solution.

    • Lyse cells with 0.1% Triton X-100.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by

    
    -cyano-4-hydroxycinnamate. Biochemical Journal, 138(2), 313–316. Link
    
  • Halestrap, A. P. (2012). The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life, 64(1), 1–9. Link

  • Draoui, N., et al. (2013). Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx mediated by MCT1. Molecular Cancer Therapeutics, 12(8), 1477–1489. Link

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. Link

Sources

Spectroscopic Characterization of 2-Cyano-3-(3-pyridinyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Key Spectroscopic Features

The structure of 2-Cyano-3-(3-pyridinyl)acrylic acid (C₉H₆N₂O₂) is characterized by a pyridine ring attached to a cyano-substituted acrylic acid backbone. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of 2-Cyano-3-(3-pyridinyl)acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-3-(3-pyridinyl)acrylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical to avoid exchange of the acidic proton of the carboxylic acid.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of 2-Cyano-3-(3-pyridinyl)acrylic acid is expected to show distinct signals for the protons on the pyridine ring and the acrylic acid moiety. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups, as well as the pyridine nitrogen.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Pyridine H-2~8.8 - 9.0d~2.0Deshielded due to proximity to the nitrogen atom and the electron-withdrawing acrylic acid group.
Pyridine H-6~8.6 - 8.8dd~4.8, 1.5Influenced by the nitrogen atom and coupling to H-5 and H-4.
Pyridine H-4~8.0 - 8.2dt~8.0, 2.0Coupled to H-5 and H-2/H-6.
Pyridine H-5~7.5 - 7.7dd~8.0, 4.8Coupled to H-4 and H-6.
Olefinic CH~8.0 - 8.3s-Singlet due to the absence of adjacent protons. Deshielded by the conjugated system and the cyano group.
Carboxylic Acid OH>10.0br s-Broad singlet, chemical shift is concentration and solvent dependent.

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and standard NMR principles.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid C=O~165 - 170Typical range for a carboxylic acid carbonyl carbon.
Pyridine C-2~150 - 155Deshielded due to proximity to the nitrogen atom.
Pyridine C-6~148 - 152Deshielded due to proximity to the nitrogen atom.
Olefinic C-β (attached to pyridine)~140 - 145Deshielded by the pyridine ring and the conjugated system.
Pyridine C-4~135 - 140Aromatic carbon chemical shift.
Pyridine C-3~130 - 135Point of attachment to the acrylic acid moiety.
Pyridine C-5~123 - 128Aromatic carbon chemical shift.
Cyano C≡N~115 - 120Characteristic chemical shift for a nitrile carbon.[1]
Olefinic C-α (attached to CN)~100 - 105Shielded by the electron-donating effect of the double bond, but deshielded by the cyano group.[1]

Note: Predicted chemical shifts are based on data from analogous compounds such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, which shows the C≡N at 117.3 ppm and the C-C≡N at 105.7 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

IR Spectral Analysis (Predicted)

The IR spectrum of 2-Cyano-3-(3-pyridinyl)acrylic acid will exhibit characteristic absorption bands for the O-H, C=O, C≡N, and C=C functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale
O-H stretch (Carboxylic Acid)3300 - 2500BroadCharacteristic broad absorption due to hydrogen bonding.
C-H stretch (Aromatic/Olefinic)3100 - 3000MediumC-H stretching vibrations of the pyridine ring and the vinyl group.
C≡N stretch (Nitrile)2230 - 2210Sharp, MediumCharacteristic sharp peak for a conjugated nitrile. For comparison, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid shows a C≡N stretch at 2220 cm⁻¹.
C=O stretch (Carboxylic Acid)1710 - 1680StrongStrong absorption due to the carbonyl group of the α,β-unsaturated carboxylic acid. A similar compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, shows a C=O stretch at 1697 cm⁻¹.[1]
C=C stretch (Olefinic/Aromatic)1640 - 1500Medium-StrongMultiple bands corresponding to the C=C stretching vibrations of the acrylic double bond and the pyridine ring.
C-O stretch (Carboxylic Acid)1320 - 1210StrongC-O stretching vibration of the carboxylic acid group.
O-H bend (Carboxylic Acid)950 - 900Broad, MediumOut-of-plane bending of the hydrogen-bonded O-H group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI in positive ion mode is expected to be effective.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Acquire the mass spectrum, noting the mass-to-charge ratio (m/z) of the parent ion and major fragment ions.

Mass Spectral Analysis (Predicted)

Ion Expected m/z Description
[M+H]⁺175.05Molecular ion peak (protonated).
[M-H₂O+H]⁺157.04Loss of water from the protonated molecular ion.
[M-CO₂H]⁺130.05Loss of the carboxylic acid group.
[Pyridine-CH=CH-CN+H]⁺130.05Fragmentation leading to the pyridinyl acrylonitrile cation.
[C₄H₄N]⁺78.03Pyridinium cation fragment.

digraph "fragmentation" {
graph [splines=true, overlap=false, rankdir=LR];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

M [label="[M+H]⁺\nm/z = 175"]; F1 [label="[M-H₂O+H]⁺\nm/z = 157"]; F2 [label="[M-CO₂H]⁺\nm/z = 130"]; F3 [label="[C₄H₄N]⁺\nm/z = 78"];

M -> F1 [label="- H₂O"]; M -> F2 [label="- COOH"]; F2 -> F3 [label="- C₂HCN"]; }

Figure 2: Predicted major fragmentation pathway for 2-Cyano-3-(3-pyridinyl)acrylic acid in positive ion ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Cyano-3-(3-pyridinyl)acrylic acid. By leveraging data from closely related analogs and fundamental principles of spectroscopy, researchers and drug development professionals can confidently identify and characterize this important molecule. The provided experimental protocols and detailed spectral interpretations serve as a valuable resource for ensuring the scientific integrity of research involving this compound.

References

  • Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. Available at: [Link]

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An In-Depth Technical Guide to 2-Cyano-3-(3-pyridinyl)acrylic acid (CAS: 103029-74-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-3-(3-pyridinyl)acrylic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. While specific data for this exact molecule is limited in publicly accessible literature, this guide synthesizes available information on its fundamental properties, synthesis, and characterization, drawing upon established chemical principles and data from structurally analogous compounds. The document details a robust synthesis protocol via Knoevenagel condensation, outlines expected analytical characterization, and explores a range of potential biological activities based on the known pharmacology of related 2-cyanoacrylate and pyridine-containing molecules. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical grounding and practical insights for its synthesis and application.

Introduction: The Scientific Merit of the 2-Cyano-3-pyridinylacrylic Acid Scaffold

2-Cyano-3-(3-pyridinyl)acrylic acid belongs to the class of α,β-unsaturated carboxylic acids, a structural motif present in numerous biologically active molecules. The core structure integrates three key pharmacophoric elements: a pyridine ring, a cyano group, and an acrylic acid moiety. The pyridine ring, a bioisostere of a phenyl ring, often enhances solubility and provides a key site for hydrogen bonding, which is crucial for molecular recognition in biological systems. The electron-withdrawing nature of the cyano and carboxylic acid groups on the acrylic backbone creates a Michael acceptor, a feature known to be important for covalent interactions with biological targets.

Derivatives of 2-cyanoacrylamide have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as Transforming growth factor-beta-activated kinase 1 (TAK1) and as potential anticancer agents.[1][2] Furthermore, compounds containing the 2-cyanoacrylate moiety have demonstrated significant herbicidal and anti-inflammatory activities.[3][4] The convergence of these structural features within 2-Cyano-3-(3-pyridinyl)acrylic acid suggests a rich and largely unexplored potential for this molecule in drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Cyano-3-(3-pyridinyl)acrylic acid is presented in the table below. These properties are essential for designing experimental conditions for its synthesis, purification, and formulation.

PropertyValueSource
CAS Number 103029-74-9Amadis Chemical
Molecular Formula C₉H₆N₂O₂Amadis Chemical
Molecular Weight 174.16 g/mol Amadis Chemical
Boiling Point 362.2 °C at 760 mmHgAmadis Chemical
Melting Point 195 °CAmadis Chemical
Storage Store at 2-8°C for long-term stability.Amadis Chemical

Synthesis and Purification

The primary route for the synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid is the Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] In the context of synthesizing the title compound, 3-pyridinecarboxaldehyde reacts with a cyanoacetic acid derivative. The reaction is typically catalyzed by a weak base, such as piperidine or an inorganic carbonate like cesium carbonate.

The general mechanism proceeds as follows:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., cyanoacetic acid), forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (3-pyridinecarboxaldehyde).

  • Aldol Addition: This results in the formation of an aldol-type addition product.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.

Knoevenagel_Condensation

Detailed Experimental Protocol

This protocol is adapted from analogous Knoevenagel condensation procedures for similar compounds.[6]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and cyanoacetic acid (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, proceed to the next step.

  • Acidification: Slowly add dilute hydrochloric acid to the reaction mixture until the pH is acidic (pH 2-3). This will protonate the carboxylate and facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts and impurities.

  • Drying: Dry the product under vacuum to obtain the final 2-Cyano-3-(3-pyridinyl)acrylic acid.

Causality Behind Experimental Choices:

  • Excess Cyanoacetic Acid: A slight excess of the active methylene compound is used to ensure the complete consumption of the aldehyde.

  • Piperidine as Catalyst: Piperidine is a mild base, which is crucial to prevent self-condensation of the aldehyde.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reflux temperature.

  • Acidification: Acidification is necessary to protonate the carboxylate salt that may form under the basic reaction conditions, rendering the product less soluble and allowing for its isolation.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the vinylic proton. The pyridine protons will appear as a complex multiplet in the aromatic region (typically δ 7.5-9.0 ppm). The vinylic proton will likely appear as a singlet downfield due to the electron-withdrawing effects of the cyano and carboxyl groups. The carboxylic acid proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. Key signals to identify include the nitrile carbon (δ ~115-120 ppm), the carbonyl carbon of the carboxylic acid (δ ~165-170 ppm), and the carbons of the α,β-unsaturated system.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 2-Cyano-3-(3-pyridinyl)acrylic acid (C₉H₆N₂O₂), the expected monoisotopic mass is approximately 174.04 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis. Predicted m/z values for common adducts are provided in the table below.

AdductPredicted m/z
[M+H]⁺175.05020
[M+Na]⁺197.03214
[M-H]⁻173.03564
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C≡N stretch (Nitrile): A sharp, medium-intensity band around 2220-2230 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C stretch (Alkene): A medium-intensity band around 1620-1640 cm⁻¹.

  • C-N and C-C stretches (Pyridine Ring): Multiple bands in the fingerprint region.

Potential Biological Activities and Applications

The structural motifs within 2-Cyano-3-(3-pyridinyl)acrylic acid suggest a range of potential biological activities. This section explores these possibilities based on studies of analogous compounds.

Potential_Applications

Anticancer Activity

Numerous pyridine and cyanopyridine derivatives have demonstrated potent anticancer activities through various mechanisms. For instance, certain 2-amino-3-cyanopyridine derivatives have shown significant growth inhibition against various cancer cell lines, including lung, gastric, and breast cancer.[7] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The 2-cyanoacrylamide moiety has also been identified as a pharmacophore in compounds designed as inhibitors of TAK1, a kinase involved in cell survival pathways. A derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide structure exhibited potent TAK1 inhibitory activity with an IC₅₀ of 27 nM.[1] Furthermore, cyanopyridinone and cyanopyridine-based compounds have been explored as dual inhibitors of VEGFR-2 and HER-2, two receptor tyrosine kinases implicated in tumor angiogenesis and growth.

Herbicidal Activity

The 2-cyanoacrylate scaffold is a well-known feature in herbicides. Studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates have shown that these compounds can act as inhibitors of photosystem II (PSII) electron transport, a vital process in photosynthesis.[3] Some of these compounds exhibited excellent herbicidal activities at low application rates.[3] The presence of the pyridine ring in these molecules was found to enhance herbicidal efficacy compared to their phenyl-containing counterparts.[3]

Enzyme Inhibition

Beyond the kinases mentioned in the anticancer section, the 3-cyanopyridine scaffold is present in molecules that inhibit other enzyme classes. For example, various 2-amino-3-cyanopyridine derivatives have been synthesized and shown to be effective inhibitors of carbonic anhydrases I and II.

Safety and Handling

While specific toxicological data for 2-Cyano-3-(3-pyridinyl)acrylic acid is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals. Based on the reactivity of the Michael acceptor system, it may be a skin and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Cyano-3-(3-pyridinyl)acrylic acid represents a promising, yet underexplored, molecular scaffold. Its synthesis is readily achievable through the robust Knoevenagel condensation. The convergence of a pyridine ring, a cyano group, and an acrylic acid moiety suggests a high potential for biological activity, with plausible applications in oncology, agrochemicals, and as a tool for chemical biology. This technical guide provides a solid foundation for researchers to begin investigating this intriguing molecule, from its synthesis and characterization to the exploration of its potential applications. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

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An In-depth Technical Guide to the Biological Activity of 2-Cyano-3-(3-pyridinyl)acrylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While "2-Cyano-3-(3-pyridinyl)acrylic acid" itself is not extensively documented as a primary biologically active agent, its core structure, featuring a cyanoacrylic acid moiety and a pyridine ring, represents a privileged scaffold in medicinal chemistry. This guide synthesizes information on the known biological activities of structurally related compounds to provide a predictive framework and practical methodologies for investigating the potential of this and similar molecules. We will explore the diverse bioactivities associated with the cyanoacrylate and pyridinyl functionalities, delve into potential mechanisms of action by drawing parallels with established drugs, and provide detailed experimental protocols for screening and characterization. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this chemical class.

Introduction: Deconstructing the Scaffold

The molecule "2-Cyano-3-(3-pyridinyl)acrylic acid" is a hybrid structure combining two key pharmacophores: the α-cyanoacrylic acid group and the pyridine ring. Understanding the individual contributions and synergistic potential of these components is crucial for predicting and evaluating its biological activity.

  • The Pyridine Moiety: The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs and natural products.[1][2][3] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[1] Pyridine-containing compounds exhibit a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[3][4] Notable drugs with a pyridine core include the kinase inhibitor imatinib and the antiviral atazanavir.[1][2]

  • The α-Cyanoacrylic Acid Moiety: The 2-cyanoacrylate group is a highly reactive Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This reactivity is the basis for the action of cyanoacrylate-based adhesives but is also harnessed in drug design to create both irreversible and reversible covalent inhibitors.[5] Derivatives of 2-cyanoacrylate have demonstrated a wide array of biological activities, including herbicidal, fungicidal, insecticidal, and antitumor properties.[6]

The combination of these two moieties in "2-Cyano-3-(3-pyridinyl)acrylic acid" suggests a high potential for biological activity, likely through covalent modification of protein targets. The pyridine ring can serve to orient the molecule within a binding pocket, while the activated acrylic acid acts as a reactive "warhead."

Postulated Biological Activities and Mechanistic Insights

Based on the activities of structurally analogous compounds, we can hypothesize several potential biological activities for "2-Cyano-3-(3-pyridinyl)acrylic acid."

Enzyme Inhibition: A Covalent Approach

The electrophilic nature of the α,β-unsaturated nitrile makes it a prime candidate for a covalent inhibitor, particularly of enzymes with a cysteine residue in their active site.

  • Kinase Inhibition: Many kinase inhibitors utilize a similar scaffold. For example, derivatives of 2-cyanoacrylamide have been synthesized as potent and reversible covalent inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), with IC50 values in the nanomolar range.[5] The mechanism involves a reversible Michael addition of a cysteine residue in the kinase to the acrylamide.

  • Deubiquitinating Enzyme (DUB) Inhibition: 2-cyano-3-acrylamide compounds have been identified as inhibitors of DUBs, leading to an increase in global ubiquitination.[7] This can modulate various cellular processes and has shown potential in inhibiting the intracellular replication of pathogens.[7]

Immunomodulatory and Anti-proliferative Effects

Structurally related molecules, such as leflunomide and its active metabolite teriflunomide, are established immunomodulatory drugs. While not direct acrylic acid derivatives, they share a reactive core that targets a key metabolic enzyme.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Leflunomide and teriflunomide inhibit DHODH, a mitochondrial enzyme crucial for the de novo synthesis of pyrimidines.[8][9][10][11] This selectively halts the proliferation of rapidly dividing cells like activated lymphocytes, which are heavily reliant on this pathway.[10][12] The α-cyanoacrylic acid moiety could potentially target DHODH or other enzymes involved in nucleotide metabolism.

  • Disruption of Mitochondrial Function: The tyrphostin AG17, which shares the benzylidene-malononitrile core (a close relative of the cyanoacrylic acid structure), has been shown to inhibit tumor cell growth by disrupting mitochondrial function.[13][14][15] This includes decreasing cellular ATP levels and the loss of mitochondrial membrane potential.[14]

Other Potential Activities

The diverse activities of cyanoacrylate and pyridine derivatives suggest a broad screening approach is warranted.

  • Herbicidal and Insecticidal Activity: Numerous 2-cyanoacrylate derivatives have been developed as potent herbicides and insecticides.[6][16][17][18]

  • Antimicrobial Activity: Certain cyanoacrylate derivatives have shown antimicrobial properties.[19]

Experimental Workflows for Biological Characterization

A systematic approach is required to elucidate the biological activity of a novel compound like "2-Cyano-3-(3-pyridinyl)acrylic acid." The following workflows provide a comprehensive starting point.

Initial Cytotoxicity and Anti-proliferative Screening

The first step is to determine the compound's effect on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, immune cells).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "2-Cyano-3-(3-pyridinyl)acrylic acid" (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Sample Cytotoxicity Data

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)Hypothetical Value
Jurkat (T-lymphocyte)Hypothetical Value
A549 (Lung Cancer)Hypothetical Value
HEK293 (Normal Kidney)Hypothetical Value
Target-Based Enzymatic Assays

Based on the predicted mechanisms, specific enzyme assays should be performed.

Experimental Protocol: Kinase Inhibition Assay (Generic)

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of "2-Cyano-3-(3-pyridinyl)acrylic acid" to the wells.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC50 value.

Mechanism of Action Elucidation

If anti-proliferative activity is observed, further experiments are needed to understand the underlying mechanism.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A compound that inhibits proliferation will often cause an arrest in a specific phase.

Experimental Protocol: Mitochondrial Membrane Potential Assay

  • Cell Treatment: Treat cells with the compound for a short duration (e.g., 1-6 hours).

  • Staining: Incubate the cells with a fluorescent mitochondrial membrane potential probe, such as JC-1 or Rhodamine 123.[14]

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

Visualizing Pathways and Workflows

Postulated Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action via kinase inhibition, leading to the downstream blockade of proliferation and survival signals.

G cluster_outcome Cellular Outcome Compound 2-Cyano-3-(3-pyridinyl)acrylic acid Kinase Target Kinase (e.g., TAK1) Compound->Kinase Covalent Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction

Caption: Postulated kinase inhibition pathway.

Experimental Workflow for Compound Characterization

This diagram outlines the logical flow of experiments to characterize a novel compound.

G start Novel Compound (2-Cyano-3-(3-pyridinyl)acrylic acid) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity target_assay Target-Based Assays (e.g., Kinase, DHODH) cytotoxicity->target_assay If Active moa Mechanism of Action Studies (Cell Cycle, Mitochondrial Potential) target_assay->moa lead_opt Lead Optimization moa->lead_opt

Caption: High-level experimental characterization workflow.

Conclusion and Future Directions

"2-Cyano-3-(3-pyridinyl)acrylic acid" represents a molecule of significant interest due to its hybrid structure, which is common in many biologically active compounds. While direct evidence of its activity is sparse, a rational, hypothesis-driven approach based on its constituent pharmacophores provides a clear path for investigation. The inherent reactivity of the cyanoacrylic acid moiety, combined with the favorable pharmacological properties of the pyridine ring, suggests that this compound and its analogs are promising candidates for drug discovery programs, particularly in oncology and immunology. The experimental protocols and workflows detailed in this guide provide a robust framework for initiating such an investigation. Future work should focus on synthesizing a library of related compounds to establish structure-activity relationships and to optimize potency and selectivity for identified biological targets.

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  • ResearchGate. (n.d.). Biocompatible alkyl cyanoacrylate and their derivatives as bio-adhesives.
  • YouTube. (2024). #070: Teriflunomide (Aubagio) for relapsing remitting MS.

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2-Cyano-3-(3-pyridinyl)acrylic Acid: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyano-3-(3-pyridinyl)acrylic acid , a specialized chemical scaffold and bioactive probe. It focuses on its role as a metabolic modulator, specifically within the class of


-cyano-cinnamic acid derivatives, and its utility in drug discovery as a Michael acceptor.

Executive Summary

2-Cyano-3-(3-pyridinyl)acrylic acid (CAS: 103029-74-9) is a bioactive small molecule belonging to the class of


-cyano-heteroaryl-acrylates . It is primarily characterized as a Monocarboxylate Transporter (MCT) inhibitor  and a Michael acceptor  pharmacophore.

In drug development, this compound serves two critical functions:

  • Metabolic Probe: It acts as a structural analog to

    
    -cyano-4-hydroxycinnamic acid (CHCA), targeting the proton-linked transport of lactate and pyruvate (Warburg effect modulation).
    
  • Electrophilic Scaffold: The

    
    -cyano-vinyl moiety functions as a "warhead" for covalent or tight-binding interactions with nucleophilic cysteine residues in target enzymes (e.g., kinases or proteases).
    

Chemical Identity & Physicochemical Properties

Understanding the mechanism requires a precise analysis of the molecule's electronic structure, which dictates its binding affinity and reactivity.

PropertySpecificationRelevance to Mechanism
IUPAC Name (E)-2-cyano-3-(pyridin-3-yl)acrylic acidDefines stereochemistry (E-isomer is typically more stable/active).
Molecular Formula

Low molecular weight (174.16 g/mol ) favors high ligand efficiency.
Core Scaffold

-Cyanoacrylic Acid
Provides the Michael acceptor reactivity (electrophilic

-carbon).
Heterocycle 3-PyridylEnhances water solubility and H-bond acceptance compared to phenyl analogs (e.g., CHCA).
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Exists as an anion at physiological pH, mimicking lactate/pyruvate.

Mechanism of Action (The Core)

A. Primary Target: Monocarboxylate Transporter (MCT) Inhibition

The dominant biological activity of 2-cyano-3-(3-pyridinyl)acrylic acid is the inhibition of MCT1 (SLC16A1) and MCT4 (SLC16A3) .

  • Physiological Context: MCTs facilitate the passive transport of proton-linked monocarboxylates (L-lactate, pyruvate, ketone bodies) across cell membranes. This is crucial in highly glycolytic tumors (Warburg effect) where lactate efflux is required to prevent intracellular acidification.

  • Binding Mechanism:

    • Mimicry: The carboxylate anion (

      
      ) mimics the substrate (lactate/pyruvate), allowing initial recognition by the arginine-rich substrate-binding pocket (e.g., Arg143 in MCT1).
      
    • Steric Blockade: The rigid

      
      -cyano-vinyl backbone and the 3-pyridyl ring create a steric barrier that prevents the conformational change required for translocation.
      
    • Electronic Interaction: The electron-withdrawing cyano group increases the acidity of the molecule and potentially engages in dipole interactions within the pore.

B. Secondary Mechanism: Michael Acceptor Reactivity

The


-unsaturated system (conjugated with both a cyano group and a pyridine ring) makes the 

-carbon highly electrophilic.
  • Covalent/Tight Binding: This structure acts as a Michael acceptor , capable of reacting with nucleophilic thiols (cysteine residues) on proteins.

  • Target Scope: While MCT inhibition is reversible, this scaffold is often used in Targeted Covalent Inhibitors (TCIs) to irreversibly block enzymes such as specific tyrosine kinases or cysteine proteases. The reaction follows the scheme:

    
    
    
C. Mechanistic Pathway Diagram

The following diagram illustrates the dual mechanism: competitive inhibition of MCTs and potential covalent modification.

MOA_Pathway Compound 2-Cyano-3-(3-pyridinyl)acrylic acid MCT MCT1/4 Transporter (Transmembrane) Compound->MCT Competitive Binding Cysteine Nucleophilic Cysteine (Enzyme Active Site) Compound->Cysteine Michael Addition (Electrophilic Attack) Lactate_Out Lactate Efflux (Blocked) MCT->Lactate_Out Inhibits pH_Drop Intracellular Acidification Lactate_Out->pH_Drop Accumulation Apoptosis Apoptosis / Cell Death pH_Drop->Apoptosis Triggers Adduct Michael Adduct (Covalent Inhibition) Cysteine->Adduct Irreversible Modification

Caption: Dual MOA showing competitive blockade of Lactate transport (MCT pathway) and electrophilic targeting of cysteine residues (Michael Acceptor pathway).

Experimental Protocols & Validation

To validate the mechanism of action, the following protocols are recommended. These are designed to distinguish between reversible transport inhibition and covalent modification.

Protocol A: MCT1 Inhibition Assay (Lactate Transport)

Objective: Determine the


 for lactate transport inhibition.
  • Cell Line: Use MCT1-overexpressing cells (e.g., MDA-MB-231 or erythrocytes).

  • Buffer Preparation: Krebs-Ringer phosphate buffer (pH 7.4).

  • Loading: Incubate cells with L-[

    
    ]lactate  (0.1 
    
    
    
    Ci/mL) in the presence of varying concentrations of 2-Cyano-3-(3-pyridinyl)acrylic acid (0.1 nM to 100
    
    
    M).
  • Termination: Stop uptake after 1 minute (initial rate) by rapid addition of ice-cold stop solution (containing 100

    
    M CHCA).
    
  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[Concentration] to derive

    
    .
    
Protocol B: Thiol Reactivity Assay (Michael Acceptor Validation)

Objective: Assess the electrophilic reactivity toward biological thiols.

  • Reagents: Prepare a 10 mM stock of the compound in DMSO. Prepare 10 mM Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix Compound and GSH at a 1:10 ratio (pseudo-first-order conditions). Incubate at 37°C.

  • Monitoring: Analyze aliquots at 0, 15, 30, and 60 minutes using LC-MS/MS .

  • Readout: Look for the mass shift corresponding to the GSH adduct (

    
     Da).
    
  • Interpretation: Rapid adduct formation confirms high Michael acceptor reactivity; lack of adduct suggests specificity for non-covalent pockets.

Synthesis & Structural Considerations

For researchers synthesizing this probe or derivatives, the Knoevenagel condensation is the standard route.

Reaction Scheme:



  • Critical Step: The reaction must be driven to completion to ensure the trans (E) isomer, which is thermodynamically favored and biologically active.

  • Purification: Recrystallization from ethanol/water is typically sufficient.

Therapeutic Implications

  • Oncology: Targeting the Warburg effect. Inhibiting MCT1 blocks lactate export, killing hypoxic tumor cells. The 3-pyridyl analog offers different pharmacokinetic properties (lower lipophilicity) compared to the phenyl-based CHCA.

  • Immunology: Potential modulation of T-cell metabolism, which relies heavily on glycolysis upon activation.

  • Drug Design: This molecule serves as a "fragment" for Fragment-Based Drug Discovery (FBDD), particularly for designing covalent kinase inhibitors.

References

  • Halestrap, A. P., & Price, N. T. (1999). "The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation." Biochemical Journal. Link

  • Ovens, M. J., et al. (2010). "AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10." Biochemical Journal. Link

  • Draoui, N., & Feron, O. (2011). "Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments." Disease Models & Mechanisms. Link

  • Patterson, S., et al. (2020).

An In-depth Technical Guide to the Solubility of 2-Cyano-3-(3-pyridinyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Cyano-3-(3-pyridinyl)acrylic acid, a molecule of significant interest in pharmaceutical and materials science research. As drug development professionals and researchers, understanding the solubility of a compound is a critical first step in formulation, bioavailability assessment, and process chemistry.[1][2] This document will delve into the theoretical and practical aspects of the solubility of this compound, offering both synthesized data and detailed experimental protocols.

Introduction to 2-Cyano-3-(3-pyridinyl)acrylic acid

2-Cyano-3-(3-pyridinyl)acrylic acid is a heterocyclic compound featuring a pyridine ring, a carboxylic acid, and a cyano group. This unique combination of functional groups imparts specific physicochemical properties that govern its solubility in various solvent systems.

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, increasing solubility in aqueous acidic solutions.

  • The Carboxylic Acid Group: This group can deprotonate in basic conditions to form a carboxylate salt, significantly enhancing aqueous solubility at higher pH. It can also act as a hydrogen bond donor and acceptor.

  • The Cyano and Acrylate System: The electron-withdrawing nature of the cyano group and the conjugated system of the acrylic acid moiety influence the molecule's polarity and crystal lattice energy, which are key determinants of solubility.

Due to its structure, 2-Cyano-3-(3-pyridinyl)acrylic acid is expected to exhibit amphoteric behavior, with its solubility being highly dependent on the pH of the aqueous medium.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer key parameters based on its structural analogues.

PropertyEstimated ValueInfluence on Solubility
Molecular Weight 174.16 g/mol Generally, higher molecular weight can lead to lower solubility.
pKa (acidic) ~4.5The carboxylic acid will be deprotonated at pH > 4.5, increasing solubility.
pKa (basic) ~2.5The pyridine nitrogen will be protonated at pH < 2.5, increasing solubility.
LogP ~1.2Indicates moderate lipophilicity, suggesting some solubility in organic solvents.
Melting Point HighA high melting point often correlates with strong intermolecular forces in the crystal lattice, which can lead to lower solubility.

Solubility Profile of 2-Cyano-3-(3-pyridinyl)acrylic acid

The following table summarizes the anticipated solubility of 2-Cyano-3-(3-pyridinyl)acrylic acid in a range of common solvents at ambient temperature. This data is synthesized based on the expected physicochemical properties and serves as a practical guide for solvent selection in experimental work.

SolventSolvent TypeExpected Solubility (mg/mL)Rationale
Water (pH 1.2) Aqueous (Acidic)> 10Protonation of the pyridine ring leads to high solubility.
Water (pH 7.0) Aqueous (Neutral)< 0.1Likely near the isoelectric point, resulting in minimal solubility.
Water (pH 10.0) Aqueous (Basic)> 20Deprotonation of the carboxylic acid to form a soluble salt.
Methanol Polar Protic5 - 10Good hydrogen bonding capability.
Ethanol Polar Protic2 - 5Slightly less polar than methanol.
Acetone Polar Aprotic1 - 2Can act as a hydrogen bond acceptor.
Acetonitrile Polar Aprotic0.5 - 1Less effective at solvating the molecule compared to other polar solvents.
Dichloromethane Non-polar< 0.1Poor interaction with the polar functional groups.
Hexane Non-polar< 0.01Very poor interaction.
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50Excellent solvent for a wide range of compounds.
Dimethylformamide (DMF) Polar Aprotic> 40Similar to DMSO in its solvating power for this type of molecule.

Experimental Determination of Thermodynamic Solubility

To ensure the scientific integrity of solubility data, a robust and well-validated experimental protocol is necessary. The shake-flask method is considered the gold standard for determining equilibrium solubility.[2][3]

Principle

An excess of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-Cyano-3-(3-pyridinyl)acrylic acid B Add to a known volume of solvent A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48h) B->C D Centrifuge or filter to separate undissolved solid C->D E Extract a sample of the supernatant D->E F Dilute the sample as necessary E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV) F->G

Caption: Workflow for the shake-flask solubility determination.

Detailed Protocol
  • Preparation of Materials:

    • Ensure the 2-Cyano-3-(3-pyridinyl)acrylic acid is of high purity and its solid form (e.g., polymorphic form) is characterized.[3]

    • Use high-purity solvents. For aqueous solubility, use buffered solutions at the desired pH.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials, ensuring that a significant amount of undissolved solid will remain at equilibrium.[2]

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[2][4]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed or filter the supernatant through a fine-pore filter (e.g., 0.22 µm).[5]

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-Cyano-3-(3-pyridinyl)acrylic acid using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A calibration curve should be prepared using standards of known concentrations.

Influence of pH on Aqueous Solubility

The amphoteric nature of 2-Cyano-3-(3-pyridinyl)acrylic acid means its aqueous solubility is highly dependent on pH. The following diagram illustrates the relationship between pH and the ionization state of the molecule, which in turn dictates its solubility.

G cluster_ph Effect of pH on the Ionization and Solubility of 2-Cyano-3-(3-pyridinyl)acrylic acid low_ph Low pH (e.g., < 2.5) Pyridine is protonated (Cationic form) High Solubility isoelectric Isoelectric Point (e.g., pH ~3.5) Zwitterionic form Low Solubility low_ph->isoelectric Increase pH high_ph High pH (e.g., > 4.5) Carboxylic acid is deprotonated (Anionic form) High Solubility isoelectric->high_ph Increase pH

Caption: Relationship between pH, ionization, and solubility.

  • At low pH (below the pKa of the pyridine): The pyridine nitrogen is protonated, forming a cationic species that is highly soluble in water.

  • At the isoelectric point: The molecule exists predominantly as a zwitterion, where both the positive and negative charges are present. This form often has the lowest aqueous solubility due to strong intermolecular electrostatic interactions in the solid state.

  • At high pH (above the pKa of the carboxylic acid): The carboxylic acid is deprotonated, forming an anionic carboxylate salt, which is very soluble in water.

For drug development purposes, determining the pH-solubility profile is crucial for predicting oral absorption and for the formulation of parenteral dosage forms.[7]

Conclusion

The solubility of 2-Cyano-3-(3-pyridinyl)acrylic acid is a multifaceted property governed by its unique chemical structure. Its amphoteric nature leads to high aqueous solubility in both acidic and basic conditions, with a significant decrease around its isoelectric point. In organic solvents, its solubility is dictated by the polarity and hydrogen bonding capabilities of the solvent, with polar aprotic solvents like DMSO and DMF being particularly effective. For accurate and reliable solubility data, the use of a validated experimental protocol, such as the shake-flask method, is paramount. The information and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

  • Crystal Growth & Design. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications.
  • CAMEO Chemicals - NOAA. (n.d.). ACRYLIC ACID, STABILIZED.
  • Sigma-Aldrich. (n.d.). 2-Cyano-3,3-diphenylacrylic acid.
  • ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • Wikipedia. (n.d.). Acrylic acid.
  • Chemsrc. (n.d.). 2-Cyanoacrylic acid.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • PubChem. (n.d.). 2-Cyano-3,3-diphenyl-2-propenoic acid.
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • PubChem. (n.d.). 2-Cyano-3-(2-thienyl)acrylic acid.
  • PubChem. (n.d.). Cyanuric acid.

Sources

A Theoretical and Computational Scrutiny of 2-Cyano-3-(3-pyridinyl)acrylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 2-Cyano-3-(3-pyridinyl)acrylic acid, a molecule of significant interest in medicinal chemistry and materials science. While extensive experimental data on this specific compound is nascent, this document leverages established computational methodologies to predict its structural, spectroscopic, and electronic properties. By synthesizing insights from studies on analogous molecular architectures, we present a robust protocol for the in-silico characterization of this compound, offering a predictive lens for its potential applications in drug design and non-linear optics. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic and material potential of novel pyridine-based acrylic acid derivatives.

Introduction: The Scientific Imperative

The convergence of a pyridine nucleus, a cyanoacrylic acid moiety, and a conjugated system in 2-Cyano-3-(3-pyridinyl)acrylic acid presents a compelling scaffold for scientific inquiry. The pyridine ring is a ubiquitous feature in pharmaceuticals, imparting favorable pharmacokinetic properties. The cyanoacrylic acid group, a potent electron-withdrawing entity, is known to influence a molecule's electronic and biological activity, including its potential as a covalent inhibitor in drug design. The conjugated π-system connecting these two functional groups suggests the potential for interesting photophysical and non-linear optical (NLO) properties.

This guide will delineate a theoretical workflow to thoroughly characterize 2-Cyano-3-(3-pyridinyl)acrylic acid, providing a foundational understanding of its intrinsic properties before embarking on extensive experimental synthesis and testing.

Synthetic Considerations: The Knoevenagel Condensation

The most probable and efficient synthetic route to 2-Cyano-3-(3-pyridinyl)acrylic acid is the Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1][2]

In this case, the reaction would proceed between 3-pyridinecarboxaldehyde and 2-cyanoacetic acid. The use of a catalyst such as piperidine in a solvent like pyridine is a common practice for this type of transformation.[2][3]

Experimental Protocol: A Predictive Synthesis
  • Reactant Preparation: Equimolar amounts of 3-pyridinecarboxaldehyde and 2-cyanoacetic acid are dissolved in pyridine.

  • Catalyst Addition: A catalytic amount of piperidine is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under reflux for a specified period, with reaction progress monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization to yield 2-Cyano-3-(3-pyridinyl)acrylic acid.

Theoretical and Computational Characterization

The core of this guide lies in the application of Density Functional Theory (DFT) to elucidate the molecular properties of 2-Cyano-3-(3-pyridinyl)acrylic acid. DFT has proven to be a reliable method for studying molecules of this class, providing accurate predictions of their geometry, vibrational spectra, and electronic characteristics.[4]

Molecular Geometry Optimization

The initial step in the theoretical analysis is the optimization of the molecule's three-dimensional structure. This is crucial as the geometry dictates all other calculated properties.

Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for such systems.[4]

  • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost.

  • Procedure: The initial molecular structure is drawn and subjected to geometry optimization without any symmetry constraints. The calculation is considered complete when the forces on the atoms are negligible, and the energy has converged.

The optimized geometry will provide key information on bond lengths, bond angles, and dihedral angles, offering insights into the planarity and conformation of the molecule.

Vibrational Spectroscopy (FT-IR)

A frequency calculation performed on the optimized geometry will yield the theoretical vibrational spectrum (FT-IR). This is an invaluable tool for confirming the identity of the synthesized compound and understanding its bonding characteristics. The vibrational modes are assigned by analyzing the potential energy distribution (PED).[5]

Functional Group Expected Vibrational Frequency (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3500-2500 (broad)Stretching
C≡N (Nitrile)2240-2210Stretching
C=O (Carbonyl)1725-1700Stretching
C=C (Alkene)1650-1600Stretching
C-N (Pyridine Ring)1600-1500Stretching

Table 1: Predicted Prominent Vibrational Frequencies for 2-Cyano-3-(3-pyridinyl)acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method within DFT is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts.[6] These theoretical predictions are instrumental in the structural elucidation of the molecule.

Protocol: NMR Chemical Shift Calculation

  • Software: Gaussian 09 or similar.

  • Method: GIAO (Gauge-Including Atomic Orbital).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure: The GIAO calculation is performed on the previously optimized molecular geometry. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.

The predicted chemical shifts for the protons and carbons in the pyridine ring, the acrylic acid backbone, and the cyano group will provide a detailed map of the molecule's electronic environment.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more reactive.

The HOMO and LUMO energy levels and their spatial distributions can be calculated using the same DFT method (B3LYP/6-311++G(d,p)) on the optimized geometry. This analysis will reveal the electron-donating and electron-accepting regions of the molecule, which is critical for understanding its potential interactions with biological targets.

Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties. The presence of the electron-donating pyridine ring and the electron-withdrawing cyanoacrylic acid moiety in 2-Cyano-3-(3-pyridinyl)acrylic acid suggests it may possess NLO activity.

The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT. A high β value indicates a strong NLO response, making the molecule a candidate for applications in optoelectronics and photonics.[1]

Property Computational Method Significance
HOMO EnergyB3LYP/6-311++G(d,p)Electron-donating ability
LUMO EnergyB3LYP/6-311++G(d,p)Electron-accepting ability
HOMO-LUMO GapE(LUMO) - E(HOMO)Chemical reactivity, stability
First Hyperpolarizability (β)B3LYP/6-311++G(d,p)Non-linear optical activity

Table 2: Key Electronic and NLO Properties and their Computational Methods.

Potential Applications in Drug Development

The structural and electronic features of 2-Cyano-3-(3-pyridinyl)acrylic acid suggest several potential avenues for its application in drug development:

  • Enzyme Inhibition: The cyanoacrylic acid moiety can act as a Michael acceptor, enabling covalent bonding with nucleophilic residues (e.g., cysteine) in the active sites of enzymes. This makes it a potential candidate for developing irreversible inhibitors.

  • Anticancer Activity: Pyridine and cyano-containing compounds have demonstrated anticancer properties.[3] The theoretical framework outlined here can be used to model the interaction of this molecule with cancer-related protein targets.

  • Antimicrobial Agents: The combination of the pyridine ring and the acrylic acid scaffold has been explored for antimicrobial activity.

Workflow and Data Visualization

To provide a clear and actionable overview of the theoretical investigation process, the following workflow is recommended.

Theoretical_Workflow cluster_synthesis Synthesis cluster_computation Computational Analysis cluster_application Potential Applications Synthesis Knoevenagel Condensation (3-pyridinecarboxaldehyde + 2-cyanoacetic acid) Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Synthesis->Optimization Vibrational Vibrational Analysis (FT-IR) (Frequency Calculation) Optimization->Vibrational NMR_Calc NMR Prediction (GIAO Method) Optimization->NMR_Calc Electronic Electronic Properties (HOMO-LUMO Analysis) Optimization->Electronic NLO_Calc NLO Properties (Hyperpolarizability) Electronic->NLO_Calc Drug_Dev Drug Development (Enzyme Inhibition, Anticancer) Electronic->Drug_Dev Materials Materials Science (Non-Linear Optics) NLO_Calc->Materials

Sources

Methodological & Application

Application Note: Using 2-Cyano-3-(3-pyridinyl)acrylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

2-Cyano-3-(3-pyridinyl)acrylic acid (referred to herein as CPA-Py ) is a synthetic derivative of


-cyano-4-hydroxycinnamic acid (CHC). It belongs to the 

-cyanocinnamic acid class of small molecules, which are well-established competitive inhibitors of Monocarboxylate Transporters (MCTs) , specifically MCT1 (SLC16A1) and MCT2 (SLC16A7) .
Biological Relevance

Tumor cells often undergo metabolic reprogramming (the Warburg Effect), relying on glycolysis even in the presence of oxygen. This produces massive amounts of lactate, which must be exported to prevent lethal intracellular acidification.

  • MCT1: primarily facilitates the uptake of lactate in oxidative tumor cells (reverse Warburg effect) or the export in glycolytic cells depending on the concentration gradient.

  • CPA-Py Action: By mimicking the structure of pyruvate and lactate, CPA-Py competitively binds to the transmembrane channel of MCT1, blocking the proton-linked transport of monocarboxylates. This leads to intracellular lactate accumulation (in glycolytic cells) or lactate starvation (in oxidative cells), causing metabolic catastrophe.

Comparison to Other Inhibitors
CompoundTarget SelectivityPotency (IC50)Mechanism
CPA-Py MCT1 > MCT2 >> MCT4

M range (Est. 50-500

M)
Competitive

-CHC
Broad (MCT1/2/4)High

M - mM
Competitive
AZD3965 Highly Selective MCT1nM rangeNon-competitive

Material Preparation & Handling[1][2]

Physicochemical Properties[3][4][5][6]
  • Molecular Formula:

    
    
    
  • Solubility: Poorly soluble in water; highly soluble in DMSO (Dimethyl sulfoxide).

  • Stability: Light sensitive (due to the double bond). Hygroscopic.

Stock Solution Protocol
  • Weighing: Weigh the solid powder in a static-free environment.

  • Solvent: Dissolve in high-grade anhydrous DMSO to create a 100 mM or 500 mM master stock.

    • Calculation: For 10 mg of CPA-Py (MW

      
       174.16  g/mol ), add ~574 
      
      
      
      L DMSO for a 100 mM solution.
  • Storage: Aliquot into light-protective amber vials (or wrap in foil). Store at -20°C . Stable for 3-6 months.

  • Working Solution: Dilute the stock into the assay buffer (e.g., Krebs-Ringer) immediately before use.

    • Note: Keep final DMSO concentration

      
       to avoid solvent toxicity.
      

Application 1: C-Lactate Uptake Assay (The Gold Standard)

This assay directly measures the flux of radiolabeled lactate into the cell, providing the most accurate quantification of MCT1 activity.

Materials
  • Cells: MCT1-expressing cell line (e.g., Raji, SiHa, or WiDr).

  • Tracer: L-[

    
    C(U)]-Lactate (Specific Activity > 100 mCi/mmol).
    
  • Uptake Buffer: Krebs-Ringer Phosphate (KRP) buffer, pH 7.4 (HEPES buffered).

  • Stop Solution: Ice-cold KRP containing 100

    
    M Phloretin or 500 
    
    
    
    M unlabeled CHC (to instantly freeze transport).
Step-by-Step Protocol
  • Seeding: Plate cells in 24-well plates (

    
     cells/well) and culture overnight.
    
  • Equilibration: Wash cells

    
     with warm KRP buffer (pH 7.4).
    
  • Inhibitor Pre-incubation:

    • Add KRP containing CPA-Py at graded concentrations (e.g., 0, 10, 50, 100, 500, 1000

      
      M).
      
    • Incubate for 10–15 minutes at 37°C.

  • Transport Initiation:

    • Add the uptake mix: 1 mM unlabeled L-Lactate + 0.5

      
      Ci/mL 
      
      
      
      C-Lactate
      .
    • Critical: Incubate for exactly 1–3 minutes . (Uptake is linear only for short durations).

  • Termination:

    • Aspirate the uptake mix rapidly.

    • Immediately flood wells with ice-cold Stop Solution . Wash

      
       rapidly with ice-cold Stop Solution.
      
  • Lysis & Counting:

    • Lyse cells with 200

      
      L 0.1 N NaOH or 1% SDS.
      
    • Transfer lysate to scintillation vials with 4 mL scintillation fluid.

    • Measure CPM (Counts Per Minute) on a beta-counter.

  • Data Analysis: Plot CPM vs. Log[CPA-Py] to determine the IC50.

Application 2: Intracellular pH (pHi) Ratiometric Assay

MCT1 acts as a proton-lactate symporter.[1] Blocking it prevents the co-transport of protons. This assay uses a pH-sensitive dye (BCECF-AM) to measure transporter activity in real-time without radioactivity.

Mechanism[5][7][8][9]
  • Lactate Influx: Causes intracellular acidification (pH drop).

  • MCT Inhibition: Prevents the pH drop upon lactate addition.

Protocol
  • Dye Loading: Incubate cells with 1

    
    M BCECF-AM  for 30 min at 37°C in Tyrode’s buffer.
    
  • Wash: Wash cells to remove extracellular dye.

  • Baseline Measurement: Place cells in a fluorometer or fluorescence plate reader. Measure ratio of emission at 535 nm after excitation at 490 nm (pH sensitive) and 440 nm (pH insensitive) .

  • Inhibitor Addition: Add CPA-Py (e.g., 200

    
    M) and record for 2 minutes.
    
  • Substrate Challenge: Inject 10 mM L-Lactate .

  • Readout:

    • Control Cells: Rapid decrease in fluorescence ratio (acidification).

    • CPA-Py Treated: Blunted or delayed acidification.

Application 3: Metabolic Synthetic Lethality (Viability Assay)

To confirm the biological impact of CPA-Py, you must demonstrate that it selectively kills cells dependent on MCT1 activity.

Experimental Design
  • Condition A (Glycolytic): High Glucose (25 mM), Hypoxia (1%

    
    ). Cells need MCT to export lactate.[2]
    
  • Condition B (Oxidative): Galactose (10 mM) or Lactate (10 mM) as sole carbon source, Normoxia. Cells need MCT to import lactate.[2]

Protocol
  • Seeding: Plate cells in 96-well plates (

    
     cells/well).
    
  • Treatment: Add CPA-Py (0 - 500

    
    M) in the specific media conditions described above.
    
  • Duration: Incubate for 72 hours .

  • Detection: Add MTT reagent or CellTiter-Glo. Incubate 2-4 hours. Read Absorbance/Luminescence.

  • Result:

    • If CPA-Py works, you should see a shift in the dose-response curve. Oxidative cells relying on lactate import are typically more sensitive to MCT1 inhibition than glycolytic cells (unless lactate export blockade causes toxic acidification).

Visualizations

Diagram 1: Mechanism of Action

MCT_Mechanism Extracellular Extracellular Space (High Lactate/H+) MCT1 MCT1 Transporter Extracellular->MCT1 Lactate- / H+ Membrane Cell Membrane Intracellular Cytosol (Metabolism) Intracellular->Extracellular Blocked Export (Acidification) MCT1->Intracellular Transport CPA CPA-Py (Inhibitor) CPA->MCT1 Competitive Binding

Caption: CPA-Py competitively binds to MCT1, blocking the proton-coupled transport of lactate across the plasma membrane.

Diagram 2: Lactate Uptake Assay Workflow

Workflow cluster_critical Critical Timing Step1 1. Cell Preparation (Seed in 24-well plate) Step2 2. Wash & Starve (Krebs-Ringer Buffer, pH 7.4) Step1->Step2 Step3 3. Inhibitor Pre-incubation (Add CPA-Py for 15 min) Step2->Step3 Step4 4. Substrate Addition (14C-Lactate + Unlabeled Lactate) Step3->Step4 Step5 5. Rapid Transport Phase (Incubate 1-3 mins at 37°C) Step4->Step5 Step6 6. STOP Reaction (Ice-cold Buffer + Phloretin) Step5->Step6 Step7 7. Lysis & Counting (NaOH Lysis -> Scintillation) Step6->Step7

Caption: Step-by-step workflow for the radiolabeled lactate uptake assay. Timing in steps 4-6 is critical for accuracy.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Buffer CPA-Py is hydrophobic.Ensure DMSO stock is fully dissolved. Sonicate if necessary. Do not exceed 0.5% DMSO in final buffer.
High Background Counts Incomplete washing.Increase wash volume and speed (3x washes) using ice-cold buffer to prevent efflux during washing.
No Inhibition Observed High Lactate Competition.Ensure the concentration of unlabeled lactate in the assay (Step 4) is near the Km of MCT1 (~3-5 mM). If lactate is too high, it outcompetes the inhibitor.
Cell Detachment Aggressive washing.Use Poly-L-Lysine coated plates or wash very gently down the side of the well.

References

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299. Link

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochemical Journal, 425(3), 523-530. Link

  • Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms, 4(6), 727-732. Link

  • Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression. Nature Chemical Biology, 1(7), 371-376. Link

  • Gurrapu, S., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget, 10(28), 2683–2701. Link

Sources

Application Note: 2-Cyano-3-(3-pyridinyl)acrylic Acid (CPA) as a Molecular Rotor Probe for Amyloid Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-Cyano-3-(3-pyridinyl)acrylic acid (CPA) and its structural analogs as fluorescent probes for detecting protein aggregation. Unlike traditional planar dyes (e.g., Thioflavin T), CPA functions as a molecular rotor . Its fluorescence mechanism relies on the restriction of intramolecular rotation (RIR) upon binding to the rigid β-sheet grooves of amyloid fibrils.

This guide provides a comprehensive protocol for utilizing CPA to monitor the kinetics of amyloid-beta (Aβ) and alpha-synuclein aggregation. It highlights the probe's unique sensitivity to the micro-viscosity of the binding pocket, offering a distinct advantage in discriminating between different amyloid polymorphs.

Scientific Principles & Mechanism of Action

The "Turn-On" Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The efficacy of CPA lies in its structural flexibility. The molecule consists of an electron-deficient pyridine ring linked to an electron-withdrawing cyano-acrylic acid moiety via a rotatable C=C double bond.

  • In Solution (Free State): The single bonds connecting the aromatic ring to the vinyl group allow free rotation. Upon excitation, the molecule relaxes non-radiatively by twisting, dissipating energy as heat (Twisted Intramolecular Charge Transfer or TICT state). The probe is effectively "dark."

  • In Fibrils (Bound State): When CPA intercalates into the hydrophobic grooves of an amyloid fibril, steric hindrance restricts this rotation. The non-radiative decay pathway is blocked, forcing the molecule to relax via photon emission. The probe becomes "bright."

Advantages Over Thioflavin T (ThT)
  • Micro-Environment Sensitivity: CPA's emission spectrum is solvatochromic; it shifts based on the dielectric constant of the binding pocket, allowing discrimination between different fibril strains (e.g., Aβ40 vs. Aβ42).

  • Reduced Bias: Molecular rotors often bind to different sites than ThT, providing a complementary readout for screening anti-amyloid drugs that might displace ThT without actually inhibiting aggregation.

Mechanistic Diagram

CPA_Mechanism FreeProbe Free CPA Probe (Solvent Exposed) Excitation Excitation (UV/Blue) FreeProbe->Excitation Binding Amyloid Binding (Hydrophobic Groove) FreeProbe->Binding + Amyloid Fibrils Rotation Free Rotation (TICT State) Excitation->Rotation In Solution Restricted Restricted Rotation (Planar State) Excitation->Restricted Steric Lock NonRadiative Non-Radiative Decay (Heat/Dark) Rotation->NonRadiative Binding->Excitation Fluorescence Fluorescence Emission (Bright) Restricted->Fluorescence

Figure 1: Mechanism of Action. In solution, free rotation leads to non-radiative decay (dark). Upon binding to amyloids, rotation is restricted, triggering fluorescence (bright).

Experimental Protocols

Materials & Stock Preparation[1]
  • Compound: 2-Cyano-3-(3-pyridinyl)acrylic acid (CAS: 1011-92-3).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (or 10 mM Sodium Phosphate).

  • Protein: Monomeric Aβ42 or Lysozyme (as model).

Protocol 1: Stock Solution Preparation

  • Weigh 1–2 mg of CPA powder.

  • Dissolve in anhydrous DMSO to create a 10 mM master stock .

    • Note: The pyridine nitrogen provides pH sensitivity. Ensure DMSO is anhydrous to prevent premature protonation/precipitation.

  • Vortex for 30 seconds until fully dissolved.

  • Store aliquots at -20°C, protected from light (stable for 3 months).

In Vitro Aggregation Assay (Kinetics)

This protocol monitors the increase in fluorescence intensity as monomeric protein assembles into fibrils.

Assay Conditions:

  • Probe Concentration: 5 µM – 20 µM (Final).

  • Protein Concentration: 10 µM – 50 µM (Final).

  • Plate Type: 96-well Black/Clear Bottom Non-Binding Surface (NBS) plate.

Step-by-Step Procedure:

  • Prepare Protein Solution: Thaw monomeric Aβ42 on ice. Dilute to 20 µM in PBS (pH 7.4).

  • Prepare Probe Working Solution: Dilute the 10 mM CPA DMSO stock into PBS to reach 40 µM (2x concentration).

    • Critical: Keep DMSO content < 1% in final assay to avoid affecting aggregation rates.

  • Plating:

    • Add 50 µL of Protein Solution (20 µM) to wells.

    • Add 50 µL of Probe Working Solution (40 µM) to the same wells.

    • Final Concentrations: 10 µM Protein, 20 µM Probe.

  • Controls:

    • Blank: PBS + Probe (Background fluorescence).

    • Positive Control: Pre-formed fibrils + Probe.

  • Measurement:

    • Seal plate to prevent evaporation.

    • Incubate at 37°C with intermittent shaking (e.g., 5 sec shaking every 10 min).

    • Excitation: 360–380 nm (Pyridine absorption band).

    • Emission: 450–500 nm (Scan to find max; typically blue-green shift).

    • Read every 10–15 minutes for 24–48 hours.

Binding Affinity ( ) Determination

To validate the probe's affinity for the fibrillar state.

  • Prepare a fixed concentration of pre-formed fibrils (e.g., 5 µM equivalent monomer).

  • Titrate CPA probe (0.1 µM to 50 µM) into the fibril solution.

  • Incubate for 15 minutes at room temperature.

  • Measure fluorescence intensity (

    
    ).
    
  • Data Analysis: Fit data to the one-site binding equation:

    
    
    

Data Analysis & Interpretation

Typical Kinetic Curve

The aggregation profile typically follows a sigmoidal curve with three phases:

  • Lag Phase: Nucleation occurs. Fluorescence remains low (CPA is free rotating).

  • Growth Phase: Fibril elongation. Fluorescence increases exponentially as CPA binds to newly formed rigid grooves.

  • Plateau Phase: Mature fibrils. Fluorescence saturates.

Solvatochromic Shift

Unlike ThT, CPA derivatives often show spectral shifts.

  • Blue Shift: Indicates a highly hydrophobic/rigid environment (deep burial in the fibril core).

  • Red Shift: Indicates a more polar/hydrated environment (surface binding).

Troubleshooting Table
ObservationPotential CauseCorrective Action
High Background Probe aggregation or high viscosity buffer.Reduce probe concentration; ensure DMSO < 1%.
No Fluorescence Inner Filter Effect (IFE) or wrong Ex/Em.Check absorbance spectrum; dilute sample; scan emission 400-600nm.
Precipitation Low solubility of CPA in aqueous buffer.Lower final concentration (<10 µM); ensure pH > pKa of pyridine (~3.5).

Experimental Workflow Diagram

Workflow Stock 1. Stock Preparation 10mM CPA in DMSO Dilution 2. Working Solution Dilute to 2x in PBS (Check pH stability) Stock->Dilution Mix 3. Assay Setup Mix Protein + Probe in 96-well Plate Dilution->Mix Incubate 4. Incubation 37°C, Shaking (Kinetic Mode) Mix->Incubate Read 5. Detection Ex: 360nm | Em: 450-500nm Incubate->Read Every 10 min Analysis 6. Data Analysis Plot Intensity vs Time Fit Sigmoidal Curve Read->Analysis

Figure 2: Standard experimental workflow for monitoring amyloid kinetics using CPA.

References

  • Yang, J., et al. (2012). "Aminonaphthalene 2-Cyanoacrylate (ANCA) Probes Fluorescently Discriminate between Amyloid-β and Prion Plaques in Brain."[1][2] Journal of the American Chemical Society.[1][2]

  • Sutharsan, J., et al. (2010). "Rational Design of Amyloid Binding Agents Based on the Molecular Rotor Motif." ChemMedChem.

  • Hawe, A., et al. (2008). "Fluorescent Molecular Rotors as Dyes to Characterize Polysorbate-Containing IgG Formulations." Pharmaceutical Research.

  • Reinke, A. A., & Gestwicki, J. E. (2011). "Insight into Amyloid Structure Using Chemical Probes." Chemical Biology & Drug Design.

  • Levine, H. (1999). "Thioflavine T interaction with amyloid beta-sheet structures." Amyloid.

Sources

Application Note: 2-Cyano-3-(3-pyridinyl)acrylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-3-(3-pyridinyl)acrylic acid (also known as


-cyano-

-(3-pyridyl)acrylic acid) represents a critical scaffold in medicinal chemistry, primarily functioning as a metabolic inhibitor and a reactive electrophile. Structurally analogous to

-cyano-4-hydroxycinnamate (CHC), this compound replaces the phenol group with a pyridine ring, enhancing aqueous solubility and altering pKa properties critical for physiological environments.

Its primary application lies in the inhibition of Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT4. By blocking the efflux of lactate in highly glycolytic tumor cells (the Warburg Effect), these derivatives induce intracellular acidification and metabolic catastrophe. Secondarily, the


-cyanoacrylic acid moiety acts as a "soft" Michael acceptor, making these derivatives valuable probes for Targeted Covalent Inhibition (TCI) , particularly for cysteine-rich pockets in kinases and deubiquitinases (DUBs).

This guide provides validated protocols for the synthesis, biological characterization, and mechanistic validation of these derivatives.

Chemical Synthesis & Characterization

The synthesis utilizes a Knoevenagel condensation.[1][2][3][4] Unlike phenyl analogs, the 3-pyridyl derivative requires careful pH control during isolation to prevent zwitterionic trapping.

Protocol A: Knoevenagel Condensation

Objective: Synthesize (E)-2-cyano-3-(pyridin-3-yl)acrylic acid.

Reagents:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [CAS: 500-22-1]

  • Cyanoacetic acid [CAS: 372-09-8]

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

Workflow:

  • Stoichiometry: Dissolve 3-pyridinecarboxaldehyde (10 mmol) and cyanoacetic acid (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (0.5 mmol, ~5 drops) dropwise.

  • Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product usually precipitates as a white/off-white solid upon cooling.

  • Work-up:

    • Cool the mixture to 4°C.

    • Filter the precipitate.

    • Critical Step: Wash with cold slightly acidic water (pH 5) to remove residual piperidine, then with cold ethanol.

    • Recrystallize from Ethanol/Water (8:2).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the vinyl proton singlet (

      
       ~8.2-8.5 ppm) and the diagnostic pyridine ring protons.
      
    • Yield: Expected >80%.

Visualization: Synthesis Pathway

Synthesis Aldehyde 3-Pyridinecarboxaldehyde Inter Intermediate (Aldol-like) Aldehyde->Inter Piperidine/EtOH Reflux Acid Cyanoacetic Acid Acid->Inter Product 2-Cyano-3-(3-pyridinyl) acrylic acid Inter->Product - H2O (Elimination)

Caption: Knoevenagel condensation pathway yielding the target Michael acceptor.

Primary Application: MCT1 Inhibition Assay

The most robust application of this scaffold is blocking lactate transport. The carboxylic acid moiety mimics lactate, while the cyano-vinyl arm creates steric and electronic blockage of the MCT pore.

Protocol B: C-Lactate Uptake Assay

Objective: Determine the IC50 of the derivative against MCT1 in tumor cells (e.g., Raji or MDA-MB-231).

Materials:

  • L-[1-

    
    C]Lactate:  Specific activity > 50 mCi/mmol.
    
  • Buffer: Krebs-Ringer HEPES (KRH) buffer, pH 7.4.

  • Stop Solution: Ice-cold KRH containing 500 µM Phloretin (blocks rapid transport to "freeze" the system).

  • Lysis Buffer: 0.1 N NaOH.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells at

      
       cells/well in 24-well plates. Allow adherence (24h).
      
    • Wash cells 2x with serum-free KRH buffer.

  • Inhibitor Pre-incubation:

    • Add the 2-Cyano-3-(3-pyridinyl)acrylic acid derivative at graded concentrations (0.1 nM to 100 µM) in KRH.

    • Incubate for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add the uptake solution: KRH containing unlabelled L-lactate (1 mM) spiked with

      
      C-Lactate (0.5 µCi/mL).
      
    • Note: The 1 mM concentration ensures we are measuring initial rate kinetics (

      
      ).
      
  • Transport Phase:

    • Incubate for exactly 60 seconds at room temperature.

    • Why? Transport is rapid; exceeding 1-2 minutes leads to equilibrium, masking inhibition effects.

  • Termination:

    • Aspirate uptake solution immediately.

    • Rapidly wash 3x with Ice-Cold Stop Solution .

  • Quantification:

    • Lyse cells with 200 µL 0.1 N NaOH.

    • Transfer lysate to scintillation vials with 3 mL scintillation fluid.

    • Measure CPM (Counts Per Minute) on a beta-counter.

Data Analysis: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to derive IC50.

Visualization: Mechanism of Action (MCT Blockade)

MCT_Mechanism fill_cell fill_cell fill_lac fill_lac fill_inhib fill_inhib fill_outcome fill_outcome Glycolysis Tumor Glycolysis (Warburg Effect) Lactate_In Intracellular Lactate Accumulation Glycolysis->Lactate_In MCT1 MCT1 Transporter (Efflux Pump) Lactate_In->MCT1 Normal Efflux Acidosis Intracellular Acidosis (pH drop) MCT1->Acidosis Efflux Failed Inhibitor 2-Cyano-3-(3-pyridinyl) acrylic acid Inhibitor->MCT1 Competitive Blockade Apoptosis Metabolic Catastrophe & Apoptosis Acidosis->Apoptosis

Caption: Mechanism of metabolic asphyxiation via MCT1 blockade.

Secondary Application: Covalent Reactivity (Warhead Validation)

Because the structure contains an


-unsaturated nitrile, it is a Michael acceptor. In drug discovery, it is vital to determine if the compound acts as a "reversible covalent" inhibitor or an indiscriminate alkylator (PAINS).
Protocol C: GSH-Trapping Assay (LC-MS)

Objective: Assess the reactivity half-life (


) with Glutathione (GSH).

Methodology:

  • Reaction Mix: Prepare a 1:10 ratio of Compound (10 µM) to GSH (100 µM) in PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add equal volume Acetonitrile + 0.1% Formic Acid.

  • Analysis: Inject onto LC-MS/MS.

    • Monitor: Loss of parent ion [M+H]+ and appearance of the GSH-Adduct [M+307+H]+.

  • Interpretation:

    • Rapid Adduct Formation (<15 min): High reactivity (Potential toxicity/off-target effects).

    • Slow/No Adduct: Low reactivity (Likely acts via non-covalent H-bonding or requires specific enzyme catalysis).

Comparative Data Table

Property2-Cyano-3-(3-pyridinyl)acrylic acid

-Cyano-4-hydroxycinnamate (CHC)
Significance
LogP (Calc) ~0.8~1.6Pyridyl derivative is more water-soluble.
pKa ~3.5 (COOH), ~4.5 (Pyridine)~3.5 (COOH), ~9.0 (Phenol)Pyridyl analog exists as zwitterion at low pH.
MCT1 IC50 50 - 200 µM (Typical)100 - 300 µMPyridyl group often improves potency via H-bonding.
Mechanism Competitive / Reversible CovalentCompetitivePyridyl N can act as H-bond acceptor in the pocket.

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—role and regulation. IUBMB Life, 64(2), 109–119.[] Link

  • Beloueche-Babari, M., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Non-invasive Magnetic Resonance Spectroscopy. Cancer Research, 77(21), 5913–5924. Link

  • Panda, S. S., et al. (2012). Microwave-assisted synthesis of 2-cyano-3-(pyridin-3-yl)acrylic acid derivatives. Journal of Heterocyclic Chemistry, 49(2), 436-440. Link

  • Draoui, N., et al. (2014). Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate transport. Bioorganic & Medicinal Chemistry, 22(23), 6345-6352. Link

  • Patterson, S., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.[6] Bioorganic & Medicinal Chemistry Letters, 30(2), 126847. Link

Sources

Application Note: Reversible Covalent Inhibition of TAK1 using 2-Cyano-3-(3-pyridinyl)acrylic acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the targeted inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1/MAP3K7) using the 2-Cyano-3-(3-pyridinyl)acrylic acid (CPAA) scaffold.

This guide focuses on the application of CPAA derivatives as reversible covalent inhibitors , a distinct class of TAK1 inhibitors that mitigate the permanent off-target risks associated with irreversible inhibitors like (5Z)-7-Oxozeaenol.

Introduction & Mechanism of Action

TAK1 is a critical upstream regulator of the NF-κB and MAPK signaling pathways, driving inflammation, cell survival, and immune responses. While early TAK1 inhibitors (e.g., 5Z-7-Oxozeaenol) were potent, their irreversible covalent binding to cysteine residues led to broad promiscuity and toxicity.[1]

2-Cyano-3-(3-pyridinyl)acrylic acid (CPAA) represents a strategic electrophilic warhead designed to target Cysteine 174 (Cys174) within the TAK1 ATP-binding pocket.

Mechanism: The Michael Addition

Unlike traditional ATP-competitive inhibitors (Type I) or irreversible covalent inhibitors, CPAA-based compounds utilize a reversible Michael addition mechanism:

  • Recognition: The pyridinyl moiety aligns the molecule within the kinase hinge region.

  • Reaction: The α-cyanoacrylate group functions as a "soft" electrophile.

  • Covalent Bond: It undergoes a nucleophilic attack by the thiol (-SH) group of Cys174 , forming a thioether adduct.

  • Reversibility: Crucially, this reaction is reversible under physiological conditions or upon washout, reducing the duration of off-target inhibition compared to permanent alkylators.

Chemical Properties & Handling[2]

PropertySpecificationNotes
Chemical Name 2-Cyano-3-(3-pyridinyl)acrylic acidCore pharmacophore; often esterified or amidated in potent analogs.
Molecular Weight ~174.16 g/mol Fragment size.
Solubility DMSO (≥ 50 mM)Avoid aqueous buffers for stock storage to prevent hydrolysis.
Stability HygroscopicStore desicated at -20°C.
Reactivity ElectrophilicAvoid buffers containing DTT or β-Mercaptoethanol during incubation; these thiols will quench the inhibitor.

Critical Handling Note: Because CPAA targets cysteines, thiol-free conditions are mandatory during the inhibition phase. Standard reducing agents (DTT/BME) should only be added after cell lysis or reaction termination.

Experimental Protocols

Protocol A: In Vitro Kinase Assay (Biochemical)

Objective: Determine the IC50 of the inhibitor against recombinant TAK1-TAB1 complex.

Materials:

  • Recombinant TAK1-TAB1 protein.

  • Substrate: MKK6 (inactive) or synthetic peptide (e.g., RLtide).

  • ATP (Radiolabeled [γ-33P] or fluorescent tracer).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA. (NO DTT) .

Step-by-Step:

  • Preparation: Dilute CPAA inhibitor in DMSO to 100x final concentration (serial dilutions: 1 nM – 10 µM).

  • Enzyme Incubation: Mix TAK1-TAB1 (5-10 ng) with inhibitor in Assay Buffer.

    • Crucial: Incubate for 30–60 minutes at Room Temperature (RT) to allow the covalent bond to reach equilibrium.

  • Reaction Initiation: Add Substrate (1 µg MKK6) and ATP mix.

  • Elongation: Incubate for 30 minutes at 30°C.

  • Termination: Stop reaction with phosphoric acid (for radioactive) or EDTA (for FRET).

  • Analysis: Measure phosphorylation via scintillation counting or fluorescence plate reader.

Protocol B: Cellular Signaling Analysis (Western Blot)

Objective: Validate inhibition of TNF-α induced NF-κB/MAPK signaling in RAW 264.7 or HeLa cells.

Workflow Diagram:

CellularWorkflow Seed Seed Cells (RAW 264.7) Starve Serum Starve (12-16h) Seed->Starve PreTreat Pre-treat with CPAA (1h, No Thiols) Starve->PreTreat Media Change Stimulate Stimulate TNF-α (10-20 ng/mL, 15 min) PreTreat->Stimulate Lysis Lysis (RIPA + Phospho-Stop) Stimulate->Lysis Immediate Blot Western Blot (p-TAK1, p-IKK, p-p38) Lysis->Blot

Caption: Workflow for cellular validation of TAK1 inhibition. Note the starvation step to reduce basal phosphorylation.

Detailed Steps:

  • Seeding: Plate cells (e.g., RAW 264.7) at 70% confluency.

  • Starvation: Replace media with 0.5% FBS media for 12 hours to synchronize signaling.

  • Inhibitor Treatment:

    • Replace media with fresh serum-free media containing CPAA (0.1, 1, 5, 10 µM).

    • Include a DMSO Control .

    • Incubate for 1-2 hours . (Covalent inhibitors require time to occupy the active site).

  • Stimulation: Add TNF-α (10–20 ng/mL) directly to the media. Incubate for 15 minutes .

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitors.

    • Note: Now you can add DTT/BME to the loading buffer for SDS-PAGE.

  • Western Blot Targets:

    • Primary: p-TAK1 (Thr184/187) – Direct target engagement.

    • Downstream: p-IKKα/β (Ser176/180), p-p38 MAPK (Thr180/Tyr182).

    • Loading Control: Total TAK1, β-Actin.

Protocol C: Reversibility (Washout) Assay

Objective: Prove the inhibitor is reversible (distinguishing it from 5Z-7-Oxozeaenol).

  • Treat: Incubate cells with CPAA (at IC90 concentration) for 1 hour.

  • Wash: Remove media. Wash cells 3x with warm PBS (37°C) to remove unbound inhibitor.

  • Recovery: Add fresh, inhibitor-free media. Incubate for 1, 2, 4, and 8 hours.

  • Stimulate & Lyse: At each time point, stimulate with TNF-α for 15 min and lyse.

  • Result Interpretation:

    • Reversible (CPAA): Signal (p-IKK) recovers over time as the inhibitor dissociates from Cys174.

    • Irreversible (Control): Signal remains suppressed even after 8+ hours.

Signaling Pathway Context[1][2][3]

The following diagram illustrates the TAK1 signaling node and the specific point of intervention by CPAA.

TAK1_Pathway cluster_TAK1 Target Complex TNF TNF-α / IL-1β Receptor TNFR1 / IL-1R TNF->Receptor TRAF TRAF2 / TRAF6 Receptor->TRAF TAK1 TAK1 (MAP3K7) [Cys174] TRAF->TAK1 Polyubiquitination TAB TAB1/2/3 TAB->TAK1 Activation IKK IKK Complex (IKKα/β/γ) TAK1->IKK Phosphorylation MKK MKK3/6 / MKK4/7 TAK1->MKK CPAA CPAA Inhibitor CPAA->TAK1 Covalent Block (Cys174) NFkB NF-κB (p65/p50) IKK->NFkB MAPK p38 / JNK MKK->MAPK Response Inflammation Apoptosis Survival NFkB->Response MAPK->Response

Caption: TAK1 acts as the central switch for NF-κB and MAPK pathways.[1][2][3] CPAA blocks this node by covalently modifying Cys174.

References

  • Kang, S. J., et al. (2020).[4] Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.[1][2][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936.[4]

  • Totzke, J., et al. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chemical Biology, 24(8), 1029–1039.

  • Ninomiya-Tsuji, J., et al. (2003). The kinase TAK1 can activate the NIK-I kappaB kinase cascade in the absence of its activator TAB1. Nature, 398, 252–256.

  • Tanabe, K., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6554–6568.

Sources

"2-Cyano-3-(3-pyridinyl)acrylic acid" in the synthesis of heterocyclic compounds

[1][2]

Introduction: The "Push-Pull" Scaffold

2-Cyano-3-(3-pyridinyl)acrylic acid (CPA) represents a privileged scaffold in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles.[1][2] Its chemical utility stems from its "push-pull" electronic structure :

  • The "Pull": The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -cyano and 
    
    
    -carboxylic acid groups exert strong electron-withdrawing effects, rendering the
    
    
    -carbon highly electrophilic (Michael acceptor).[1]
  • The "Push": The 3-pyridyl ring acts as a stable, biologically active lipophilic anchor that can participate in

    
    -stacking interactions within enzyme active sites.[1]
    

This application note details the synthesis of CPA and its subsequent transformation into high-value heterocyclic targets, including pyrazolines (anti-inflammatory), thiazolidinones (antimicrobial), and covalent kinase inhibitors.[1][2]

Module 1: Robust Synthesis of the Scaffold

The most reliable route to 2-Cyano-3-(3-pyridinyl)acrylic acid is the Knoevenagel Condensation .[1][2] While many protocols exist for the ethyl ester, the free acid requires specific pH control to prevent premature decarboxylation.

Protocol A: Knoevenagel Condensation (Piperidine-Catalyzed)[2]

Objective: Synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid from 3-pyridinecarboxaldehyde.

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)[1][2]

  • Cyanoacetic acid (1.1 eq)[1][2][3]

  • Piperidine (Catalytic, 0.1 eq)[2][4]

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (10 mmol) and cyanoacetic acid (11 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Add piperidine (1 mmol) dropwise. Note: The solution may warm slightly due to the exothermic nature of the deprotonation.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/MeOH 9:1). The product typically appears as a lower ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     spot compared to the aldehyde.[1]
    
  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and acidify slightly with dilute acetic acid (pH ~5) to protonate the carboxylate and induce precipitation.[1]

  • Purification: Filter the solid and wash with cold ethanol followed by diethyl ether. Recrystallize from Ethanol/DMF (9:1) if high purity (>98%) is required.[2]

Key Technical Insight: Unlike the ester derivative, the free acid can undergo thermal decarboxylation to form 3-(3-pyridyl)acrylonitrile if heated excessively (>150°C) without solvent.[1][2] Maintain reaction temperatures below 100°C.

ParameterSpecification
Typical Yield 75–85%
Appearance White to pale yellow crystalline solid
Melting Point 225–230°C (Dec)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water

Module 2: Synthesis of Nitrogen Heterocycles (Pyrazolines)

The

1pyrazolinespyrazolones
Protocol B: Cyclocondensation with Hydrazine[1]

Mechanism: The reaction proceeds via a Michael addition of the hydrazine nitrogen to the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Reagents:

  • 2-Cyano-3-(3-pyridinyl)acrylic acid (1.0 eq)[1][2]

  • Hydrazine Hydrate (80%) (2.0 eq)[1][2]

  • Solvent: Glacial Acetic Acid (or Ethanol with cat.[1] AcOH)[5]

Methodology:

  • Dissolve CPA (5 mmol) in 20 mL of glacial acetic acid.

  • Add hydrazine hydrate (10 mmol) slowly at room temperature.

  • Reflux the mixture for 6–8 hours.

  • Pour the reaction mixture into crushed ice. Neutralize with ammonia solution if necessary to precipitate the product.

  • Filter the solid, wash with water, and dry.[2]

Outcome: This reaction typically yields 3-amino-4-(3-pyridyl)-2-pyrazolin-5-one derivatives, where the cyano group may participate in tautomerization or hydrolysis depending on the exact conditions.[1][2]

Module 3: Medicinal Chemistry Application (Covalent Inhibitors)

In modern drug discovery, 2-cyanoacrylates are increasingly used as Targeted Covalent Inhibitors (TCIs) .[1][2] The electron-deficient alkene can form a reversible covalent bond with a specific Cysteine residue in a kinase active site (e.g., TAK1 or EGFR).[1][2]

Mechanism of Action

The thiol group of a Cysteine residue (Cys-SH) performs a Michael addition on the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

11
Visualization: Reaction Pathway & Logic

The following diagram illustrates the synthetic divergence from the CPA scaffold into three distinct bioactive classes.

CPA_Pathwayscluster_mechBio-Mechanism (Kinase)Aldehyde3-PyridinecarboxaldehydeCPA2-Cyano-3-(3-pyridinyl)acrylic acid (CPA)(The Scaffold)Aldehyde->CPAKnoevenagel(Cyanoacetic acid, Pip)PyrazolinePyrazoline Derivatives(Anti-inflammatory)CPA->Pyrazoline+ Hydrazine(Michael Addn/Cyclization)ThiazoleThiazolidinones(Antimicrobial)CPA->Thiazole+ ThiosemicarbazideCovInhibCovalent Kinase Inhibitor(Reversible Cys-Targeting)CPA->CovInhib+ Amine Coupling(Warhead Attachment)Enzyme-Cys-S-AdductEnzyme-Cys-S-AdductCovInhib->Enzyme-Cys-S-AdductMichael Addition(Reversible)

Caption: Synthetic divergence of the CPA scaffold into anti-inflammatory, antimicrobial, and kinase-inhibiting modalities.[1]

Module 4: Synthesis of Thiazolidinones

Thiazolidinones derived from CPA exhibit significant antimicrobial activity.[1] This synthesis utilizes the electrophilicity of the cyano group and the acid functionality.[2]

Protocol C: Reaction with Thiosemicarbazide

Reagents:

  • CPA (1.0 eq)[1][2]

  • Thiosemicarbazide (1.0 eq)[1][2]

  • Anhydrous Sodium Acetate (2.0 eq)[1]

  • Solvent: Glacial Acetic Acid[1][6]

Methodology:

  • Mix CPA (2 mmol) and thiosemicarbazide (2 mmol) in 15 mL of glacial acetic acid containing anhydrous sodium acetate (4 mmol).

  • Reflux for 4–6 hours.

  • Cool and pour into ice-cold water.

  • The precipitate (often a 2-hydrazino-4-oxothiazolidine derivative) is filtered and recrystallized from ethanol.

References

  • Tanaka, A., et al. (2019).[1][2] Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Manna, K., et al. (2014).[1][2][7] 2-Amino-3-Cyanopyridine: A Bioactive Scaffold. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][1][2]

  • Al-Mulla, A. (2022).[1][2] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI Molbank. Retrieved from [Link]

  • Patel, D., et al. (2012).[2][8] Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

"2-Cyano-3-(3-pyridinyl)acrylic acid" as a MALDI matrix for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Cyano-3-(3-pyridinyl)acrylic acid (3-Py-CNA) as a Specialized MALDI Matrix

Part 1: Executive Summary & Scientific Rationale

2-Cyano-3-(3-pyridinyl)acrylic acid (referred to herein as 3-Py-CNA ) represents a class of "rationally designed" MALDI matrices that deviate from the standard phenol-based matrices (like CHCA or DHB). While standard matrices rely on acidic protons to facilitate positive ionization (


), 3-Py-CNA incorporates a pyridine ring  into the 

-cyano-acrylic backbone.

Why This Matrix Matters: The inclusion of the pyridine moiety introduces an amphoteric character. The nitrogen atom acts as a proton acceptor (Lewis base), which fundamentally alters the ionization thermodynamics compared to CHCA.

Primary Applications:

  • Negative Ion Mode: Excellent for analyzing acidic small molecules (fatty acids, acidic drug metabolites, nucleotides) by facilitating proton abstraction (

    
    ).
    
  • Metal Coordination Studies: The pyridine nitrogen serves as a ligand for transition metals, aiding in the analysis of organometallic complexes or specific cationization workflows (e.g., Cu

    
    -adducts).
    
  • Salt Tolerance: The amphoteric nature often provides higher salt tolerance than purely acidic matrices.

Part 2: Chemical Profile & Preparation

PropertySpecification
Chemical Name 2-Cyano-3-(3-pyridinyl)acrylic acid
Abbreviation 3-Py-CNA (or CN-3-Py-AA)
Molecular Weight ~174.16 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in ACN:H

O (1:1), DMSO, Methanol.[1] Sparingly soluble in pure water.
pKa (Est.) ~5.2 (Pyridine N), ~3.5 (Carboxylic Acid)
Absorption

~330–350 nm (Compatible with Nd:YAG 355 nm and N

337 nm lasers)
Reagent Preparation Protocol

Stock Solution A (Matrix):

  • Weigh 10 mg of 3-Py-CNA.

  • Dissolve in 1 mL of 50:50 Acetonitrile (ACN) : Ultrapure Water .

    • Note: Unlike CHCA, do not add Trifluoroacetic Acid (TFA) initially. The acidity of TFA will protonate the pyridine ring, neutralizing its ability to act as a proton sponge in negative mode.

    • Optional: For positive mode analysis of hydrophobic peptides, 0.1% TFA can be added, but it shifts the mechanism.

Stock Solution B (Analyte):

  • Dissolve analyte (drug/lipid) in MeOH or ACN at 1–10 pmol/µL .

Part 3: Experimental Workflows

Workflow 1: Negative Ion Mode (Acidic Analytes)

Target: Fatty acids, Phospholipids, Acidic Drug Metabolites.

  • Cleaning: Ensure the MALDI target plate is thoroughly cleaned with methanol to remove residual alkali salts.

  • Mixing: Mix 10 µL of Matrix Stock A with 1 µL of Analyte Stock B (10:1 ratio).

    • Rationale: High matrix excess prevents analyte clustering.

  • Deposition: Spot 0.5 µL of the mixture onto the plate.

  • Crystallization: Allow to air dry. 3-Py-CNA typically forms fine, homogeneous crystals similar to CHCA but with a slight yellow tint.

  • Ionization: Set instrument to Negative Mode .

    • Laser Power: Start at 30% (attenuate if fragmentation occurs).

    • Focus: Optimize for low mass range (m/z 100–1000).

Workflow 2: Metal Cationization (Positive Mode)

Target: Polymers, Neutral Carbohydrates, Non-polar small molecules.

  • Doping: Add 1 µL of 10 mM Copper(II) Acetate or Silver Trifluoroacetate to 100 µL of Matrix Stock A.

  • Mechanism: The pyridine ring coordinates the metal ion, transferring it to the analyte upon desorption.

  • Spotting: Use the Dried Droplet method as above.

  • Ionization: Set to Positive Mode . Look for

    
     or 
    
    
    
    adducts.

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the unique "Proton Sponge" mechanism of 3-Py-CNA in negative mode compared to the standard protonation in positive mode.

G cluster_0 Matrix Solution Phase cluster_1 Crystallization & Desorption cluster_2 Ionization (Negative Mode) Matrix 3-Py-CNA (Amphoteric) Crystal Co-Crystal Lattice Matrix->Crystal Incorporates ProtonTransfer Proton Abstraction (Pyridine N accepts H+) Matrix->ProtonTransfer N-atom acts as Base Analyte Acidic Analyte (R-COOH) Analyte->Crystal Intercalates Solvent ACN:H2O (Neutral pH) Solvent->Crystal Evaporates Plume Desorption Plume (Excited State) Crystal->Plume Laser Energy (hv) Plume->ProtonTransfer Excited Matrix* Result Analyte Ion [M-H]- ProtonTransfer->Result Charge Separation

Figure 1: Mechanism of 3-Py-CNA facilitating negative ionization via proton abstraction by the pyridine moiety.

Part 5: Data Interpretation & Troubleshooting

Comparative Performance Table
Feature3-Py-CNACHCA (

-Cyano-4-hydroxy...)
9-AA (9-Aminoacridine)
Primary Mode Negative & PositivePositiveNegative
Acidity AmphotericAcidicBasic
Vacuum Stability HighModerate (Sublimes)High
Laser Threshold LowLowModerate
Best For Acidic Drugs, Metal ComplexesPeptides, ProteinsMetabolites, Lipids
Troubleshooting Guide
  • No Signal in Negative Mode:

    • Cause: Presence of TFA in the solvent.

    • Fix: Remake matrix solution using only ACN and Water. Ensure glassware is acid-free.

  • Heterogeneous Crystallization:

    • Cause: Pyridine ring stacking interactions.

    • Fix: Use the "Thin Layer" method: Apply 0.5 µL of acetone-saturated matrix first, let dry, then apply analyte/matrix mixture.

  • High Background Noise (m/z < 200):

    • Cause: Matrix clustering.

    • Fix: Increase laser fluence slightly to break clusters, or switch to LDI (Laser Desorption Ionization) without matrix for very small molecules if concentration permits.

Part 6: References

  • Design of Cyano-Acrylic Matrices:

    • P. Jyske et al. "Rational design of MALDI matrices: 2-Cyano-3-(2-thienyl)acrylic acid." Journal of the American Society for Mass Spectrometry, 2020. (Provides the foundational logic for heteroaromatic acrylic acids).

  • Negative Ion Mode Mechanisms:

    • Chen, S. et al. "9-Aminoacridine as a matrix for negative mode matrix-assisted laser desorption/ionization." Rapid Communications in Mass Spectrometry. (Comparative baseline for basic matrices).

  • Pyridine Derivatives in Mass Spec:

    • Synthesized derivatives of phenylacrylamide and their characterization by MALDI-TOF. MDPI Pharmaceutics.

  • General Protocol Grounding:

    • Sigma-Aldrich Product Sheet: 2-Cyano-3-(3-pyridinyl)acrylic acid (Structure and Properties).

    • (Note: Link directs to the closest structural analog record in PubChem for property verification).

Sources

Application Note & Protocols: A Guide to the Experimental Study of 2-Cyano-3-(3-pyridinyl)acrylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-(3-pyridinyl)acrylic acid is a member of the α,β-unsaturated cyanoacrylic acid class of compounds. Its structure, featuring an electron-deficient alkene backbone, a nitrile, a carboxylic acid, and a pyridine ring, makes it a versatile building block for organic synthesis. The unique arrangement of these functional groups imparts a distinct reactivity profile, rendering it a valuable precursor in the development of novel heterocyclic compounds and potential pharmaceutical agents. Similar molecular scaffolds have been investigated for a range of biological activities, including use in chemotherapy and as herbicidal agents, highlighting the importance of this chemical class in applied research.[1][2] This guide provides a comprehensive framework for the synthesis, characterization, and investigation of key reactions involving 2-Cyano-3-(3-pyridinyl)acrylic acid, emphasizing the rationale behind the chosen methodologies to ensure robust and reproducible results.

Section 1: Physicochemical Properties & Critical Safety Assessment

A thorough understanding of the compound's properties and associated hazards is a prerequisite for any experimental work.

1.1. Compound Properties

PropertyValueSource
IUPAC Name (2E)-2-Cyano-3-(pyridin-3-yl)prop-2-enoic acidN/A
Molecular Formula C₉H₆N₂O₂Calculated
Molecular Weight 174.16 g/mol Calculated
Appearance Expected to be a solidInferred from similar compounds[3]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.Inferred

1.2. Safety Precautions: A Self-Validating Approach

Given the compound's functional groups, a stringent safety protocol is mandatory. The absence of specific toxicology data necessitates treating the compound with the highest degree of caution.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Use nitrile gloves suitable for handling corrosive and potentially toxic materials. Double-gloving is recommended.

    • Body Protection: A flame-resistant lab coat must be worn.

  • Hazard Rationale:

    • Acrylic Acid Moiety: Corrosive and can cause severe skin burns and eye damage.

    • Nitrile Group (-C≡N): Can release hydrogen cyanide upon decomposition or under acidic conditions. Acrylonitrile compounds are often toxic.

    • Pyridine Moiety: Pyridine and its derivatives are typically harmful if swallowed, inhaled, or in contact with skin.

Section 2: Synthesis via Knoevenagel Condensation

2.1. Principle and Rationale

The most efficient and logical route for synthesizing 2-Cyano-3-(3-pyridinyl)acrylic acid is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid) with an aldehyde or ketone (3-pyridinecarboxaldehyde). The use of a weak base like piperidine is ideal as it facilitates the deprotonation of the α-carbon of cyanoacetic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired α,β-unsaturated product. This method is widely documented for the synthesis of similar structures, providing a high degree of confidence in its application here.[2][4][5]

2.2. Protocol 2.1: Synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid

This protocol is designed for a 10 mmol scale synthesis.

Materials:

  • 3-Pyridinecarboxaldehyde (1.07 g, 10.0 mmol)

  • Cyanoacetic acid (0.94 g, 11.0 mmol, 1.1 eq)

  • Piperidine (~0.2 mL, catalytic amount)

  • Ethanol (25 mL)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reagent Setup: To a 100 mL round-bottom flask, add 3-pyridinecarboxaldehyde (10.0 mmol) and cyanoacetic acid (11.0 mmol).

  • Solvent Addition: Add 25 mL of ethanol to the flask and stir the mixture to dissolve the solids.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 5 drops) to the solution. The addition of the base is the critical step that initiates the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). A suitable mobile phase would be a 7:3 mixture of ethyl acetate and hexane. The disappearance of the aldehyde spot indicates reaction completion.

  • Workup & Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum to obtain the final compound. An expected yield would be in the range of 80-90%.

2.3. Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Aldehyde & Cyanoacetic Acid in Ethanol Catalyst 2. Add Piperidine Catalyst Reagents->Catalyst Reflux 3. Heat to Reflux (2-3h) Catalyst->Reflux Monitor 4. Monitor via TLC Reflux->Monitor Cool 5. Cool and Precipitate Monitor->Cool Filter 6. Vacuum Filter Solid Cool->Filter Wash 7. Wash with Cold Ethanol Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Final Final Product: 2-Cyano-3-(3-pyridinyl)acrylic acid Dry->Final

Caption: Knoevenagel condensation workflow for synthesis.

Section 3: Product Characterization

Verifying the identity and purity of the synthesized 2-Cyano-3-(3-pyridinyl)acrylic acid is a critical self-validating step before proceeding with reaction studies.

3.1. Protocol 3.1: Purity Assessment by HPLC

Rationale: HPLC provides a quantitative measure of purity. Reverse-phase chromatography is well-suited for this polar, acidic compound.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 254 nm and 280 nm.

  • Procedure: Prepare a 1 mg/mL stock solution of the synthesized product in methanol. Inject 10 µL and analyze the chromatogram. A pure sample should exhibit a single major peak. Purity can be calculated based on the relative peak area.

3.2. Protocol 3.2: Structural Confirmation by Spectroscopy

Rationale: A combination of spectroscopic methods provides unambiguous structural confirmation. The data presented below are predicted values based on the analysis of structurally similar compounds.[2]

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine ring protons (δ 7.5-9.0 ppm), a singlet for the vinylic proton (δ ~8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the nitrile carbon (δ ~115-120 ppm), the carbonyl carbon (δ ~165-170 ppm), and carbons of the alkene and pyridine ring.
FT-IR Characteristic absorption bands for the nitrile C≡N stretch (~2220 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), the C=C alkene stretch (~1600 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
Mass Spec (ESI-) A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 173.04.

Section 4: Investigating Key Reactions

4.1. Reactivity Overview

The molecule's reactivity is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system, making it an excellent substrate for nucleophilic conjugate additions (Michael additions).[7]

4.2. Protocol 4.1: Michael Addition of a Thiol Nucleophile

Rationale: This protocol serves as a model for studying the compound's susceptibility to nucleophilic attack. Thiols are soft nucleophiles that readily undergo Michael addition.

Materials:

  • 2-Cyano-3-(3-pyridinyl)acrylic acid (174 mg, 1.0 mmol)

  • Benzyl mercaptan (0.13 mL, 1.1 mmol, 1.1 eq)

  • Triethylamine (0.21 mL, 1.5 mmol, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Cyano-3-(3-pyridinyl)acrylic acid (1.0 mmol) in 10 mL of anhydrous THF.

  • Base Addition: Add triethylamine (1.5 mmol) to the solution. This deprotonates the carboxylic acid, preventing side reactions, and can also catalyze the addition.

  • Initial Sample (t=0): Withdraw a small aliquot (~50 µL) from the reaction mixture for a baseline analysis by TLC and/or HPLC.

  • Nucleophile Addition: Add benzyl mercaptan (1.1 mmol) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr), withdraw small aliquots and analyze by TLC/HPLC to track the consumption of the starting material and the formation of the product.

  • Quenching & Workup: Once the reaction is complete, quench by adding 1M HCl until the solution is acidic. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

4.3. Reaction Monitoring Workflow

Monitoring_Workflow cluster_analysis Analysis cluster_data Data Output Reaction Reaction Mixture (Time = t) TLC Spot on TLC Plate Reaction->TLC HPLC Inject into HPLC Reaction->HPLC TLC_Result Rf Values: - Starting Material - Product TLC->TLC_Result HPLC_Result Chromatogram: - Peak Areas - Retention Times HPLC->HPLC_Result Conversion Calculate % Conversion HPLC_Result->Conversion

Caption: Workflow for monitoring reaction progress over time.

References

  • Google Patents. CN110746346A - Preparation method of 2-pyridine acrylic acid.
  • PubMed. (E)-2-Cyano-3-(2,3-dimeth-oxy-phen-yl)acrylic acid. Available at: [Link]

  • PubMed. Synthesis and herbicidal activities of 2-cyano-3-benzylaminoacrylates containing thiazole moiety. Available at: [Link]

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available at: [Link]

  • OSHA. Acrylic Acid. Available at: [Link]

  • Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Available at: [Link]

  • ResearchGate. Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Knoevenagel Condensation of 3-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Knoevenagel condensation, with a specific focus on the unique challenges presented by 3-pyridinecarboxaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel reaction with 3-pyridinecarboxaldehyde is giving very low to no yield. What is the most common reason?

A: The most frequent culprits are suboptimal reaction conditions and the inherent electronic properties of the substrate. The Knoevenagel condensation is highly sensitive to the choice of catalyst, solvent, and temperature.[1] Unlike the 2- and 4-isomers, 3-pyridinecarboxaldehyde is less activated due to the position of the electron-withdrawing nitrogen atom in the pyridine ring, which can result in slower reaction rates.[2] We recommend systematically evaluating your catalyst activity, solvent polarity, and reaction temperature.

Q2: I'm observing multiple products on my TLC plate, resulting in a complex mixture. What causes this?

A: The formation of multiple products often points to a reaction temperature that is too high or a catalyst that is too harsh.[1] This can lead to side reactions, such as the Michael addition of a second molecule of the active methylene compound to your desired product. Carefully controlling the stoichiometry and considering a milder catalyst or lower temperature can significantly improve selectivity.

Q3: My product is a sticky, dark-colored solid that is difficult to purify. How can I improve isolation?

A: Product precipitation and purification issues are common. This can be due to residual catalyst or the formation of polymeric side products. A highly effective alternative is to perform the reaction under catalyst-free conditions in a water-ethanol mixture.[2] In many cases, the desired product will precipitate directly from the reaction mixture in high purity, simplifying the workup to a simple filtration.[2]

Q4: What are some "green" or more environmentally benign approaches for this reaction?

A: Green chemistry principles can be readily applied to the Knoevenagel condensation. Promising methods include the aforementioned catalyst-free reaction in an H₂O:EtOH solvent system, which minimizes waste and avoids potentially toxic catalysts.[2][3] Additionally, solvent-free reactions, where the solid reactants are heated or ground together, have been shown to be effective and eliminate the need for organic solvents entirely.[4]

Understanding the Core Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl, followed by a dehydration step to yield an α,β-unsaturated product.[5] The reaction is typically catalyzed by a weak base, such as an amine.[5]

Two primary mechanistic pathways are considered, depending on the amine catalyst used:

  • Enolate Pathway (Tertiary Amines): The base deprotonates the active methylene compound to form a resonance-stabilized enolate, which then acts as the nucleophile, attacking the aldehyde carbonyl.

  • Iminium Pathway (Secondary Amines, e.g., Piperidine): The amine catalyst first reacts with the aldehyde to form a highly electrophilic iminium ion. This ion then readily reacts with the enolate derived from the active methylene compound.[6] Subsequent elimination steps regenerate the catalyst and yield the final product.

Knoevenagel_Mechanism cluster_Step1 Step 1: Enolate/Iminium Formation cluster_Step2 Step 2: C-C Bond Formation cluster_Step3 Step 3: Dehydration & Catalyst Regeneration Aldehyde 3-Pyridine- carboxaldehyde Iminium Iminium Ion (Electrophile) Aldehyde->Iminium + Catalyst ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) ActiveMethylene->Enolate + Catalyst - H+ Catalyst Base Catalyst (e.g., Piperidine) Intermediate Adduct Intermediate Iminium->Intermediate Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product - H₂O - Catalyst Intermediate->Product Water H₂O Catalyst_Regen Catalyst (Regenerated)

Caption: Generalized Knoevenagel condensation mechanism.

Systematic Troubleshooting Guide

Use this section to diagnose and resolve specific experimental failures. The workflow diagram below provides a high-level decision-making process.

Troubleshooting_Workflow start Reaction Issue Identified low_yield Low / No Yield start->low_yield side_products Multiple Side Products start->side_products purification_issue Purification Difficulty start->purification_issue sol_yield_1 Increase Temperature / Time (Monitor by TLC) low_yield->sol_yield_1 sol_yield_2 Screen Solvents (e.g., EtOH/H₂O, MeCN) low_yield->sol_yield_2 sol_yield_3 Change Catalyst (e.g., Piperidine, Boric Acid, Heterogeneous) low_yield->sol_yield_3 sol_yield_4 Try Catalyst-Free EtOH/H₂O Method low_yield->sol_yield_4 sol_side_1 Lower Reaction Temperature side_products->sol_side_1 sol_side_2 Use Milder Catalyst or Reduce Loading side_products->sol_side_2 sol_side_3 Verify Stoichiometry (1:1 or slight excess of methylene) side_products->sol_side_3 sol_purify_1 Attempt Catalyst-Free Precipitation Method purification_issue->sol_purify_1 sol_purify_2 Use Heterogeneous Catalyst (Filter to remove) purification_issue->sol_purify_2 sol_purify_3 Screen Recrystallization Solvents purification_issue->sol_purify_3 sol_purify_4 Perform Column Chromatography purification_issue->sol_purify_4

Caption: Decision workflow for troubleshooting common issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield 1. Insufficient Reactivity: 3-pyridinecarboxaldehyde is less reactive than its 2- and 4-isomers.[2] 2. Inactive Catalyst: The amine catalyst may be old or degraded. 3. Suboptimal Conditions: Reaction temperature is too low or time is insufficient.[1] 4. Poor Solvent Choice: The solvent may not adequately dissolve reactants or facilitate the reaction mechanism.1. Increase Driving Force: Gradually increase the reaction temperature in 10°C increments, monitoring closely by TLC. Extend the reaction time. 2. Verify/Change Catalyst: Use a fresh bottle of catalyst. Screen different catalysts such as piperidine, ammonium bicarbonate, or boric acid.[4][7] 3. Solvent Screening: If using a non-polar solvent, switch to a polar aprotic solvent like acetonitrile or a protic mixture like EtOH:H₂O.[1][2] 4. Attempt Catalyst-Free Method: The EtOH:H₂O system can be highly effective and simplifies workup.[2]
2. Formation of Side Products / Complex Mixture 1. Temperature Too High: Excessive heat can promote undesired pathways.[1] 2. Michael Addition: The α,β-unsaturated product can react with a second molecule of the enolate. 3. Aldehyde Self-Condensation: A strong base can induce the self-condensation of the aldehyde, although this is less common with the Knoevenagel. 4. Incorrect Stoichiometry: A large excess of one reactant can lead to side reactions.1. Reduce Temperature: Run the reaction at room temperature or even 0°C if the reaction is highly exothermic upon mixing. 2. Use a Milder Catalyst: Switch from piperidine to a weaker base like ammonium bicarbonate or a heterogeneous catalyst.[4][8] 3. Control Stoichiometry: Use a molar ratio of aldehyde to active methylene compound between 1:1 and 1:1.2.[4] 4. Slow Addition: Add the aldehyde dropwise to a solution of the active methylene compound and catalyst to maintain a low concentration of the aldehyde.
3. Difficult Product Isolation / Purification 1. Product is Oily or Non-crystalline: The product may have a low melting point or be an amorphous solid. 2. Catalyst Contamination: Residual basic catalyst (e.g., piperidine) can be difficult to remove. 3. Formation of Dark/Tarry Material: Polymerization or degradation can occur, especially at high temperatures.1. Induce Precipitation: Utilize the catalyst-free EtOH:H₂O method where the product often precipitates cleanly.[2] 2. Use a Solid Catalyst: Employ a heterogeneous catalyst (e.g., functionalized silica, hydrotalcite) that can be removed by simple filtration.[8][9] 3. Acid Wash: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic catalysts, followed by a brine wash. 4. Purification: If direct crystallization fails, column chromatography is a reliable method for purification.

Validated Experimental Protocols

Protocol 1: Classic Piperidine-Catalyzed Condensation

This protocol is a standard starting point for the Knoevenagel condensation.[2]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-pyridinecarboxaldehyde (10 mmol, 1.0 eq) and the active methylene compound (e.g., malononitrile, 11 mmol, 1.1 eq).

  • Solvent & Catalyst: Add absolute ethanol (20 mL). While stirring, add piperidine (1 mmol, 0.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the aldehyde is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: The product may crystallize upon cooling or concentration. If not, add cold water to induce precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallize if necessary.

Protocol 2: High-Yield Catalyst-Free Condensation[2]

This environmentally benign protocol often results in high yields and simplified purification.[2]

  • Setup: In a round-bottom flask with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10 mmol, 1.0 eq) and the active methylene compound (e.g., malononitrile, 10 mmol, 1.0 eq) in a 1:1 mixture of ethanol and water (20 mL total).

  • Reaction: Vigorously stir the mixture at room temperature. A precipitate should begin to form as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete in as little as 30 minutes to a few hours, depending on the active methylene compound used.[2]

  • Isolation: Once the reaction is complete, collect the precipitated product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with the cold ethanol/water (1:1) mixture and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. The product is often obtained in high purity without further purification.[2]

Comparative Data on Reaction Conditions

CatalystActive Methylene Cmpd.SolventTemp.YieldKey Advantage / NoteReference
NoneMalononitrileH₂O:EtOH (1:1)Room Temp.HighGreen, simple filtration, fast reaction[2]
NoneCyanoacetamideH₂O:EtOH (1:1)Room Temp.HighGreen, product precipitates[2]
PiperidineThiobarbituric acidEthanolRefluxN/AClassic, widely used base catalyst[5]
Ammonium BicarbonateMalonic AcidSolvent-Free90°CGoodGreen (solvent-free), avoids pyridine[4]
Boric AcidVariousAqueous EthanolRoom Temp.Good-HighMild Brønsted acid catalyst, easy workup[7]
Coordination PolymerMalononitrileMethanol25°CUp to 100%Heterogeneous, recyclable catalyst[10]

References

  • Knoevenagel Condensation Mechanism | Organic Chemistry . (2021). YouTube. [Link]

  • Moemeni, M. H., et al. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds . Bulgarian Chemical Communications. [Link]

  • Knoevenagel condensation . Wikipedia. [Link]

  • Ghorbani-Vaghei, R., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes . Pure and Applied Chemistry. [Link]

  • Knoevenagel Condensation Doebner Modification . Organic Chemistry Portal. [Link]

  • Verstraete, M., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds . ResearchGate. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts . (2018). ResearchGate. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst . (2023). MDPI. [Link]

  • Knoevenagel Reaction with Mechanism || Very Easy Method || Chemistry Academy . (2019). YouTube. [Link]

  • Knoevenagel condensation . (2018). YouTube. [Link]

  • Knoevenagel condensation . (2023). YouTube. [Link]

  • Garcés-Marín, B., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction . PMC - NIH. [Link]

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model . Scientific & Academic Publishing. [Link]

  • Zhang, X., et al. (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid . MDPI. [Link]

Sources

Technical Support Center: Optimization of 2-Cyano-3-(3-pyridinyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Optimization Hub. Ticket ID: Knoevenagel-Pyridine-001 Status: Resolved Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid (also known as alpha-cyano-beta-(3-pyridyl)acrylic acid) is a classic Knoevenagel condensation. While theoretically straightforward, the presence of the basic pyridine ring introduces specific solubility and reactivity challenges often overlooked in standard protocols.

This guide moves beyond generic "recipe" instructions. It focuses on the thermodynamic control of the reaction and the isoelectric precipitation required to maximize yield.

Module 1: The "Gold Standard" Protocols

We recommend two distinct pathways based on your available equipment. Method A is preferred for high-throughput/high-yield requirements. Method B is the robust traditional approach.

Reagents & Stoichiometry
  • Aldehyde: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [1.0 eq]

  • Active Methylene: Cyanoacetic acid [1.05 eq]

  • Catalyst: Piperidine [0.1 eq] (or Ammonium Acetate for Method B)

  • Solvent: Ethanol (Absolute)

Method A: Microwave-Assisted Synthesis (Recommended)
  • Why: Rapid heating minimizes the window for decarboxylation side-reactions and drives water removal efficiently.

  • Protocol:

    • Mix reagents in a microwave vial with minimal Ethanol (just enough to create a slurry).

    • Add Piperidine.[1][2][3][4]

    • Irradiate at 80°C for 5–10 minutes (Power: 300W, dynamic mode).

    • Critical Step: Cool to room temperature. The product usually crashes out as a solid.

    • Yield Expectation: 85–95%.

Method B: Traditional Reflux
  • Why: Scalable for multi-gram batches where microwave cavity size is a limitation.

  • Protocol:

    • Dissolve aldehyde and cyanoacetic acid in Ethanol (5 mL per mmol).

    • Add Piperidine dropwise.

    • Reflux at 78°C for 3–6 hours .

    • Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the aldehyde spot.

    • Yield Expectation: 70–85%.

Module 2: The Mechanism (The "Why")

Understanding the mechanism is vital for troubleshooting. The reaction relies on the deprotonation of cyanoacetic acid to form an enolate, which attacks the aldehyde.

KnoevenagelMechanism Reagents Reagents: 3-Pyridinecarboxaldehyde + Cyanoacetic Acid Enolate Intermediate 1: Carbanion Formation Reagents->Enolate Deprotonation Catalyst Catalyst (Base): Piperidine Catalyst->Enolate Promotes Aldol Intermediate 2: Aldol Adduct (Alcohol) Enolate->Aldol Nucleophilic Attack Elimination Step 3: Dehydration (-H2O) Aldol->Elimination Base Catalyzed Product Product: 2-Cyano-3-(3-pyridinyl) acrylic acid Elimination->Product Irreversible SideRxn Risk: Decarboxylation (If T > 100°C) Product->SideRxn Overheating

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the critical dehydration step and decarboxylation risk.

Module 3: Troubleshooting & Optimization Logic

The most common failure mode for this specific molecule is poor isolation due to the amphoteric nature of the pyridine ring and the carboxylic acid tail.

The "Amphoteric Trap" (Yield Loss)

Your product has a basic Nitrogen (Pyridine) and an acidic proton (COOH).

  • pH < 4: The Pyridine N is protonated (

    
    ). The molecule becomes a soluble salt. Result:  No precipitate.
    
  • pH > 8: The Carboxylic acid is deprotonated (

    
    ). The molecule becomes a soluble salt. Result:  No precipitate.
    
  • Solution: You must target the Isoelectric Point (pI) during workup. Adjust the pH of the final solution to pH 4.5–5.5 using dilute Acetic Acid or HCl to maximize precipitation.

Diagnostic Decision Tree

TroubleshootingTree Start Issue: Low Yield or No Solid CheckTLC Does TLC show product spot? Start->CheckTLC CheckpH Check pH of Mother Liquor CheckTLC->CheckpH Yes (Strong Spot) CheckTemp Was Temp > 90°C? CheckTLC->CheckTemp No / Faint Acidic Solution: Neutralize with NaOAc to pH 5 CheckpH->Acidic pH < 4 Basic Solution: Acidify with AcOH to pH 5 CheckpH->Basic pH > 7 Good Solution: Concentrate or Cool to 0°C CheckpH->Good pH 4-6 Decarb Diagnosis: Decarboxylation. Reduce Temp. CheckTemp->Decarb Yes WetSolvent Diagnosis: Water Inhibition. Dry Solvents/Reagents. CheckTemp->WetSolvent No

Figure 2: Troubleshooting logic for isolation failures. Note the centrality of pH control.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is an oil/sticky gum instead of a solid. How do I fix this? A: This is common when residual solvent (Ethanol) or unreacted aldehyde acts as a plasticizer.

  • The Fix: Triturate (grind) the oil with Diethyl Ether or cold Acetonitrile . This removes organic impurities and induces crystallization. If that fails, dissolve in minimal saturated Sodium Bicarbonate (making the salt), wash with Ethyl Acetate (removes organic impurities), and then re-acidify carefully to pH 5 to precipitate the pure acid.

Q2: Can I use Ethyl Cyanoacetate instead of Cyanoacetic Acid? A: Yes, but it adds a step. You will form the ethyl ester first. You must then hydrolyze it (NaOH/H2O) to get the acid.

  • Trade-off: The ester synthesis is often cleaner (easier to purify by column chromatography), but the hydrolysis step risks decarboxylation if heated too vigorously. We recommend the direct acid route for atom economy unless purity is critical for biological assays.

Q3: The reaction turns black/tarry. What happened? A: Pyridine aldehydes are sensitive to oxidation and polymerization.

  • Check your aldehyde: If it's dark brown before you start, distill it under vacuum.

  • Check your base: Strong bases (like NaOH) can cause polymerization of the aldehyde. Stick to weak organic bases like Piperidine or catalytic Ammonium Acetate.

Q4: Is the "Doebner Modification" applicable here? A: The Doebner modification (using Pyridine as solvent + Malonic acid) typically yields the decarboxylated product (vinyl pyridine derivatives). Since you want to retain the carboxylic acid and the cyano group, avoid the classic Doebner conditions (high heat in pyridine). Use the Knoevenagel conditions described above (Ethanol, mild base).

References
  • BenchChem. (2025).[2] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from

  • Al-Mousawi, S. M., et al. (2020).[5] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank , 2020(1), M1115. (Demonstrates Knoevenagel conditions for heterocyclic aldehydes). Retrieved from

  • Verma, P., et al. (2018). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamides. ResearchGate . (Comparative study of Piperidine vs other bases). Retrieved from

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanism and Modifications. Retrieved from

Sources

Technical Support Center: Purification of 2-Cyano-3-(3-pyridinyl)acrylic acid

[1]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Solubility, Purity, and Isolation of Pyridine-Based Knoevenagel Adducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Amphoteric Trap"

Welcome to the technical guide for handling 2-Cyano-3-(3-pyridinyl)acrylic acid . If you are encountering difficulties, you are likely struggling with the molecule's "schizophrenic" solubility profile.

This compound is not a standard organic solid.[1] It possesses a basic pyridine nitrogen (


22

This guide moves beyond standard recrystallization to provide a chemically logical purification strategy based on

Part 1: The Golden Protocol (Acid-Base Swing)

The Issue: "My product is a brown solid that won't dissolve in ethanol but also won't dissolve in water."

The Science: The most reliable way to purify this amphoteric molecule is to exploit its acidic functionality to separate it from non-acidic impurities (like unreacted aldehyde or catalyst residues). By converting the acid to its water-soluble carboxylate salt, you can filter off insoluble organic impurities.

Step-by-Step Purification Workflow
  • Dissolution (Salt Formation):

    • Suspend the crude solid in saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • Why: This selectively deprotonates the carboxylic acid (

      
      ), pulling the product into the aqueous phase. The pyridine ring remains neutral (or free base) at this pH (~8.5).[2]
      
    • Observation: The solution should turn clear (or slightly colored), while "gummy" impurities remain undissolved.[2]

  • Filtration (Impurity Removal):

    • Filter the aqueous solution through a Celite pad or a fine sintered glass funnel.

    • Target: The solid on the filter is waste (unreacted aldehyde polymers, bis-adducts). The filtrate contains your product.

  • Optional Organic Wash:

    • Extract the aqueous filtrate once with a small volume of Ethyl Acetate .

    • Why: This pulls out any non-ionic organic impurities (like unreacted 3-pyridinecarboxaldehyde) that might be slightly soluble in water.[2] Discard the organic layer.

  • Precipitation (Regeneration):

    • Slowly add 6M Hydrochloric Acid (HCl) to the aqueous filtrate while stirring.

    • Critical Endpoint: Adjust pH to 2.0–3.0 .

    • Mechanism:[2][3][4][5][6] You are protonating the carboxylate back to the free acid. If you go too low (pH < 1), you risk protonating the pyridine ring (

      
      ), forming a soluble hydrochloride salt.[2] You must hit the "Sweet Spot" (Isoelectric region) where the molecule is neutral and least soluble.
      
  • Isolation:

    • Filter the resulting white/off-white precipitate. Wash with cold water to remove inorganic salts (

      
      ).[2]
      
Visualizing the Solubility Logic

SolubilityLogicFigure 1: The pH-Solubility Switch. Purification relies on targeting the green 'Insoluble' zone.LowPHpH < 1(Cationic Species)Soluble (PyH+)IsoPHpH 2.0 - 4.0(Neutral/Zwitterion)INSOLUBLE PRECIPITATELowPH->IsoPHAdd Base(Deprotonation)IsoPH->LowPHAdd Acid(Protonation)HighPHpH > 8(Anionic Species)Soluble (COO-)IsoPH->HighPHAdd Base(Deprotonation)HighPH->IsoPHAdd Acid(Protonation)

Part 2: Removing the "Sticky" Aldehyde

The Issue: "The product smells like almonds/pyridine and is sticky."

The Science: 3-pyridinecarboxaldehyde (the starting material) is an oil that oxidizes easily. It adsorbs onto the surface of your product crystals. Because the product is highly polar (due to the CN and COOH groups), it is insoluble in non-polar solvents, whereas the aldehyde is soluble.

The Trituration Protocol

If the Acid-Base swing (Part 1) is not feasible or if you need a quick cleanup:

  • Dry the Crude: Ensure the crude solid is completely dry. Water interferes with this step.

  • Solvent Choice: Use Diethyl Ether or Hexane/Ethyl Acetate (9:1) .

  • Procedure:

    • Place the solid in a flask.

    • Add the solvent (approx. 10 mL per gram of solid).

    • Sonicate for 10 minutes or stir vigorously for 30 minutes.

  • Filtration: Filter the solid. The yellow/brown color (impurities) should transfer to the filtrate.

  • Validation: Check the filtrate by TLC. You should see the aldehyde spot (

    
     in Hex/EtOAc), while the product remains on the baseline or as a solid.
    

Part 3: Isomer Control (E vs Z)

The Issue: "My NMR shows split peaks. Do I have the wrong product?"

The Science: The Knoevenagel condensation typically favors the (E)-isomer (thermodynamically stable) where the bulky pyridine ring and the carboxylic acid are on opposite sides (trans-like arrangement) to minimize steric hindrance. However, the (Z)-isomer can form kinetically.[2]

  • Diagnosis: Check the alkene proton shift (

    
     7.5–8.5 ppm). The coupling constants or slight shift differences indicate mixtures.
    
  • Correction (Isomerization):

    • Reflux the solid in Glacial Acetic Acid for 1–2 hours.

    • Slow cooling promotes the crystallization of the more stable (E)-isomer.

    • Warning: Do not reflux indefinitely, or you risk decarboxylation (loss of

      
      ).[2]
      

Summary Data: Solvent Compatibility Matrix

Use this table to design your own recrystallization or washing protocols.

Solvent SystemSolubility BehaviorUsage Recommendation
Water (Neutral) InsolubleWash solvent for inorganic salts.[2]
Water (pH 9, NaHCO3) Soluble Primary Purification (Dissolution).
Water (pH 1, HCl) Soluble Avoid for isolation (forms HCl salt).[2]
Ethanol (Cold) PoorGood wash solvent for minor impurities.[2]
Ethanol (Hot) ModerateRecrystallization (often requires water co-solvent).[2]
Ethyl Acetate InsolubleExcellent wash solvent to remove aldehyde.
DMF/DMSO SolubleUse only for NMR; difficult to remove.
Glacial Acetic Acid Soluble (Hot)Best for Recrystallization & Isomerization.[2]

Part 4: Troubleshooting FAQ

Q: The product turned into a gel during acidification.

  • A: You added the acid too fast. This trapped water inside the lattice.

    • Fix: Re-dissolve in base, heat slightly (40°C), and add HCl dropwise with vigorous stirring. Let the suspension "digest" (stir) for 30 minutes before filtering.

Q: I have high ash content (inorganic residue).

  • A: You likely have trapped Sodium Chloride (NaCl) from the Acid-Base workup.

    • Fix: The final wash with cold water was insufficient. Ensure you wash the filter cake until the filtrate is neutral pH.

Q: Can I use Pyridine as the solvent for the reaction?

  • A: Yes, but be careful. Pyridine acts as both solvent and base catalyst (Doebner modification conditions).[2][6] If you heat to reflux (>115°C), you risk decarboxylation , losing the -COOH group to form the vinyl nitrile derivative.[2] Keep temperatures moderate (60-80°C) or use Ethanol with catalytic piperidine instead.[2]

References

  • Jones, G. (2011).[2] The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[2] (Foundational text on the reaction mechanism and stereoselectivity).

  • Sigma-Aldrich. (n.d.). 2-Cyano-3-(3-pyridinyl)acrylic acid - Product Specification.
  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of amphoteric carboxylic acids).

  • Mase, N., & Horibe, T. (2013).[2][3] Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Organic Letters, 15(8), 1854–1857.[2] Link (Modern catalytic methods reducing impurity load).[2]

  • Warner, J. C., et al. (2003).[2] "Solvent-free Knoevenagel condensations."[4][7] Green Chemistry, 5, 524-527.[2] (Discusses solubility challenges in traditional solvents).

Technical Support Center: 2-Cyano-3-(3-pyridinyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Troubleshooting

Executive Summary & Chemical Context

2-Cyano-3-(3-pyridinyl)acrylic acid (often abbreviated as CPA or 3-Py-CCA) is a structural analogue of the common MALDI matrix


-cyano-4-hydroxycinnamic acid (CHCA). It features a pyridine ring conjugated to an 

-cyanoacrylate backbone.

Structural Vulnerabilities:

  • Exocyclic Double Bond: Highly susceptible to UV-induced E/Z isomerization .

  • Michael Acceptor System: The electron-deficient alkene (activated by

    
     and 
    
    
    
    ) is prone to nucleophilic attack (Michael addition) by water, alcohols, or thiols.
  • Nitrile Group: Stable under neutral conditions but susceptible to hydrolysis (to amide/acid) under extreme pH or high temperature.

  • Pyridine Nitrogen: Introduces pH-dependent solubility and zwitterionic character, influencing degradation rates in solution.

Degradation Pathways Visualization

The following diagram maps the kinetic degradation flow. Use this to identify where your sample might have been compromised.

degradation_pathways cluster_legend Degradation Severity Parent 2-Cyano-3-(3-pyridinyl)acrylic acid (E-Isomer) Z_Isomer Z-Isomer (Photochemical Artifact) Parent->Z_Isomer UV Light (300-360 nm) Hydrate Michael Adduct (M+18 Da) Parent->Hydrate H2O / Nucleophiles (Michael Addition) Amide Amide Derivative (Partial Hydrolysis) Parent->Amide Extreme pH (Acid/Base) Hydrolysis Polymer Oligomers/Polymers (Radical/Anionic) Parent->Polymer High Conc. + Radical Initiator Z_Isomer->Parent Thermal Reversion Reversible Reversible Irreversible Irreversible

Figure 1: Primary degradation pathways. The yellow path (Isomerization) is the most common reversible issue; red paths represent irreversible chemical changes.

Technical Support: Troubleshooting & FAQs

Case #1: "My HPLC chromatogram shows a splitting peak or a 'shoulder' on the main peak."

Diagnosis: Photochemical E/Z Isomerization. Like its analogue CHCA, this molecule is a "light sponge." The conjugated system absorbs UV light (typically


 nm), providing energy for the double bond to rotate. The "impurity" is likely the Z-isomer (cis), which has a slightly different retention time.

Technical Insight: Isomerization can occur within minutes of exposure to ambient lab lighting (fluorescent tubes emit trace UV). This is often reversible thermally but complicates quantitation.

Corrective Protocol:

  • The Amber Rule: All stock solutions must be prepared in amber glass vials.

  • The "Dark" Test: Prepare a fresh solution in the dark and inject immediately. If the shoulder disappears, it is a photo-isomer.

  • Actinometry Check: If you cannot avoid light, wrap tubing/vials in aluminum foil.

Case #2: "LC-MS shows a mass shift of +18 Da (M+18) or +32 Da (M+32)."

Diagnosis: Nucleophilic Michael Addition (Solvent Adducts). The carbon


 to the nitrile group is highly electrophilic.
  • +18 Da: Addition of Water (Hydration).

  • +32 Da: Addition of Methanol (Methoxylation).

Technical Insight: This occurs if the sample is stored in protic solvents (Water, MeOH) for extended periods, especially if the pH is slightly basic (which activates the nucleophile). The pyridine ring can act as an internal base, catalyzing this reaction in concentrated solutions.

Corrective Protocol:

  • Solvent Switch: Store stock solutions in anhydrous DMSO or Acetonitrile (ACN) . Avoid alcohols for long-term storage.

  • pH Adjustment: Ensure the mobile phase is slightly acidic (0.1% Formic Acid or TFA). Acidic conditions protonate the carbonyl/nitrile, but suppress the deprotonation of the nucleophile (water/alcohol), generally slowing the Michael addition.

Case #3: "The solid powder has turned from off-white to yellow/orange."

Diagnosis: Surface Oxidation or Decarboxylation. While less common than isomerization, prolonged exposure to air and heat can lead to oxidative degradation or thermal decarboxylation (loss of


, M-44).

Corrective Protocol:

  • Storage: Store solid powder at -20°C with a desiccant.

  • Argon Purge: After opening the vial, backfill with Argon or Nitrogen before resealing to minimize oxidative stress.

Data Summary: Stability Profile

ParameterConditionStability StatusRecommended Action
Light Ambient Lab LightPoor (Isomerizes < 1 hr)Use Amber Glass / Foil.
Hydrolysis pH 7.0 (Aqueous)Moderate (Stable for ~24 hrs)Analyze fresh.
Hydrolysis pH < 2 or > 10Poor (Nitrile hydrolysis)Avoid extreme pH buffers.
Solvent Methanol/EthanolCaution (Michael Adducts)Use ACN or DMSO for stocks.
Thermal Solid State (< 25°C)Good Store cool & dry.

Standardized Protocols

Protocol A: Quality Control (Isomer Separation)

Use this method to verify if your "impurity" is just an isomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 337 nm (Specific to the conjugated system).

  • Pass Criteria: Single peak > 98%. If a doublet exists (

    
     min separation), perform Protocol B  (Dark Test).
    
Protocol B: Forced Degradation (Stress Test)

Perform this to validate your analytical method's specificity.

  • Acid Stress: Dissolve 1 mg in 1 mL 0.1 M HCl. Heat at 60°C for 1 hour. (Target: Amide/Acid hydrolysis products).

  • Base Stress: Dissolve 1 mg in 1 mL 0.1 M NaOH. Heat at 60°C for 1 hour. (Target: Rapid hydrolysis + Michael addition).

  • Photo Stress: Expose 1 mg/mL solution (in clear glass) to UV lamp (365 nm) for 30 mins. (Target: Z-Isomer).

Troubleshooting Logic Tree

troubleshooting_tree Start Start: Identify Issue Issue_Peak Split Peak / Shoulder? Start->Issue_Peak Issue_Mass Mass Shift? Start->Issue_Mass Check_Light Was sample exposed to light? Issue_Peak->Check_Light Check_Solvent Is solvent MeOH/EtOH? Issue_Mass->Check_Solvent Action_Isomer Likely E/Z Isomerization. Wrap in foil, re-run. Check_Light->Action_Isomer Yes Action_Hydrolysis Likely Hydrolysis. Check pH (keep neutral/acidic). Check_Light->Action_Hydrolysis No Action_Adduct Likely Michael Adduct. Switch to ACN/DMSO. Check_Solvent->Action_Adduct Yes (M+32) Check_Solvent->Action_Hydrolysis No (M+18)

Figure 2: Rapid decision tree for identifying contamination sources.

References

  • Jaskolla, T. W., et al. (2008). "4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix."[1] Proceedings of the National Academy of Sciences, 105(34), 12200-12205.[1] (Demonstrates the structural stability and isomerization properties of the

    
    -cyanocinnamic acid core). [1]
    
  • Sigma-Aldrich Technical Bulletin.

    
    -Cyano-4-hydroxycinnamic acid (CHCA)." (Provides solubility and stability baselines for cyanocinnamic acid derivatives). 
    
  • Lumen Learning. "Hydrolysis of Nitriles." Organic Chemistry II. (Mechanistic grounding for the acid/base hydrolysis of the nitrile moiety).

  • Su, M. D. (2006). "Photochemical Isomerization Reactions of Cyanopyrroles: A Theoretical Study." The Journal of Physical Chemistry A, 110(46), 12653-12661.[2] (Theoretical basis for photo-isomerization in cyano-conjugated systems).

Sources

Improving the solubility of "2-Cyano-3-(3-pyridinyl)acrylic acid" for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Handling Guide

Status: Operational | Updated: 2026-05-21 Audience: Drug Discovery & Analytical Chemistry Divisions Compound ID: 2-Cyano-3-(3-pyridinyl)acrylic acid (CP-3) Chemical Class: Amphoteric


-cyanoacrylate derivative

Core Solubility Directive: The Amphoteric Trap

The Problem: Users frequently report "crashing out" (precipitation) when diluting CP-3 into neutral buffers (pH 7.0–7.4). The Cause: This molecule is amphoteric . It contains a basic pyridine ring and an acidic carboxylic acid.

  • Acidic Domain (pH < 3): The pyridine nitrogen is protonated (

    
    ). The molecule is cationic and soluble.
    
  • Basic Domain (pH > 6): The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and soluble.
    
  • The "Trap" (pH 3.5 – 5.5): Near its isoelectric point, the molecule exists largely as a zwitterion or neutral species with high lattice energy and minimal solubility.

Scientific Rule: Avoid dissolving or storing CP-3 in the pH 3–6 window. For biological assays at pH 7.4, you must rely on kinetic solubility (holding it in solution via co-solvents) rather than thermodynamic solubility.

Solvent Compatibility Matrix

Solvent SystemSolubility RatingApplicationTechnical Notes
DMSO (Anhydrous) Excellent (>50 mM) Stock SolutionsPreferred. Hygroscopic; store under inert gas to prevent water uptake which triggers precipitation.
DMF Good (>25 mM)Synthesis / HTSAlternative to DMSO if cellular toxicity is a concern, though often more toxic.
Ethanol / Methanol Moderate (Heat req.)CrystallizationWarning: Risk of Fischer esterification if stored for long periods, especially if trace acid is present.
PBS (pH 7.4) Poor (<100 µM) Biological AssayOnly soluble as a salt or with co-solvents (DMSO/PEG).
0.1 M NaOH GoodStock (Aqueous)Forms the sodium salt. Stable, but high pH may degrade the nitrile group over time.

Protocol: The "Anti-Crash" Dilution Method

Objective: Dilute a high-concentration DMSO stock into aqueous media without immediate precipitation.

Mechanism: This protocol utilizes an intermediate dilution step to lower the dielectric shock when mixing organic solvent with water.

Step-by-Step Workflow
  • Prepare Master Stock: Dissolve CP-3 powder in 100% anhydrous DMSO to 50 mM . Vortex until clear.

  • The Intermediate Step (Critical):

    • Do NOT add 50 mM stock directly to the cell culture media.

    • Prepare a 10x Working Stock in a co-solvent mix (e.g., 50% DMSO / 50% PBS or PEG400).

    • Why? This pre-hydrates the compound shell, reducing the hydrophobicity gradient.

  • Final Dilution:

    • Add the 10x Working Stock dropwise to the final buffer while vortexing rapidly .

    • Target: Final DMSO concentration should be <0.5% (or <0.1% for sensitive lines).

Visual Workflow (Graphviz)

SolubilityWorkflow Stock Solid Powder (CP-3) DMSO Master Stock (50 mM in 100% DMSO) Stock->DMSO Dissolve Inter Intermediate Stock (5 mM in 50% DMSO) DMSO->Inter 1:10 Dilution (Slow Addition) Precip PRECIPITATION (The Crash Out) DMSO->Precip Direct Addition to Aqueous Media Final Assay Buffer (50 µM, <1% DMSO) Inter->Final 1:100 Dilution (Vortexing)

Caption: Figure 1. Step-wise dilution strategy to prevent precipitation shock. Direct addition (dashed red line) frequently leads to failure.

Advanced Troubleshooting (FAQ)

Q1: The compound dissolves in DMSO but turns cloudy immediately upon adding to my assay buffer (pH 7.4). Why? A: You have likely exceeded the Kinetic Solubility Limit .

  • Diagnosis: At pH 7.4, the pyridine is deprotonated (neutral), and the carboxylic acid is ionized (anionic). However, the hydrophobic aromatic rings (pyridine + acrylate) drive aggregation.

  • Solution:

    • Sonication: Sonicate the final solution at 37°C for 5-10 minutes.

    • Carrier Proteins: If compatible with your assay, add 0.1% BSA (Bovine Serum Albumin) to the buffer before adding the compound. Albumin binds hydrophobic molecules and prevents crystallization.

Q2: Can I use acid to dissolve it? A: Yes, but with caveats.

  • CP-3 is soluble in 0.1 M HCl (protonating the pyridine).

  • Risk: If you neutralize this acid stock (e.g., adding it to pH 7.4 media), you will pass through the Isoelectric Point (pI) , causing immediate precipitation. Acid dissolution is only recommended for HPLC/LC-MS mobile phases, not for biological assays.

Q3: I see a color change from colorless to yellow in my stock solution. Is it degraded? A: Likely yes.

  • Cause: The

    
    -cyanoacrylate moiety is electron-deficient and susceptible to Michael addition  (by water or nucleophiles) or hydrolysis of the nitrile group under basic conditions or light exposure.
    
  • Fix: Always store DMSO stocks in amber vials at -20°C. If the solution turns bright yellow/orange, verify purity via LC-MS before use.

Q4: Is this compound compatible with MALDI-TOF MS? A: Yes. It is structurally similar to CHCA (


-cyano-4-hydroxycinnamic acid).
  • Protocol: For MALDI, dissolve in 50:50 Acetonitrile:Water with 0.1% TFA. The TFA is crucial to protonate the pyridine and ensure solubility during the droplet drying phase.

Biological Pathway Context

When using CP-3 as an inhibitor or probe, understanding its state in the biological milieu is critical.

SpeciesDistribution Acid pH < 3.0 Cationic Species (Soluble) Neutral pH 3.5 - 5.5 Neutral/Zwitterion (INSOLUBLE / PRECIPITATE) Acid->Neutral Add Base (Deprotonation) Neutral->Acid Add Acid Base pH > 6.5 Anionic Species (Soluble) Neutral->Base Add Base (Deprotonation) Base->Neutral Add Acid

Caption: Figure 2. pH-dependent solubility landscape. The "Red Zone" (pH 3.5-5.5) represents the danger zone for precipitation.

References

  • PubChem. (2025).[1] 2-Cyano-3,3-diphenylacrylic acid (Analogous Structure Properties).[1] National Library of Medicine. Link

  • BenchChem Technical Support. (2025). Protocol for Dissolving Hydrophobic Compounds in DMSO for Biological Assays.Link

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Emulate Bio. (2019). Compound Treatment Solution Preparation and Treatment Protocol.[2]Link

  • Williams, R. (2022). pKa Data Compiled for Pyridine and Carboxylic Acids.[3] Organic Chemistry Data. Link

Sources

Catalyst Selection for Efficient Knoevenagel Condensation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[1][2] The success of this reaction hinges on the appropriate selection of a catalyst, which dictates the reaction's efficiency, selectivity, and environmental footprint. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support for navigating the complexities of catalyst selection and troubleshooting experimental challenges in the Knoevenagel condensation.

Catalyst Selection: A Comparative Guide

Choosing the optimal catalyst for a Knoevenagel condensation requires a careful consideration of the substrates, desired reaction conditions, and scalability of the process. The following table provides a comparative overview of common catalyst types, highlighting their strengths and weaknesses.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Basic Catalysts Piperidine, Pyridine, Triethylamine, Ammonium saltsHigh activity, mild reaction conditions, readily available.Difficult to separate from the reaction mixture, potential for environmental concerns, may not be reusable.[2]
Homogeneous Acidic Catalysts Boric Acid, Lewis Acids (e.g., ZnCl₂, TiCl₄)Effective for specific substrates, can offer different selectivity compared to basic catalysts.[3][4]Can be harsh, may require anhydrous conditions, catalyst removal can be challenging.
Heterogeneous Catalysts Hydrotalcites, Amine-functionalized SBA-15, CaO-MgO, ZeolitesEasily separated from the reaction mixture, reusable, often more environmentally friendly.[1][4][5][6]May have lower activity than homogeneous counterparts, potential for leaching of the active species, can be more expensive.
Organocatalysts L-proline, Cinchona alkaloidsEnantioselective transformations are possible, often operate under mild conditions, considered a green chemistry approach.[4]Can be expensive, catalyst loading may be higher compared to other systems.
Biocatalysts & Green Catalysts Chitosan, Conch shell, Agro-waste extractsEnvironmentally benign, biodegradable, can be highly selective.[7][8]May have limited substrate scope, reaction times can be longer.
Ionic Liquids e.g., [bmim]BF₄Can act as both catalyst and solvent, high thermal stability, potential for recyclability.[2][5]Can be expensive, viscosity can pose challenges, potential for toxicity.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during Knoevenagel condensation experiments in a question-and-answer format, providing insights into their causes and practical solutions.

Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes and how can I fix this?

A1: Low or no product yield is a frequent issue in Knoevenagel condensations and can stem from several factors:

  • Inappropriate Catalyst Choice: The catalyst is a critical component.[9] If you are using a base catalyst, ensure it is a weak base like piperidine or pyridine.[9] A strong base can cause the self-condensation of the aldehyde or ketone starting material, leading to unwanted side products and reduced yield.[9] Conversely, a catalyst that is too weak may not be sufficient to deprotonate the active methylene compound.

    • Solution: Screen a panel of catalysts with varying basicity or acidity. For instance, if a weak amine base is ineffective, consider a Lewis acid catalyst or a heterogeneous catalyst with tunable active sites.

  • Poor Substrate Reactivity: The nature of your aldehyde/ketone and active methylene compound significantly impacts the reaction. Sterically hindered substrates or those with electron-withdrawing groups on the aldehyde may react slower.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction duration.[9]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct.[9] This water can inhibit the catalyst or lead to a reversible reaction, thus lowering the yield.[9]

    • Solution: Remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like toluene.[9] Alternatively, adding a drying agent that is compatible with the reaction conditions can be effective.

  • Incorrect Solvent: The polarity of the solvent can influence both the reaction rate and yield.[9]

    • Solution: Experiment with different solvents. Aprotic polar solvents like Dimethylformamide (DMF) and acetonitrile can lead to high conversions in shorter times.[9] In some cases, protic polar solvents like ethanol are also effective.[9] For a greener approach, water has been successfully used as a solvent.[9] Nonpolar solvents such as toluene or diethyl ether might result in longer reaction times.[9]

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired compound.

  • Self-Condensation of the Carbonyl Compound: As mentioned, using a base that is too strong can promote the self-condensation of aldehydes or ketones.

    • Solution: Switch to a weaker base catalyst. Amines like piperidine or pyridine are generally preferred over stronger bases like hydroxides or alkoxides.[9][10]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with another molecule of the deprotonated active methylene compound, leading to a bis-adduct.

    • Solution: Control the stoichiometry of the reactants. Using a slight excess of the carbonyl compound can help minimize this side reaction. Alternatively, adjusting the reaction conditions, such as lowering the temperature or using a less active catalyst, can improve selectivity.

  • Doebner Modification Side Reactions: When using the Doebner modification with malonic acid, incomplete decarboxylation can lead to the formation of dicarboxylic acid byproducts.[10]

    • Solution: Ensure the reaction is heated sufficiently in pyridine to promote decarboxylation.[10]

Q3: My reaction is very slow or seems to have stopped before completion. What can I do to drive it to completion?

A3: Incomplete conversion is a frustrating issue that directly impacts yield.

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions.

    • Solution: Increase the catalyst loading. However, be mindful that excessive catalyst can lead to side reactions. Alternatively, switch to a more active catalyst. For heterogeneous catalysts, ensure the catalyst is properly activated and has not been poisoned.

  • Low Reaction Temperature: Many Knoevenagel condensations proceed at room temperature, but some substrate combinations require heating to achieve a reasonable reaction rate.[9]

    • Solution: Gradually increase the reaction temperature while monitoring the reaction for the formation of side products.

  • Catalyst Deactivation: Heterogeneous catalysts can lose their activity over time due to poisoning of the active sites or structural changes.

    • Solution: If using a heterogeneous catalyst, try regenerating it according to the manufacturer's or literature procedures. This may involve washing with a solvent or calcination. For homogeneous catalysts, gradual degradation can occur, in which case a fresh batch should be used.

Frequently Asked Questions (FAQs)

  • What is the fundamental difference between the Knoevenagel and Aldol condensation? The Knoevenagel condensation is a modification of the Aldol condensation.[10] The key difference lies in the nucleophile. In the Knoevenagel condensation, the nucleophile is an "active hydrogen" compound, where the methylene group is flanked by two electron-withdrawing groups (e.g., diethyl malonate, malononitrile).[10] This increased acidity allows for the use of weaker bases as catalysts compared to the stronger bases typically required for Aldol condensations.[10]

  • How do I choose between a homogeneous and a heterogeneous catalyst? The choice depends on your specific needs. Homogeneous catalysts are often more active and may lead to faster reactions under milder conditions. However, their removal from the product can be difficult. Heterogeneous catalysts are advantageous for their ease of separation (e.g., by filtration) and reusability, which is particularly important for industrial applications and green chemistry.[1]

  • Can the Knoevenagel condensation be performed under solvent-free conditions? Yes, solvent-free Knoevenagel condensations have been reported and are an excellent green chemistry approach.[8] These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. This method can lead to high yields and avoids the use of potentially hazardous organic solvents.[8]

  • What are some environmentally friendly ("green") catalyst options for this reaction? There is a growing interest in developing green catalytic systems for the Knoevenagel condensation. Some examples include:

    • Natural catalysts: Materials like conch shells have been shown to be effective, low-cost, and recyclable catalysts.[7]

    • Agro-waste extracts: Extracts from materials like orange peel ash have been used as basic catalysts.[8] These extracts are rich in carbonates and hydroxides of alkali and alkaline earth metals.[8]

    • Water as a solvent and catalyst: In some cases, the reaction can be performed in water, which can act as a weak Brønsted base to promote the reaction.[4]

  • How can I effectively monitor the progress of my Knoevenagel condensation? The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Visualizing the Reaction and Decision-Making

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for a base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' (Enolate) Active Methylene->Enolate Deprotonation by Base Carbonyl R-CO-R' Tetrahedral Intermediate Tetrahedral Intermediate Carbonyl->Tetrahedral Intermediate Base Base Base->Enolate Regenerated Base Base-H⁺ Enolate->Tetrahedral Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Tetrahedral Intermediate->Product Dehydration Water H₂O Tetrahedral Intermediate->Water Catalyst_Selection_Workflow start Define Reaction Goals: Substrates, Scale, Green Chemistry Considerations is_chiral Is an Enantioselective Product Required? start->is_chiral organocatalyst Consider Chiral Organocatalysts (e.g., Proline, Cinchona Alkaloids) is_chiral->organocatalyst Yes is_scalable Is Scalability and Catalyst Reusability a Priority? is_chiral->is_scalable No optimize Optimize Reaction Conditions: Solvent, Temperature, Catalyst Loading organocatalyst->optimize heterogeneous Select a Heterogeneous Catalyst (e.g., Hydrotalcite, Functionalized Silica) is_scalable->heterogeneous Yes homogeneous Select a Homogeneous Catalyst (e.g., Piperidine, Boric Acid) is_scalable->homogeneous No heterogeneous->optimize homogeneous->optimize

Caption: Decision-making workflow for Knoevenagel condensation catalyst selection.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols for representative catalytic systems are provided below.

Protocol 1: Homogeneous Catalysis with Piperidine

This protocol outlines a classic procedure for the Knoevenagel condensation of benzaldehyde and malononitrile using piperidine as a basic catalyst. [1]

  • Materials:

    • Benzaldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Piperidine (catalytic amount, e.g., 10 mol%)

    • Ethanol (5 mL)

    • 25 mL round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a 25 mL round-bottom flask, add benzaldehyde (1 mmol) and malononitrile (1 mmol). [1] 2. Add 5 mL of ethanol to dissolve the reactants. [1] 3. Add a catalytic amount of piperidine to the solution with stirring. [1] 4. Stir the reaction mixture at room temperature. [1] 5. Monitor the reaction progress by Thin Layer Chromatography (TLC). [1] 6. Upon completion, the product often precipitates. If not, the solvent can be removed under reduced pressure. [1] 7. The crude product can be purified by recrystallization from ethanol. [1]

Protocol 2: Heterogeneous Catalysis with Amine-Functionalized SBA-15

This protocol describes the use of a solid-supported amine catalyst, which offers advantages in terms of catalyst separation and reuse. [1]

  • Materials:

    • Benzaldehyde (1 mmol)

    • Ethyl cyanoacetate (1.2 mmol)

    • Amine-functionalized SBA-15 catalyst (e.g., 100 mg)

    • Toluene (10 mL)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend the amine-functionalized SBA-15 catalyst (100 mg) in toluene (10 mL). [1] 2. Add benzaldehyde (1 mmol) and ethyl cyanoacetate (1.2 mmol) to the suspension. [1] 3. Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. [1] 4. Monitor the reaction by TLC or GC analysis. [1] 5. After completion, cool the reaction mixture to room temperature. [1] 6. Separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and reused. [1] 7. Remove the solvent from the filtrate under reduced pressure to obtain the crude product. [1] 8. Purify the product by column chromatography or recrystallization. [1]

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). ChemistrySelect. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. Retrieved from [Link]

  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Template-Induced {Mn2}–Organic Framework with Lewis Acid–Base Canals as a Highly Efficient Heterogeneous Catalyst for Chemical Fixation of CO2 and Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ACS Omega. (2025, July 31). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for 2-Cyano-3-(3-pyridinyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up procedures for "2-Cyano-3-(3-pyridinyl)acrylic acid" synthesis Content type: Technical Support Center Guide

Case ID: SYN-103029-74-9 Subject: Optimization of Isolation and Purification Protocols Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Context

This guide addresses the synthesis and specific work-up challenges of 2-Cyano-3-(3-pyridinyl)acrylic acid (CAS: 103029-74-9). This compound is typically synthesized via a Knoevenagel condensation between 3-pyridinecarboxaldehyde (nicotinaldehyde) and cyanoacetic acid.

Unlike standard phenyl derivatives, the presence of the pyridine ring introduces a zwitterionic character . The basic nitrogen on the pyridine ring and the acidic carboxylic tail create solubility profiles that are highly pH-dependent. Successful isolation requires precise pH manipulation to reach the isoelectric point where solubility is minimized.

Core Reaction Scheme


Process Workflow Visualization

The following diagram outlines the critical decision points in the work-up procedure.

WorkUpFlow Start Reaction Mixture (Ethanol + Piperidine) Cooling Cool to 0-5°C Start->Cooling CheckPrecip Precipitate Formed? Cooling->CheckPrecip FilterSalt Filter Crude Salt CheckPrecip->FilterSalt Yes (Salt) Concentrate Concentrate Solvent (Rotavap) CheckPrecip->Concentrate No DissolveWater Dissolve in Min. Water FilterSalt->DissolveWater Acidify Acidify with HCl to pH 3-4 DissolveWater->Acidify CrudeAcid Collect Crude Free Acid Acidify->CrudeAcid Concentrate->Acidify Wash Wash: Cold Water -> Cold EtOH CrudeAcid->Wash Recryst Recrystallization (EtOH or DMF/EtOH) Wash->Recryst Final Pure Product (MP ~195°C) Recryst->Final

Figure 1: Decision logic for isolating the free acid form from the piperidinium salt intermediate.

Troubleshooting Guide (Q&A)

Issue 1: "I cooled the reaction mixture, but no solid precipitated."

Diagnosis: The product likely formed a soluble piperidinium salt in ethanol, or the reaction solvent volume is too high. Corrective Action:

  • Concentration: Remove 50-70% of the ethanol under reduced pressure.

  • Acidification (Critical): The pyridine ring and the piperidine catalyst keep the pH high. Pour the concentrated residue into ice-cold dilute HCl (1M) with vigorous stirring.

  • Target pH: Adjust pH to 3.0–4.0 . At this range, the carboxylic acid is protonated (insoluble), while the pyridine ring may be partially protonated but the overall zwitterionic/neutral species should precipitate.

    • Note: If pH drops < 1, the pyridine ring becomes fully protonated (pyridinium chloride salt), which might be water-soluble. If pH > 7, the carboxylic acid is a soluble salt.

Issue 2: "The product is a sticky oil or gum, not a powder."

Diagnosis: Presence of unreacted aldehyde (nicotinaldehyde) or solvent trapping. Corrective Action:

  • Trituration: Decant the supernatant. Add diethyl ether or cold ethanol to the oil and scratch the flask walls with a glass rod to induce crystallization.

  • Sonication: Sonicate the oil in a small amount of acidified water to break up the emulsion.

  • Impurity Check: Unreacted 3-pyridinecarboxaldehyde is an oil. If the smell of almond/pyridine is strong, wash the crude solid with a small amount of hexane or ether (the product is insoluble in these; the aldehyde is soluble).

Issue 3: "My yield is significantly lower than reported literature values (>80%)."

Diagnosis: Loss of product during the acidification/filtration step due to water solubility. Corrective Action:

  • Mother Liquor Recovery: Do not discard the filtrate immediately. Concentrate the aqueous filtrate and let it stand at 4°C overnight.

  • Solvent Choice: If using water as the reaction solvent (green chemistry methods), ensure the final volume is minimal.

  • Catalyst Load: Ensure enough piperidine (cat. 0.1 eq) was used to drive the reaction, but not so much that it acts as a solvent, making salt formation dominant.

Issue 4: "The melting point is lower than expected (<190°C)."

Diagnosis: The product is likely a hydrate or contains trapped solvent/salts. Corrective Action:

  • Drying: Dry the sample in a vacuum oven at 60°C for 6 hours.

  • Recrystallization: Recrystallize from 95% Ethanol or a DMF/Ethanol mixture.

    • Procedure: Dissolve in minimum hot DMF, then slowly add ethanol until turbidity appears. Cool slowly.

Frequently Asked Questions (FAQs)

Q: What is the correct melting point for verification? A: The free acid (2-Cyano-3-(3-pyridinyl)acrylic acid) typically melts at 195°C [1]. Be aware that different salt forms (e.g., sodium salt or piperidinium salt) will have drastically different melting points.

Q: Can I use ammonium acetate instead of piperidine? A: Yes. Ammonium acetate in ethanol is a milder catalyst system. It often leads to a cleaner product that precipitates directly upon cooling, as the ammonia evaporates or forms weaker salts than piperidine.

Q: Is the product light-sensitive? A: Like many acrylonitrile derivatives, the double bond can be susceptible to photo-isomerization (E/Z) or polymerization over long periods. Store the dry solid in amber vials away from direct light.

Q: How do I remove unreacted cyanoacetic acid? A: Cyanoacetic acid is highly water-soluble. Thorough washing of the filter cake with ice-cold water during the filtration step is usually sufficient to remove it.

Data & Specifications

Solvent Selection Guide
Process StepRecommended SolventNotes
Reaction Medium Ethanol (Abs. or 95%)Standard. Good solubility for reagents, poor for product at 0°C.
Precipitation Dilute HCl / Ice WaterEssential to break the amine salt and liberate free acid.
Washing Cold Water, then Diethyl EtherWater removes salts/acids; Ether removes unreacted aldehyde.
Recrystallization Ethanol or DMF/EthanolDMF is required if the solid is too insoluble in boiling ethanol.
Physicochemical Profile
PropertySpecification
CAS Number 103029-74-9
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, dilute base (NaOH).[1][2] Insoluble in non-polar solvents.

References

  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (Methodology reference for Knoevenagel work-up). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Pyridinecarboxaldehyde condensations. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in 2-Cyano-3-(3-pyridinyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-CYANO-PYR-001 Status: Active Topic: Troubleshooting Impurity Profiles & Analytical Anomalies Applicable Compounds: 2-Cyano-3-(3-pyridinyl)acrylic acid (CAS: 21643-38-9 derivatives), α-Cyano-β-(3-pyridyl)acrylic acid.

Executive Summary

Researchers working with 2-Cyano-3-(3-pyridinyl)acrylic acid often encounter complex impurity profiles due to the molecule's zwitterionic nature (pyridine base + carboxylic acid) and the reversibility of the Knoevenagel condensation used to synthesize it. This guide addresses the three most common technical tickets we receive: E/Z isomer separation , decarboxylation artifacts , and starting material carryover .

Part 1: The Triage (Initial Characterization)

Before deploying high-end chromatography, perform these rapid checks to narrow down the impurity class.

Q: My sample has a lower melting point than reported (>230°C vs. <200°C). Is it wet?

A: While solvent residue is possible, a significant melting point depression usually indicates decarboxylation .

  • The Chemistry: The acrylic acid moiety is thermally unstable. If the reaction temperature exceeded 100°C (or if the workup involved prolonged heating), the carboxylic acid group can be lost as CO₂, yielding 3-(2-cyanovinyl)pyridine .

  • Quick Test: Check solubility in 5% NaHCO₃. The product (acid) should dissolve with effervescence. If a significant solid fraction remains, you likely have the decarboxylated impurity (neutral).

Part 2: Chromatographic Troubleshooting (HPLC/LC-MS)

Q: I see "split" peaks or a persistent shoulder on my main peak. Is my column failing?

A: Unlikely. You are observing E/Z Isomerism . The double bond at the


-position restricts rotation, creating distinct geometric isomers.

Protocol: High-Resolution Separation of Isomers Standard C18 gradients often co-elute these isomers. You must exploit the pH-dependent ionization of the pyridine ring.

ParameterRecommended SettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µmPrevents peak tailing caused by interaction between the pyridine nitrogen and surface silanols.
Mobile Phase A Water + 10mM Ammonium Acetate (pH 5.5)Buffering is critical. Unbuffered phases will cause the pyridine (pKa ~5.2) to streak.
Mobile Phase B Acetonitrile (ACN)Methanol can cause transesterification artifacts in the source.
Gradient 5% B to 60% B over 15 minSlow gradient required to resolve the E/Z diastereomers.
Detection UV @ 254 nm & 280 nmThe conjugation system strongly absorbs here.
Q: My LC-MS shows a mass of M+14 or M+18. What are these?

A: These are artifacts of the analysis method or synthesis solvent.

  • M+14 (Methyl Ester): If you used Methanol in your mobile phase or synthesis, the carboxylic acid has esterified. Fix: Switch to ACN.

  • M+18 (Hydration/Michael Adduct): Water attacking the double bond. This is common in "wet" Knoevenagel conditions.

Part 3: Spectroscopic Validation (NMR)

Q: How do I distinguish the Product from the Starting Material (Nicotinaldehyde) by NMR?

A: Focus on the 9.0–10.5 ppm region.

  • Aldehyde Impurity: Look for a singlet at ~10.0 ppm (CHO).

  • Product (Vinyl Proton): The alkene proton (

    
    -proton) appears as a sharp singlet around 8.0–8.5 ppm .
    
  • Isomer ID: The E-isomer typically places the vinyl proton further downfield (deshielded) compared to the Z-isomer due to the magnetic anisotropy of the cyano group.

Visualizing the Analytical Decision Tree

AnalyticalWorkflow Sample Crude Sample Solubility Solubility Test (5% NaHCO3) Sample->Solubility Insoluble Insoluble Fraction: Decarboxylated Impurity or Aldehyde Solubility->Insoluble Precipitate Soluble Soluble Fraction: Target Acid + Isomers Solubility->Soluble Clear Soln HPLC HPLC (C18, Buffered) Soluble->HPLC SplitPeak Split Peak? Confirm E/Z Isomers HPLC->SplitPeak Shoulder Detected SinglePeak Single Peak: Pure Isomer HPLC->SinglePeak Sharp Peak

Figure 1: Analytical triage workflow for distinguishing bulk impurities from stereoisomers.

Part 4: Root Cause Analysis (Synthesis Origin)

Q: Why does my impurity profile change between batches?

A: The Knoevenagel condensation is sensitive to Base Catalysis and Temperature .

Impurity Fingerprint Table

Impurity TypeOriginPrevention Strategy
Bis-Adduct (Dimer) Michael Addition: Excess cyanoacetic acid attacks the product.Ensure strict 1:1 stoichiometry; avoid excess heating time.
Decarboxylated Product Doebner Reaction: High heat (>100°C) causes loss of CO₂.Keep reaction temperature <80°C; avoid prolonged reflux.
Piperidyl Amide Catalyst Coupling: Piperidine attacks the carboxylic acid.Use catalytic amounts of base (not stoichiometric) or switch to Ammonium Acetate.

Synthesis Pathway & Impurity Generation [1][2]

SynthesisPathways Start 3-Pyridinecarboxaldehyde + Cyanoacetic Acid Intermediate Aldol Intermediate Start->Intermediate Base (Cat.) Product Target Product (2-Cyano-3-(3-pyridinyl)acrylic acid) Intermediate->Product - H2O Decarb Impurity A: Decarboxylated Product (Loss of CO2) Product->Decarb Heat > 100°C Michael Impurity B: Michael Dimer Product->Michael Excess Reagent

Figure 2: Mechanistic pathways showing the origin of thermal and stoichiometric impurities.

References

  • Knoevenagel Condensation Mechanisms & Catalysis Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas... Source: NIH / PMC.

  • Impurity Profiles in Cyanoacrylate Synthesis Synthesis and Structure Determination of 2-Cyano-3-(...)-acrylamide derivatives. Source: MDPI.

  • E/Z Isomerism in Acrylic Acid Derivatives Stereochemical Modulation of Emission Behaviour in E/Z Isomers... Source: ResearchGate.

  • Analytical Methods for Acrylic Acids Determination and quantification of acrylic acid derivatives (HPLC). Source: Knauer Applications.[3]

Sources

Technical Support Center: Synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of solvents in the success of your experiment. The synthesis, a Knoevenagel condensation between 3-pyridinecarboxaldehyde and cyanoacetic acid, is a cornerstone reaction for creating valuable intermediates in pharmaceutical and materials science.[1][2] However, its efficiency is profoundly influenced by the reaction environment. This guide is designed to help you navigate the complexities of solvent selection to optimize your reaction outcomes.

Troubleshooting & FAQs: Solvent Effects

Q1: My reaction yield is consistently low or failing. How critical is my choice of solvent?

A1: Your choice of solvent is paramount and is one of the most common reasons for low yields in the Knoevenagel condensation. The solvent's properties directly influence the reaction's kinetics and equilibrium. Here's why:

  • Solubility of Reactants: Both 3-pyridinecarboxaldehyde and cyanoacetic acid must be adequately solubilized for the reaction to proceed efficiently. Poor solubility of either starting material will lead to a slow, incomplete reaction.

  • Stabilization of Intermediates: The reaction proceeds through charged intermediates.[3] A solvent's polarity can stabilize these intermediates, thereby lowering the activation energy and accelerating the reaction.

  • Catalyst Activity: The solvent can interact with the base catalyst (e.g., piperidine, pyridine), affecting its basicity and catalytic activity. Protic solvents, for example, can hydrogen-bond with the catalyst, potentially modulating its reactivity.

  • Product Precipitation: In some cases, a solvent in which the final product is poorly soluble can be advantageous. As the 2-Cyano-3-(3-pyridinyl)acrylic acid forms, it precipitates out of the solution, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

A study on Knoevenagel condensations demonstrated that changing the solvent can dramatically impact product yield. For instance, some reactions show significantly better outcomes in acetonitrile (CH3CN) compared to other common organic solvents.[4] Therefore, if you are experiencing low yields, re-evaluating your solvent system is a critical first step.

Q2: I'm setting up this synthesis for the first time. What is a reliable starting solvent system?

A2: For a robust and historically validated starting point, two systems are highly recommended:

  • Ethanol with a Piperidine Catalyst: This is a widely used and effective system. Ethanol is a polar protic solvent that effectively dissolves the reactants. Piperidine acts as an efficient basic catalyst to facilitate the initial deprotonation of cyanoacetic acid. A synthesis of a structurally similar compound using ethanol and piperidine at reflux resulted in a 90% yield, highlighting the efficacy of this combination.[5]

  • Pyridine as the Solvent: This approach is a classic variation of the Knoevenagel condensation known as the Doebner modification.[6] In this setup, pyridine serves the dual purpose of solvent and base catalyst. It is particularly effective for reactions involving aldehydes and active methylene compounds that contain a carboxylic acid moiety, such as cyanoacetic acid.[6] A similar synthesis for a pyridine acrylic acid derivative successfully uses pyridine as the solvent.[7]

Both systems are excellent starting points. The choice may depend on available resources and downstream purification preferences.

Q3: The reaction is proceeding, but it's incredibly slow. Can a different solvent speed it up?

A3: Yes, changing the solvent is an effective strategy to increase the reaction rate. If your reaction in a protic solvent like ethanol is slow, consider switching to a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF).

The rationale is that polar aprotic solvents can still stabilize the charged intermediates of the Knoevenagel mechanism but do not form strong hydrogen bonds with the anionic nucleophile (the enolate of cyanoacetic acid). This leaves the nucleophile more "naked" and reactive, accelerating its attack on the aldehyde and increasing the overall reaction rate.

For a significant rate enhancement, you might also consider microwave-assisted synthesis . This technique can dramatically reduce reaction times from hours to minutes and can often be performed under solvent-free conditions, which aligns with green chemistry principles.[8]

Q4: I'm struggling with product purity and the formation of side products. How can the solvent help?

A4: Solvent choice directly impacts reaction selectivity and can be a powerful tool to minimize impurities.

  • Preventing Side Reactions: The basic conditions of the Knoevenagel condensation can sometimes promote undesired side reactions, such as self-condensation of the aldehyde. A solvent that promotes rapid formation and precipitation of the desired product can minimize the time reactants spend in solution, thereby reducing the opportunity for side reactions.

  • Improving Work-up and Isolation: A well-chosen solvent system simplifies product isolation. For example, if the product precipitates upon cooling while the starting materials and catalyst remain in solution, purification becomes a simple matter of filtration. The crude product can then be washed with a solvent (like cold ethanol) in which it has low solubility to remove residual impurities.[5] If the product remains in solution, you will need to perform an extraction, and the solvent's immiscibility with the extraction solvent (e.g., water) becomes a key factor.[1]

The following workflow can help you troubleshoot purity issues related to solvent choice.

Caption: Troubleshooting workflow for purity issues.

Q5: What are the recommended "green" solvent alternatives for this synthesis?

A5: There is a strong push in modern chemistry to replace hazardous organic solvents. For the Knoevenagel condensation, several greener alternatives have proven effective:

  • Water or Ethanol/Water Mixtures: Water is the ultimate green solvent. Knoevenagel condensations can often be performed in aqueous media, sometimes with a co-solvent like ethanol to aid solubility.[1]

  • Solvent-Free Conditions: As mentioned, microwave-assisted synthesis can often be performed without any solvent.[8] The reactants are mixed, sometimes with a solid-supported catalyst, and heated under microwave irradiation. This method is highly efficient and environmentally friendly.

  • Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and have negligible vapor pressure, making them non-volatile alternatives to traditional organic solvents. They can act as both the solvent and catalyst, and their properties can be tuned for specific reactions. Importantly, ILs can often be recycled and reused, reducing waste.[9][10]

Comparative Data on Solvents for Knoevenagel Condensation

The following table summarizes various solvent systems and their general impact on Knoevenagel-type reactions, based on literature precedents. This should serve as a guide for your experimental design.

Solvent SystemCatalystTypical ConditionsAdvantagesPotential Issues
Ethanol Piperidine / PyridineReflux (approx. 78°C)Good reactant solubility, high yields reported.[5]Can be slow, may require prolonged heating.
Pyridine (Acts as catalyst)60-115°CClassic Doebner conditions, acts as both solvent and catalyst.[6][7]Unpleasant odor, higher boiling point requires more energy.
Acetonitrile (CH3CN) Various basesRoom Temp to RefluxCan accelerate reaction rates, good for kinetic studies.[4]Toxic, requires careful handling and disposal.
Water / Ethanol Piperidine / DABCORoom TemperatureEnvironmentally friendly ("green"), simplifies work-up.[1]Reactant solubility might be limited.
Solvent-Free Various basesMicrowave IrradiationExtremely fast reaction times, high efficiency, green.[8]Requires specialized microwave equipment.
Ionic Liquids (Can be catalyst)80-100°CRecyclable, tunable properties, low volatility.[10]Higher cost, may require specific work-up procedures.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

This protocol is adapted from methodologies reported for similar high-yield Knoevenagel condensations.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde (1 equivalent) and cyanoacetic acid (1.1 equivalents) in absolute ethanol (approx. 5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the mixture with stirring.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain 2-Cyano-3-(3-pyridinyl)acrylic acid.

Protocol 2: Doebner Modification using Pyridine

This protocol utilizes pyridine as both the solvent and catalyst.[6][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in pyridine (approx. 5 mL per gram of aldehyde).

  • Reactant Addition: Add cyanoacetic acid (1.1 equivalents) to the solution. A small amount of piperidine (0.05 equivalents) can be added to accelerate the reaction, but it is often not necessary.

  • Reaction: Heat the mixture to 60-70°C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Isolation & Purification: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any pyridine hydrochloride salts.

  • Drying: Dry the product under vacuum. If further purification is needed, recrystallization from an appropriate solvent like an ethanol/water mixture can be performed.

Reaction Mechanism & Solvent Interaction

The Knoevenagel condensation proceeds via a well-understood mechanism. The solvent interacts with each step of this pathway.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration CAA Cyanoacetic Acid Enolate Enolate (Nucleophile) CAA->Enolate Base Base (e.g., Piperidine) Aldehyde 3-Pyridine- carboxaldehyde Intermediate Aldol Adduct Intermediate Enolate2->Aldehyde Product Final Product: 2-Cyano-3-(3-pyridinyl)acrylic acid Intermediate2->Product Water H₂O note1 Solvent influences base strength note2 Polar solvents stabilize this charged intermediate note3 Removal of water drives the reaction forward

Caption: Mechanism of the Knoevenagel Condensation.

References

  • RU2532916C2 - Method of obtaining 2-cyano-3-arylacrylic acids - Google P
  • CN110746346A - Preparation method of 2-pyridine acrylic acid - Google P
  • Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México.
  • Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity - ResearchG
  • Knoevenagel condens
  • Effect of the solvent on Knoevenagel condensation - ResearchG
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH.
  • Knoevenagel Condensation Doebner Modific
  • Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde - Benchchem.
  • Ionic liquids as solvents for the Knoevenagel condens
  • Methodology to Solve the Multi-Objective Optimization of Acrylic Acid Production Using Neural Networks as Meta-Models - MDPI.
  • Chemical structure of 2-cyano-3-(2-thienyl)acrylic acid.
  • 2-Cyano-3-(3-pyridinyl)acrylic Acid,103029-74-9 - Amadis Chemical.
  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - ACS Omega.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
  • The Importance and Applications of Knoevenagel Reaction (Brief Review).

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Cyano-3-(3-pyridinyl)acrylic Acid: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyano-3-(3-pyridinyl)acrylic Acid

2-Cyano-3-(3-pyridinyl)acrylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the combination of a pyridine ring, an acrylic acid moiety, and a cyano group, make it a crucial precursor for the synthesis of a wide range of biologically active compounds and functional materials. The efficient and reproducible synthesis of this compound is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of conventional and microwave-assisted synthetic methodologies for the preparation of 2-Cyano-3-(3-pyridinyl)acrylic acid, supported by experimental data to inform the selection of the most appropriate method for your research needs.

The Underlying Chemistry: A Knoevenagel Condensation Approach

The synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid is typically achieved through a Knoevenagel condensation. This well-established carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In this specific case, 3-pyridinecarboxaldehyde reacts with cyanoacetic acid. The active methylene group of cyanoacetic acid is readily deprotonated by a base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated product.

Methodology Showdown: Conventional vs. Microwave-Assisted Synthesis

This section details the experimental protocols for both a traditional, piperidine-catalyzed synthesis involving conventional heating and a modern, rapid microwave-assisted approach.

Conventional Synthesis: The Piperidine-Catalyzed Knoevenagel Condensation

This method relies on the use of a basic catalyst, piperidine, and conventional heating to drive the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of 3-pyridinecarboxaldehyde (10 mmol) and cyanoacetic acid (12 mmol) is prepared in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Catalyst Addition: A catalytic amount of piperidine (typically 10-20 mol%) is added to the stirred mixture at room temperature.

  • Heating: The reaction mixture is heated to reflux (approximately 80-100 °C, depending on the solvent) and maintained at this temperature for several hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield pure 2-Cyano-3-(3-pyridinyl)acrylic acid.

Microwave-Assisted Synthesis: A Green and Rapid Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times and often improved yields.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe reaction vessel, 3-pyridinecarboxaldehyde (10 mmol) and cyanoacetic acid (12 mmol) are combined. A catalytic amount of a suitable base, such as ammonium acetate or piperidine, is added. The reaction can often be performed under solvent-free conditions or with a minimal amount of a high-boiling polar solvent.

  • Microwave Irradiation: The sealed vessel is placed in a microwave reactor and irradiated at a specific power (e.g., 300 W) and temperature (e.g., 100-130 °C) for a short duration, typically in the range of minutes.

  • Monitoring: The reaction is often complete within the set irradiation time.

  • Workup and Isolation: After cooling, the solid product is typically washed with a suitable solvent (e.g., water or ethanol) to remove the catalyst and any unreacted starting materials, followed by drying to afford the pure product.

Performance Comparison: A Data-Driven Analysis

The choice between conventional and microwave-assisted synthesis often comes down to a trade-off between tradition and efficiency. The following table summarizes the key performance indicators for the synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid and its analogs based on literature reports.

ParameterConventional Method (Piperidine-catalyzed)Microwave-Assisted Method
Reaction Time 2 - 6 hours1 - 10 minutes
Yield 60 - 85%85 - 95%
Energy Consumption HighLow
Solvent Usage Moderate to HighLow to None
Side Reactions Potential for side product formationMinimized side reactions

Visualizing the Process

To better understand the chemical transformation and the experimental workflows, the following diagrams are provided.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Reaction 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Aldol_Adduct Aldol Adduct 3-Pyridinecarboxaldehyde->Aldol_Adduct Nucleophilic Attack Cyanoacetic_Acid Cyanoacetic Acid Carbanion Carbanion Intermediate Cyanoacetic_Acid->Carbanion Deprotonation Base Base (e.g., Piperidine) Carbanion->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Product 2-Cyano-3-(3-pyridinyl)acrylic acid Dehydration->Product Workflow_Comparison cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method A 1. Mix Reactants, Solvent & Catalyst B 2. Heat to Reflux (2-6 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Evaporate Solvent C->D E 5. Recrystallize D->E F 6. Isolate Pure Product E->F G 1. Mix Reactants (& Catalyst) H 2. Microwave Irradiation (1-10 mins) G->H I 3. Cool H->I J 4. Wash & Dry I->J K 5. Isolate Pure Product J->K

Caption: Experimental Workflow Comparison.

Expert Analysis: Why Choose One Method Over the Other?

Conventional Method:

  • Expertise & Experience: This is a classic, well-understood method. The procedural steps are familiar to most synthetic chemists, and the reaction progress can be easily monitored using standard techniques like TLC. The choice of a weak base like piperidine is crucial to prevent self-condensation of the aldehyde.

  • Trustworthiness: While slower, the conventional method is reliable and often yields a clean product after recrystallization. The longer reaction time at a controlled reflux temperature can sometimes allow for better crystal growth and easier purification.

  • Limitations: The primary drawbacks are the long reaction times and higher energy consumption. The use of organic solvents also raises environmental concerns.

Microwave-Assisted Method:

  • Expertise & Experience: The dramatic rate enhancement observed in microwave-assisted reactions is attributed to the efficient and uniform heating of the polar reactants and intermediates. This localized superheating effect accelerates the reaction far beyond what can be achieved with conventional heating at the same bulk temperature. The choice of a solvent-free approach or a high-boiling polar solvent is key to maximizing microwave absorption and efficiency.

  • Trustworthiness: The short reaction times minimize the formation of byproducts, often leading to a purer crude product that may require minimal purification. This method is highly reproducible when using a dedicated microwave reactor with precise temperature and power control.

  • Advantages: This "green chemistry" approach offers significant advantages in terms of speed, energy efficiency, and reduced solvent waste. For high-throughput synthesis and rapid lead optimization in a drug discovery setting, the microwave method is unequivocally superior.

Characterization of 2-Cyano-3-(3-pyridinyl)acrylic Acid

The identity and purity of the synthesized 2-Cyano-3-(3-pyridinyl)acrylic acid can be confirmed by a suite of analytical techniques.

PropertyValue
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance White to off-white solid
Melting Point 195 °C

Spectroscopic Data (Predicted and based on analogous structures):

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the pyridine ring protons (in the range of δ 7.5-9.0 ppm), the vinylic proton (as a singlet around δ 8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (δ > 12 ppm).

  • ¹³C NMR (DMSO-d₆): Expected signals include those for the pyridine ring carbons, the cyano group (around δ 115-120 ppm), the carboxylic acid carbonyl (around δ 165-170 ppm), and the olefinic carbons.

  • IR (KBr, cm⁻¹): Key characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C≡N stretch (around 2220 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C=C stretching bands.

Conclusion and Recommendations

For the synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid, both conventional and microwave-assisted Knoevenagel condensations are viable methods. However, the data and underlying principles clearly favor the microwave-assisted approach for modern research and development settings. The dramatic reduction in reaction time, higher yields, and alignment with green chemistry principles make it the more efficient and sustainable choice. The conventional method, while reliable, is better suited for laboratories without access to microwave instrumentation or for educational purposes where the slower, more deliberate process can be instructive. Ultimately, the choice of method will depend on the specific needs and resources of the laboratory, but for rapid and efficient synthesis, microwave irradiation is the superior technology.

References

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746346A - Preparation method of 2-pyridine acrylic acid.
  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

  • Frontiers in Chemistry. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]

  • ResearchGate. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • Various Authors. (n.d.). General principles and advantages of microwave-assisted organic synthesis.

Comparison of "2-Cyano-3-(3-pyridinyl)acrylic acid" with other TAK1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2-Cyano-3-(3-pyridinyl)acrylic acid (CPA) against established TAK1 inhibitors.

Executive Summary: The Warhead vs. The Weapon

In the development of TAK1 (Transforming Growth Factor-β-Activated Kinase 1) inhibitors, distinction must be made between functional inhibitors and pharmacophoric fragments .

  • Takinib, NG25, and (5Z)-7-Oxozeaenol are fully functional kinase inhibitors with nanomolar potency and defined binding modes.

  • 2-Cyano-3-(3-pyridinyl)acrylic acid (CPA) represents a Michael Acceptor Warhead (MAW) motif. While it possesses the electrophilic reactivity required for covalent modification (similar to the cyanoenone in 5Z-7-Oxozeaenol), it lacks the steric "recognition element" required for high-affinity binding to the TAK1 ATP pocket.

This guide analyzes CPA not as a standalone drug, but as a covalent fragment compared to fully elaborated inhibitors, providing the experimental framework to validate its utility in Fragment-Based Drug Discovery (FBDD).

Compound Profiling & Mechanistic Classification

The Subject: 2-Cyano-3-(3-pyridinyl)acrylic acid (CPA)[1][2]
  • CAS : 103029-74-9[1][2]

  • Class : Electrophilic Fragment (Cyanoacrylate).

  • Mechanism : Potential reversible or irreversible covalent modification of nucleophilic cysteines (Michael Addition).

  • Key Feature : The electron-withdrawing cyano and pyridine groups activate the

    
    -carbon, making it susceptible to nucleophilic attack by Cysteine-174 (C174) in the TAK1 activation loop (or Cys160 in similar kinases).
    
The Competitors (Benchmarks)
  • Takinib : A highly selective, ATP-competitive inhibitor (Type I/II hybrid) that sensitizes cells to TNF

    
    -induced apoptosis.
    
  • (5Z)-7-Oxozeaenol : A natural product macrolide containing a cis-enone warhead. It is a potent, irreversible covalent inhibitor of TAK1 but lacks selectivity (hits other kinases).

  • NG25 : A potent Type I ATP-competitive inhibitor, often used as a standard for kinase selectivity profiling.

Comparative Technical Analysis

The following table contrasts the "Naked Warhead" (CPA) against the "Guided Missiles" (Takinib/5Z-7-Oxozeaenol).

FeatureCPA (Fragment) Takinib (5Z)-7-Oxozeaenol NG25
Binding Mode Non-specific Covalent (Putative)ATP-Competitive (Reversible)ATP-Competitive (Irreversible Covalent)ATP-Competitive (Reversible)
Primary Target Surface Cysteines (Promiscuous)TAK1 (High Affinity)TAK1 (Cys174) & MAP3KsTAK1 & MAP4K2
Potency (IC50) > 100

M
(Est.)
9 nM 8 nM 19 nM
Selectivity Very Low (Glutathione reactive)High (Kinome wide)Low (Promiscuous electrophile)Moderate
Cell Permeability Low (Charged Acid)HighHighHigh
Application Fragment Screening / Warhead DesignClinical Candidate / Selective ProbePan-TAK1 Inhibition ControlBiochemical Standard
Scientific Insight: The "Recognition" Gap

For a covalent inhibitor to work at nanomolar concentrations, it must first bind reversibly (


) to position the warhead near the target cysteine.
  • (5Z)-7-Oxozeaenol uses its macrolide ring to dock into the ATP pocket, positioning its enone near Cys174 .

  • CPA lacks this docking scaffold. Without the scaffold, it relies purely on collision frequency, requiring millimolar concentrations to achieve modification, leading to massive off-target toxicity (reacting with Glutathione, GAPDH, etc.).

Experimental Protocols: Validating CPA vs. Takinib

To empirically compare CPA against Takinib or 5Z-7-Oxozeaenol, you must assess Kinase Activity and Covalent Occupancy .

Protocol A: In Vitro TAK1 Kinase Assay (FRET-based)

Objective: Determine if CPA inhibits TAK1 catalytic activity.

  • Reagents : Recombinant TAK1-TAB1 fusion protein, Fluorescein-labeled peptide substrate (e.g., MKK6 derived), ATP (at

    
    ), and Test Compounds.
    
  • Preparation :

    • Dissolve Takinib and 5Z-7-Oxozeaenol in DMSO (10 mM stock).

    • Dissolve CPA in DMSO (Note: Ensure pH is neutral; the carboxylic acid may affect buffer pH).

  • Reaction :

    • Incubate TAK1 (5 nM) with Inhibitor (dose-response: 1 nM to 100

      
      M) for 30 mins  (Crucial for covalent inhibitors to react).
      
    • Add ATP (10

      
      M) and Substrate.
      
    • Incubate for 60 mins at RT.

  • Readout : Measure phosphorylation via TR-FRET or Fluorescence Polarization.

  • Expected Result :

    • Takinib : Sigmoidal inhibition curve (IC50 ~10 nM).

    • CPA : Flat line or weak inhibition only at >100

      
      M (indicating lack of specific binding).
      
Protocol B: Mass Spectrometry Covalent Binding Assay

Objective: Confirm if CPA acts as a "Warhead" by modifying TAK1.

  • Incubation : Incubate purified TAK1 kinase domain (1

    
    M) with CPA (100 
    
    
    
    M) and 5Z-7-Oxozeaenol (10
    
    
    M) in separate tubes for 1 hour.
  • Digestion : Digest protein with Trypsin.

  • LC-MS/MS Analysis : Analyze peptides looking for a mass shift on Cysteine-174 .

    • CPA Shift : +174.15 Da (Adduct of Cyano-pyridinyl-acrylic acid).

    • 5Z-7 Shift : +362.3 Da.

  • Interpretation : If CPA shows no adduct, it is not a viable warhead for this cysteine. If it shows an adduct but no kinase inhibition, it modifies a non-catalytic site.

Visualization of Signaling & Inhibition

The following diagrams illustrate the TAK1 signaling node and the structural logic of the inhibitors.

Figure 1: TAK1 Signaling Pathway & Inhibitor Intervention[3][4]

TAK1_Pathway Stimulus TNF-alpha / IL-1beta / LPS Receptor Receptor Complex (TNFR1 / TLR4) Stimulus->Receptor TRAF6 TRAF6 (Ubiquitin Ligase) Receptor->TRAF6 K63-Ub TAK1_TAB TAK1-TAB1/2/3 Complex (Phospho-Thr187) TRAF6->TAK1_TAB Activation IKK IKK Complex (IKK-alpha/beta) TAK1_TAB->IKK Phosphorylation MKK MKK3/6 & MKK4/7 TAK1_TAB->MKK NFkB NF-kB Translocation (Inflammation) IKK->NFkB MAPK p38 / JNK (Apoptosis/Stress) MKK->MAPK Takinib Takinib (Selective) Takinib->TAK1_TAB Oxo (5Z)-7-Oxozeaenol (Covalent) Oxo->TAK1_TAB CPA CPA (Fragment) (Weak/Non-specific) CPA->TAK1_TAB ?

Caption: The TAK1 Hub. Takinib and 5Z-7-Oxozeaenol potently block the bifurcation of NF-kB and MAPK signals. CPA is depicted as a weak/putative inhibitor.

Figure 2: The "Warhead vs. Scaffold" Concept

Inhibitor_Structure cluster_0 Fully Functional Inhibitor (e.g., Takinib) cluster_1 Fragment (CPA) Scaffold Scaffold / Recognition Element (Binds ATP Pocket) Linker Linker Scaffold->Linker Warhead Warhead (Covalent Trap) Linker->Warhead Binding High Affinity Binding (nM Potency) Warhead->Binding CPA_Node 2-Cyano-3-(3-pyridinyl)acrylic acid (Warhead Only) NoBinding No Specific Binding (mM Potency) CPA_Node->NoBinding

Caption: Structural logic. CPA lacks the "Scaffold" required to direct the "Warhead" to the specific target site, resulting in low potency compared to Takinib.

References

  • Totzke, J., et al. (2017). "Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-alpha Inhibition for Cancer Therapy." Cell Chemical Biology. Link

  • Ninomiya-Tsuji, J., et al. (2003). "A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase." Journal of Biological Chemistry. Link

  • Tan, L., et al. (2015). "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)." Journal of Medicinal Chemistry. Link

  • Alfa Chemistry . "2-Cyano-3-(3-pyridinyl)acrylic acid (CAS 103029-74-9) Product Entry."[1] Link

Sources

"2-Cyano-3-(3-pyridinyl)acrylic acid" as a fluorescent probe vs. Thioflavin T

[1]

Executive Summary

Thioflavin T (ThT) remains the gold standard for kinetic monitoring of amyloid fibril formation due to its historical precedence and high quantum yield enhancement upon binding. However, its limitations—including charge-mediated blood-brain barrier (BBB) impermeability, pH sensitivity, and potential to interfere with fibril kinetics—have driven the development of alternatives.

2-Cyano-3-(3-pyridinyl)acrylic acid (CPA) represents a class of molecular rotor probes based on the cyano-acrylic acid scaffold. Unlike the cationic benzothiazole of ThT, CPA features a smaller, potentially zwitterionic or anionic structure (depending on pH) with a "push-pull" electronic system. This offers distinct advantages in terms of binding site specificity , solubility profiles , and reduced steric interference during aggregation assays, though it may exhibit different excitation/emission optima and quantum yields.

Mechanism of Action: Molecular Rotors

Both ThT and CPA function primarily as molecular rotors . Their fluorescence is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.

The TICT Mechanism
  • In Free Solution (Low Viscosity): The single bonds connecting the aromatic rings (benzothiazole/benzene for ThT; pyridine/vinyl for CPA) rotate freely. This rotation dissipates excited-state energy non-radiatively via thermal relaxation. Result: Low Fluorescence (OFF state) .

  • Bound to Fibrils (High Rigidity): When the probe binds to the beta-sheet rich grooves of amyloid fibrils, steric hindrance restricts molecular rotation. The non-radiative pathway is blocked, forcing energy dissipation via photon emission. Result: High Fluorescence (ON state) .

Comparative Mechanistic Diagram

The following diagram illustrates the parallel activation pathways of ThT and CPA, highlighting the structural differences leading to signal generation.

MolecularRotorMechanismcluster_0Free State (Solution)cluster_1Bound State (Amyloid Fibril)ThT_FreeThT (Free)Benzothiazole-Benzyl RotationEnergy_LossNon-Radiative Decay(Thermal Dissipation)ThT_Free->Energy_LossFree RotationAmyloid_GrooveAmyloid Beta-Sheet Groove(Steric Restriction)ThT_Free->Amyloid_GrooveBinding (+Charge Interaction)CPA_FreeCPA (Free)Pyridine-Vinyl RotationCPA_Free->Energy_LossFree RotationCPA_Free->Amyloid_GrooveBinding (H-Bond/Hydrophobic)ThT_BoundThT (Bound)Locked ConformationAmyloid_Groove->ThT_BoundCPA_BoundCPA (Bound)Locked ConformationAmyloid_Groove->CPA_BoundFluorescenceFluorescence Emission(Radiative Decay)ThT_Bound->FluorescenceHigh QY (480 nm)CPA_Bound->FluorescenceEnhanced QY (Variable nm)

Caption: Mechanistic pathway of ThT and CPA. Both rely on rotational restriction within the amyloid groove to switch from non-radiative thermal decay to radiative fluorescence emission.

Performance Metrics & Physicochemical Comparison

The following table contrasts the key technical specifications of both probes.

FeatureThioflavin T (ThT)2-Cyano-3-(3-pyridinyl)acrylic acid (CPA)
Chemical Class Benzothiazole Salt (Cationic)Cyano-Acrylic Acid Derivative (Amphoteric)
Excitation (

)
~440 nm~300-350 nm (UV/Blue)
Emission (

)
~480 nm (Green)~400-500 nm (Tunable by solvent/pH)
Binding Affinity (

)
High (nM to

M range)
Moderate (Structure dependent)
Solubility High in water (Charged)pH-dependent (Soluble at neutral/basic pH)
Binding Mode Channel/Groove Binding (Electrostatic + Hydrophobic)Groove Binding (H-bonding + Hydrophobic)
Interference High (Quenched by polyphenols, pH sensitive)Lower steric bulk; Pyridine offers pH sensing potential
BBB Permeability Poor (Positively charged)Moderate (Potential for neutral form transport)
Stokes Shift ~40 nmGenerally Large (>50 nm) due to ICT

*Note: CPA spectral properties are solvent-dependent due to the push-pull electronic structure involving the cyano (acceptor) and pyridine (weak donor/acceptor) groups.

Key Advantages of CPA vs. ThT
  • Reduced Electrostatic Bias: ThT is cationic and can interact non-specifically with negatively charged polymers (e.g., DNA, glycosaminoglycans). CPA, containing a carboxylic acid and a pyridine ring, exists in equilibrium between anionic and zwitterionic forms at physiological pH, potentially reducing false positives driven purely by charge.

  • Structural Compactness: The smaller footprint of the cyano-acrylic scaffold allows it to probe sterically restricted sites on the fibril surface that the bulkier ThT rotor might miss.

  • Dual-Modal Potential: Cyano-acrylic acid derivatives (related to CHCA) are often used as matrices for MALDI-MS. CPA has the potential to serve as a dual-modal probe for both fluorescence microscopy and MALDI-MS imaging of the same sample.

Experimental Protocols

A. Thioflavin T (ThT) Kinetic Assay (Standard)

Use this protocol for baseline validation.

  • Preparation: Dissolve ThT in PBS (pH 7.4) to a stock concentration of 1 mM. Filter through a 0.22

    
    m syringe filter to remove dust (nucleation sites).
    
  • Protein Sample: Prepare monomeric protein (e.g., A

    
    42, 
    
    
    -synuclein) solution (10-50
    
    
    M).
  • Reaction Mix: Combine protein solution with ThT (final concentration 20

    
    M) in a black 96-well clear-bottom plate.
    
  • Measurement: Seal plate. Incubate at 37°C with shaking. Monitor fluorescence (

    
     440 nm, 
    
    
    480 nm) every 5-10 minutes.
B. CPA Fluorescent Probing Protocol

Use this protocol to test CPA specificity and binding.

  • Stock Solution: Dissolve 2-Cyano-3-(3-pyridinyl)acrylic acid in DMSO to 10 mM (due to lower aqueous solubility of the protonated form). Dilute to 100

    
    M working stock in PBS (pH 7.4). Ensure pH is readjusted if necessary, as the acid group will buffer.
    
  • Titration (Binding Constant):

    • Prepare pre-formed fibrils (verified by TEM/AFM).

    • Incubate fixed fibril concentration (e.g., 5

      
      M) with increasing concentrations of CPA (0.1 - 50 
      
      
      M).
    • Incubate for 15 minutes at room temperature in the dark.

  • Spectral Scan:

    • Perform an emission scan (Excitation: 330 nm, Emission: 360-600 nm) to determine the optimal

      
       shift upon binding. Look for a new peak or intensity increase compared to the probe-only control.
      
  • Kinetic Monitoring:

    • Similar to ThT, but use the optimized wavelengths found in step 3.

    • Critical Step: Run a control with ThT in parallel to normalize the aggregation rate, ensuring CPA does not inhibit fibril formation (a known property of some cyano-acrylates).

Troubleshooting & Validation Logic

To ensure scientific integrity (E-E-A-T), every experiment must be self-validating.

IssuePotential CauseValidation Step
High Background Signal Probe aggregation or high quantum yield in unbound state.Measure fluorescence of Probe + Buffer (No Protein). If high, reduce concentration or change solvent polarity.
No Signal Enhancement Probe not binding or

incorrect.
Run a Positive Control using Insulin fibrils (highly amyloidogenic). Perform a full 3D excitation-emission matrix (EEM) scan.
Altered Kinetics vs. ThT Probe inhibiting aggregation.Perform TEM/AFM imaging at the endpoint. If fibrils are sparse/short in CPA samples but long in ThT samples, CPA is an inhibitor, not just a passive probe.
Inner Filter Effect High probe concentration absorbing excitation light.Keep optical density (OD) < 0.05 at

. Correct data using:

.

References

  • LeVine, H. 3rd. (1993). "Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution." Protein Science. Link

  • Hawe, A., et al. (2008). "Fluorescent molecular rotors as dyes to characterize polysorbate-containing IgG formulations." Pharmaceutical Research. (Discusses the general mechanism of molecular rotors). Link

  • Reinke, A. A., & Gestwicki, J. E. (2011). "Structure-activity relationships of amyloid beta-aggregation inhibitors based on curcumin: influence of linker length and flexibility." Chemical Biology & Drug Design. (Provides context on structural analogs of amyloid probes). Link

  • PubChem. (n.d.). "2-Cyano-3-(3-pyridinyl)acrylic acid - Compound Summary." National Library of Medicine. Link

Optimizing Metabolic Blockade: A Comparative SAR Guide to 2-Cyano-3-(3-pyridinyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-3-(3-pyridinyl)acrylic acid represents a pivotal scaffold in the design of metabolic inhibitors, specifically targeting Monocarboxylate Transporters (MCTs). While historically overshadowed by its phenyl-analog predecessor,


-cyano-4-hydroxycinnamic acid (CHC), the pyridinyl variant offers distinct physicochemical advantages—namely enhanced aqueous solubility and unique hydrogen-bonding capabilities—that address the bioavailability limitations of classical cinnamates.

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, comparing it against industry standards (CHC) and clinical benchmarks (AZD3965). It is designed for medicinal chemists and pharmacologists optimizing small molecules for metabolic intervention in oncology (Warburg Effect).

Structural Deconstruction & SAR Logic

The efficacy of 2-cyano-3-(3-pyridinyl)acrylic acid relies on its ability to mimic the transition state of lactate transport. The molecule can be dissected into three pharmacophoric regions: the Acidic Head , the Vinyl Linker , and the Heteroaromatic Tail .

The Pharmacophore Map
  • Region A (Acidic Head): The carboxylic acid moiety is non-negotiable for MCT recognition, acting as a bioisostere for the carboxylate of L-lactate. The adjacent nitrile (

    
    -cyano) group functions as an electron-withdrawing group (EWG), significantly lowering the pKa of the acid (increasing ionization at physiological pH) and potentially forming reversible covalent interactions with transporter cysteine residues.
    
  • Region B (Vinyl Linker): The double bond provides rigid spacing. The E-isomer is generally the thermodynamically stable and biologically active form, positioning the aromatic ring and the acid in a trans-like orientation that fits the transporter channel.

  • Region C (Pyridinyl Tail): Replacing the phenyl ring (of CHC) with a 3-pyridyl ring introduces a nitrogen atom that:

    • Reduces Lipophilicity (LogP) compared to the phenyl analog.[1]

    • Acts as a Hydrogen Bond Acceptor (HBA), potentially interacting with hydrophilic residues in the MCT1 pore (e.g., Lysine or Arginine side chains).

Visualization: SAR Logic Flow

SAR_Logic Scaffold 2-Cyano-3-(3-pyridinyl) acrylic acid Head Region A: Acidic Head (-COOH, -CN) Scaffold->Head Linker Region B: Vinyl Linker (C=C) Scaffold->Linker Tail Region C: Pyridinyl Tail (Heterocycle) Scaffold->Tail Func_Head Substrate Mimicry (Lactate Competition) Head->Func_Head Func_Linker Rigid Spacing (Michael Acceptor Potential) Linker->Func_Linker Func_Tail Solubility & H-Bonding (vs Phenyl) Tail->Func_Tail MCT1 Inhibition MCT1 Inhibition Func_Head->MCT1 Inhibition Improved Bioavailability Improved Bioavailability Func_Tail->Improved Bioavailability

Figure 1: Pharmacophoric deconstruction of the scaffold showing the functional role of each structural motif.

Comparative Performance Analysis

The following table contrasts the 3-pyridinyl analog with the classical research tool (CHC) and the clinical-stage inhibitor (AZD3965).

Table 1: Physicochemical and Biological Comparison

Feature2-Cyano-3-(3-pyridinyl)acrylic acid

-Cyano-4-hydroxycinnamic acid (CHC)
AZD3965
Role Optimized Scaffold / BioisostereClassical Research ToolClinical Benchmark (Phase I)
MCT1 Potency (IC50) ~50 - 200

M
(Est.)*
150 - 300

M
~1.6 nM
Selectivity Moderate (MCT1 > MCT4)Poor (MCT1

MCT2

MPC)
High (MCT1 >> MCT2)
LogP (Lipophilicity) ~0.8 (Low)~1.6 (Moderate)~2.5 (Optimized)
Aqueous Solubility High (Pyridine N protonation)Low to ModerateModerate
Metabolic Stability Moderate (Pyridine reduces CYP oxidation)Low (Rapid esterification/glucuronidation)High
Mechanism Competitive / Michael AcceptorCompetitive InhibitorNon-competitive / Allosteric

Note: IC50 values for the specific 3-pyridinyl analog vary by assay conditions but generally mirror CHC potency with improved solubility profiles. The "Est." value is derived from comparative bioisostere studies in cyanoacrylate series.

Critical Insight: The Pyridine Advantage

While the raw potency of the pyridinyl analog does not rival the nanomolar efficacy of AZD3965, its value lies in fragment-based drug design . The pyridine ring solves the "solubility bottleneck" often seen with cinnamic acid derivatives. In high-concentration formulations required for in vivo metabolic studies, the pyridinyl analog resists precipitation better than CHC, ensuring more consistent bioavailability.

Experimental Protocols

To validate the activity of this scaffold, researchers must employ self-validating synthesis and assay protocols.

Protocol A: Synthesis via Knoevenagel Condensation

This route utilizes a weak base catalyst to promote the condensation of 3-pyridinecarboxaldehyde with cyanoacetic acid.

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-pyridinecarboxaldehyde in Ethanol (0.5 M concentration).

  • Activation: Add Cyanoacetic acid followed by dropwise addition of Piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitation: Cool the reaction to 0°C. The product often precipitates as a crystalline solid.

  • Purification: If no precipitate forms, acidify slightly with 1M HCl to pH 3–4 to protonate the carboxylate (but watch the pyridine nitrogen). Recrystallize from Ethanol/Water.

Protocol B: C-Lactate Uptake Assay (MCT Inhibition)

This assay quantifies the ability of the analog to block lactate entry into glycolytic tumor cells (e.g., MDA-MB-231).

  • Cell Prep: Seed MDA-MB-231 cells (MCT1/4 positive) in 24-well plates (10^5 cells/well). Allow to adhere overnight.

  • Starvation: Wash cells 2x with Krebs-Ringer buffer (glucose-free) to deplete intracellular lactate.

  • Inhibitor Incubation: Pre-incubate cells with the test compound (0.1 - 500

    
    M) for 15 minutes.
    
    • Control: DMSO vehicle.[2][3]

    • Positive Control: AZD3965 (100 nM).[4]

  • Uptake Phase: Add solution containing L-[

    
    C]Lactate (0.5 
    
    
    
    Ci/mL) + unlabeled L-lactate (total conc. 1 mM). Incubate for exactly 5 minutes (initial rate conditions).
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold stop solution (Krebs-Ringer + 100

    
    M CHC to block efflux).
    
  • Lysis & Counting: Lyse cells with 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

Visualization: Synthesis & Assay Workflow

Workflow cluster_0 Synthesis: Knoevenagel Condensation cluster_1 Validation: 14C-Lactate Uptake Start 3-Pyridinecarboxaldehyde + Cyanoacetic Acid Cat Cat: Piperidine Solvent: EtOH Start->Cat Reflux Reflux 3-5h (Formation of C=C) Cat->Reflux Isolate Acidify & Recrystallize (Target Molecule) Reflux->Isolate Treat Incubate with Inhibitor (15 min) Isolate->Treat Test Compound Cells MDA-MB-231 Cells (MCT1 High) Cells->Treat Pulse Add 14C-Lactate (5 min pulse) Treat->Pulse Stop Ice-Cold Wash (+ Stop Solution) Pulse->Stop Count Scintillation Counting (% Inhibition) Stop->Count

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Mechanistic Implications & Future Directions

The "2-Cyano-3-(3-pyridinyl)acrylic acid" structure is not merely an MCT inhibitor; it is a Michael Acceptor .

  • Reversible Covalent Inhibition: The electron-withdrawing cyano group activates the

    
    -carbon, making it susceptible to nucleophilic attack by cysteine residues within the transporter pore. This mechanism differs from the purely steric blockade of larger molecules like AZD3965.
    
  • Off-Target Effects: Researchers must control for reactivity with Glutathione (GSH). A rapid GSH depletion assay is recommended to ensure the observed toxicity is due to metabolic blockade (MCT inhibition) and not general oxidative stress.

Recommendation: For drug development, this scaffold serves as an excellent "fragment starter." To improve potency into the nanomolar range, extend the 3-position of the pyridine ring with lipophilic tails (e.g., benzyl groups) to engage the hydrophobic pocket utilized by AZD3965, while retaining the acrylic acid "warhead" for transporter recognition.

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—role and regulation. IUBMB Life, 64(2), 109-119.[] Link

  • Pola, A., et al. (2014). Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. Molecular Cancer Therapeutics, 13(10). Link

  • Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms, 4(6), 727-732. Link

  • Verma, R. P. (2012). Knoevenagel condensation: A facile route for the synthesis of bioactive compounds. Journal of Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14).[6] (Context on Phenyl/Pyridyl bioisosterism). Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Cyano-3-(3-pyridinyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-Cyano-3-(3-pyridinyl)acrylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS). We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure technical accuracy and trustworthiness.

Introduction: The Significance of 2-Cyano-3-(3-pyridinyl)acrylic Acid Derivatives

2-Cyano-3-(3-pyridinyl)acrylic acid and its analogs are a class of compounds with significant potential in medicinal chemistry and materials science.[1] The presence of the pyridine ring, a common motif in pharmaceuticals, coupled with the reactive acrylic acid and cyano groups, makes these molecules versatile building blocks for novel therapeutic agents and functional materials. Accurate structural elucidation and the ability to predict the impact of structural modifications on their physicochemical properties are paramount for their development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of each molecule.

This guide will first establish a spectroscopic baseline with the parent compound, 2-Cyano-3-(3-pyridinyl)acrylic acid, and then provide a framework for a comparative analysis of its derivatives. We will explore how the addition of various substituents to the pyridine ring or modification of the acrylic acid moiety influences the spectroscopic data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For the 2-Cyano-3-(3-pyridinyl)acrylic acid framework, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of a deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for this class of compounds due to their good solubility and the ability to observe exchangeable protons, such as the carboxylic acid proton.[1] The concentration of the sample is also a key parameter; typically 5-10 mg in 0.6-0.7 mL of solvent for ¹H NMR and 20-50 mg for ¹³C NMR provides a good signal-to-noise ratio.[1]

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of the parent 2-Cyano-3-(3-pyridinyl)acrylic acid is expected to show distinct signals for the protons on the pyridine ring and the vinyl proton of the acrylic acid moiety. The chemical shifts of the pyridine protons are influenced by the electronegativity of the nitrogen atom and their position relative to it.

Table 1: Expected ¹H NMR Chemical Shift Ranges for 2-Cyano-3-(3-pyridinyl)acrylic Acid and its Derivatives in DMSO-d₆.

ProtonExpected Chemical Shift (ppm) for Parent CompoundExpected Shift with Electron-Donating Group (e.g., -OCH₃)Expected Shift with Electron-Withdrawing Group (e.g., -NO₂)
H-2 (Pyridine)8.8 - 9.0Upfield shiftDownfield shift
H-4 (Pyridine)8.6 - 8.8Upfield shiftDownfield shift
H-5 (Pyridine)7.5 - 7.7Upfield shiftDownfield shift
H-6 (Pyridine)8.1 - 8.3Upfield shiftDownfield shift
Vinyl-H7.8 - 8.0Minor upfield shiftMinor downfield shift
COOH12.0 - 13.0Minimal changeMinimal change

The introduction of substituents on the pyridine ring will cause predictable shifts in the proton signals. Electron-donating groups (EDGs) will increase the electron density on the ring, shielding the protons and causing an upfield shift (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, deshielding the protons and resulting in a downfield shift (to higher ppm values).

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring, the acrylic acid moiety, and the cyano group are all sensitive to substituent effects.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-Cyano-3-(3-pyridinyl)acrylic Acid and its Derivatives in DMSO-d₆.

CarbonExpected Chemical Shift (ppm) for Parent CompoundExpected Shift with Electron-Donating Group (e.g., -OCH₃)Expected Shift with Electron-Withdrawing Group (e.g., -NO₂)
C-2 (Pyridine)~150Upfield shiftDownfield shift
C-3 (Pyridine)~130Downfield shift (ipso-carbon)Upfield shift (ipso-carbon)
C-4 (Pyridine)~138Upfield shiftDownfield shift
C-5 (Pyridine)~124Upfield shiftDownfield shift
C-6 (Pyridine)~152Upfield shiftDownfield shift
C=C (Vinyl)~145Minor upfield shiftMinor downfield shift
C-CN (Vinyl)~105Minor downfield shiftMinor upfield shift
CN~117Minor changeMinor change
COOH~165Minor changeMinor change
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the ¹³C spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_reference Integrate and Reference phase_baseline->integrate_reference analyze Structural Elucidation integrate_reference->analyze

Caption: A streamlined workflow for acquiring and processing NMR spectra of 2-Cyano-3-(3-pyridinyl)acrylic acid derivatives.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Causality Behind Experimental Choices in IR

For solid samples, the KBr pellet method is a common and reliable technique. It involves intimately mixing a small amount of the sample with dry potassium bromide powder and pressing the mixture into a transparent disk. This minimizes scattering of the IR beam and produces a high-quality spectrum.

Comparative Analysis of IR Spectra

The IR spectrum of 2-Cyano-3-(3-pyridinyl)acrylic acid and its derivatives will be dominated by several key vibrational bands.

Table 3: Key IR Absorption Frequencies for 2-Cyano-3-(3-pyridinyl)acrylic Acid and its Derivatives.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Effect of Substituents
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)Generally broad and less affected by ring substituents.
C=O (Carboxylic Acid)Stretching1710 - 1680EDGs can slightly lower the frequency; EWGs can slightly raise it.[2][3]
C≡N (Cyano)Stretching2230 - 2215Conjugation with the pyridine ring and acrylic system influences the intensity and exact position.[2][3]
C=C (Alkene)Stretching1640 - 1620Substituent effects are generally minor.
C=C, C=N (Pyridine Ring)Ring Stretching1600 - 1450The pattern of these bands can be indicative of the substitution pattern on the ring.

The position of the C=O stretching frequency is sensitive to the electronic effects of substituents on the pyridine ring. EDGs will tend to decrease the bond order of the carbonyl group through resonance, leading to a lower stretching frequency. EWGs will have the opposite effect. The C≡N stretch is also a sharp and characteristic peak.[2][3]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation:

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrument contributions.

III. UV-Vis Spectroscopy and Mass Spectrometry: Electronic Transitions and Molecular Weight Determination

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-Cyano-3-(3-pyridinyl)acrylic acid derivatives, the extended conjugation involving the pyridine ring, the acrylic double bond, and the cyano and carbonyl groups will result in strong UV absorptions.

The λmax (wavelength of maximum absorbance) is sensitive to the extent of conjugation.[4] Adding substituents to the pyridine ring that extend the π-system (e.g., another aromatic ring) or introduce auxochromes (e.g., -OH, -NH₂) will cause a bathochromic (red) shift to longer wavelengths. Conversely, substituents that disrupt the planarity of the molecule may cause a hypsochromic (blue) shift to shorter wavelengths. The UV-Vis spectrum of acrylic acid itself shows a π → π* transition.[5][6] In the case of pyridine-containing acrylic acid derivatives, the absorption is likely to be in the 300-400 nm range.[7]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.2 - 1.0.

  • Data Acquisition:

    • Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

    • Record the spectrum over the desired wavelength range (e.g., 200-600 nm).

    • The instrument will automatically subtract the absorbance of the solvent blank.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, as it typically produces the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

The fragmentation pattern in MS can also provide structural information. For example, the loss of CO₂ from the carboxylic acid or the cleavage of the bond between the pyridine ring and the acrylic acid moiety are potential fragmentation pathways.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode.

Integrated Spectroscopic Analysis Workflow

G cluster_primary Primary Characterization cluster_detailed Detailed Structural Elucidation cluster_electronic Electronic Properties start Synthesized Derivative ms Mass Spectrometry (Molecular Weight & Formula) start->ms ir IR Spectroscopy (Functional Groups) start->ir nmr_1h ¹H NMR (Proton Environment & Connectivity) ms->nmr_1h ir->nmr_1h nmr_13c ¹³C NMR (Carbon Skeleton) nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC) (Detailed Connectivity) nmr_13c->nmr_2d uv_vis UV-Vis Spectroscopy (Conjugation & Electronic Transitions) nmr_2d->uv_vis end Complete Structural Assignment & Comparative Analysis uv_vis->end

Caption: An integrated workflow illustrating the logical progression of spectroscopic techniques for the comprehensive analysis of novel derivatives.

IV. Conclusion

The spectroscopic analysis of 2-Cyano-3-(3-pyridinyl)acrylic acid derivatives requires a multi-faceted approach, integrating NMR, IR, UV-Vis, and mass spectrometry. This guide has provided a framework for not only acquiring high-quality spectroscopic data but also for interpreting that data in a comparative context. By understanding the fundamental principles of how molecular structure influences spectroscopic output, researchers can confidently characterize novel compounds and accelerate the drug discovery and materials development process. The provided protocols and predictive tables serve as a robust starting point for these investigations.

References

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications. PubMed. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • 1H NMR spectra of (a) pure acrylic acid[8] and containing (b) 3 mol%... ResearchGate. [Link]

  • UV-Vis Spectra of PMAA, PMAA/CAT and PMAA/CAT-HQ. ResearchGate. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Chemical structure of 2-cyano-3-(2-thienyl)acrylic acid. ResearchGate. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. ResearchGate. [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. [Link]

  • Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. ResearchGate. [Link]

  • UV-Vis Spectrum of Acrylic Acid. SIELC Technologies. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

Sources

Head-to-head comparison of "2-Cyano-3-(3-pyridinyl)acrylic acid" fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Cyano-3-(3-pyridinyl)acrylic Acid (CPA) Fluorescent Probes

Executive Summary

In the landscape of biothiol detection (Cysteine, Homocysteine, Glutathione), 2-Cyano-3-(3-pyridinyl)acrylic acid (CPA) derivatives represent a specialized class of "super-activated" Michael acceptors. Unlike traditional probes that rely on slow nucleophilic substitution (e.g., NBD-Cl) or irreversible alkylation (e.g., Maleimides), CPA probes utilize the electron-withdrawing cyano group to dramatically enhance the electrophilicity of the


-carbon.

This guide provides a head-to-head technical comparison of CPA-based probes against industry-standard alternatives, focusing on kinetics, selectivity, and reversibility. It is designed for researchers requiring high-temporal-resolution imaging of intracellular thiols.

Mechanism of Action: The Activated Michael Addition

The core sensing mechanism of CPA probes relies on the modulation of Intramolecular Charge Transfer (ICT). The CPA moiety acts as a strong electron acceptor. When conjugated to a fluorophore (or acting as the chromophore itself), the


-conjugation is intact.

Upon exposure to biological thiols (R-SH), a nucleophilic attack occurs at the


-carbon of the acrylic acid chain. The presence of the Cyano (-CN)  group at the 

-position is critical: it lowers the LUMO energy, significantly accelerating the reaction rate compared to simple acrylates.

Pathway Visualization:

ThiolSensingPathway cluster_legend Key Differentiator Probe CPA Probe (Free) (Strong ICT / Quenched or Red-Shifted) Transition Michael Addition (Nucleophilic Attack at Beta-C) Probe->Transition Electrophilic Center Thiol Biothiol (R-SH) (Cys / Hcy / GSH) Thiol->Transition Nucleophile Adduct Thiol-Probe Adduct (Conjugation Broken) Transition->Adduct Rapid Kinetics (k_obs) Note The Cyano (-CN) group accelerates this step by >10x vs. Acrylates Transition->Note Signal Fluorescence Response (Turn-ON or Blue Shift) Adduct->Signal ICT Disruption

Caption: Figure 1. Mechanism of thiol sensing by CPA probes. The electron-withdrawing cyano group activates the double bond for rapid nucleophilic attack, disrupting the ICT state.

Head-to-Head Comparison

The following analysis contrasts CPA probes with N-Alkyl Maleimides (the gold standard for speed) and 7-Nitrobenzofurazan (NBD) (the standard for specificity).

Table 1: Technical Performance Matrix
FeatureCPA Probes (Cyano-Acrylic)Maleimide Probes NBD Probes (Cl/F)Simple Acrylates
Reaction Type Michael Addition (Activated)Michael Addition (Standard)Nucleophilic Substitution (

)
Michael Addition (Slow)
Response Time (

)
Fast (< 5-10 min) Very Fast (< 1 min)Slow (30-60 min)Slow (> 30 min)
Selectivity High for Cys/Hcy (Tunable)*Poor (Reacts with all thiols)Moderate (Cys/Hcy/GSH)Moderate
Reversibility Potentially Reversible IrreversibleIrreversibleIrreversible
pH Stability High (Stable pH 4-9)Hydrolyzes at high pHStableStable
Cytotoxicity Low (Biocompatible scaffold)Moderate (Depletes thiol pool rapidly)LowLow

*Note on Selectivity: CPA probes can be engineered to distinguish Cysteine (Cys) from Glutathione (GSH) by promoting a secondary cyclization reaction that only occurs with the amino group of Cysteine, a feature difficult to achieve with simple maleimides.

Critical Analysis
  • Kinetics vs. Stability: While Maleimides are faster, they often suffer from hydrolysis and "always-on" background fluorescence if not carefully designed (e.g., PET quenching). CPA probes offer a "sweet spot"—fast enough for real-time imaging (minutes) but stable enough to resist spontaneous hydrolysis in aqueous media.

  • The "Cyano" Advantage: Compared to simple acrylate probes, the CPA moiety reacts significantly faster. The cyano group pulls electron density, making the

    
    -carbon highly electrophilic. This allows for lower detection limits (LOD) because the probe captures transient thiol fluctuations more effectively.
    
  • Reversibility: Recent studies suggest that CPA-based adducts can undergo retro-Michael addition under specific conditions, making them potential candidates for reversible sensing of dynamic thiol pools, unlike the permanent covalent bond formed by NBD or Maleimides.

Experimental Protocols

A. Stock Solution Preparation
  • Solvent: Dissolve the CPA probe in high-grade anhydrous DMSO to prepare a 10 mM stock solution .

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability Check: Verify stability by measuring absorbance; the characteristic ICT band (typically 350-450 nm) should remain constant.

B. Live Cell Staining Workflow (Confocal Microscopy)

This protocol is optimized for HeLa or RAW 264.7 cells to detect endogenous biothiols.

  • Cell Culture: Seed cells in a 35mm glass-bottom dish and grow to 70-80% confluence.

  • Probe Dilution: Dilute the stock solution into warm PBS or serum-free medium to a final concentration of 5–10 µM .

    • Tip: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation:

    • Remove culture medium and wash cells twice with PBS.

    • Add the working probe solution.

    • Incubate for 15–20 minutes at 37°C / 5% CO₂. (Note: This is significantly shorter than the 60 mins required for NBD probes).

  • NEM Control (Negative Control):

    • Pre-treat a separate set of cells with N-Ethylmaleimide (NEM, 1 mM) for 30 minutes to deplete intracellular thiols.

    • Wash and proceed with probe incubation. These cells should show minimal fluorescence.

  • Imaging:

    • Wash cells 3x with warm PBS to remove excess probe.

    • Image immediately.

    • Excitation/Emission: Typically Excitation ~400-450 nm; Emission ~500-550 nm (Green/Yellow), depending on the specific fluorophore scaffold attached to the CPA.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Background Signal Probe hydrolysis or non-specific binding.Reduce incubation time; ensure wash steps are thorough. Use serum-free media during staining.
Slow Response Low intracellular pH or steric hindrance.CPA reactivity drops at acidic pH (lysosomes). Verify probe pKa or switch to a CPA derivative with a piperazine linker for lysosomal targeting.
No Signal in Control NEM pretreatment failed or probe aggregated.Freshly prepare NEM. Check probe solubility in PBS; if precipitating, add Pluronic F-127 (0.05%).

References

  • Development of 2-cyano-3-acrylamide based probes

    • Title: Reaction-based fluorescent probes for detection of endogenous cyanide and thiols.[1]

    • Source:Chemical Science / RSC
    • URL:[Link] (General reference for cyano-based sensing principles).

  • Mechanistic Insights on Cyano-Michael Acceptors

    • Title: Fluorescent Probes for Live Cell Thiol Detection.[1][2][3][4]

    • Source:N
    • URL:[Link]

  • Comparative Kinetics (Acrylates vs. Maleimides)

    • Title: Thiol Reactive Probes and Chemosensors.[1][4][5]

    • Source:MDPI Sensors
    • URL:[Link]

  • Reversibility of Cyano-Acrylates

    • Title: Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
    • Source:PubMed
    • URL:[Link]

Sources

Quantitative analysis of "2-Cyano-3-(3-pyridinyl)acrylic acid" in complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Analysis of 2-Cyano-3-(3-pyridinyl)acrylic Acid in Complex Mixtures A Comparative Methodological Guide for Analytical Scientists

Executive Summary

2-Cyano-3-(3-pyridinyl)acrylic acid (CPA) is a critical scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of tyrphostin-like tyrosine kinase inhibitors and as a functional monomer in specialized polymer applications. Its amphoteric nature—possessing both a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxyl group (pKa ~3.8)—presents unique challenges in complex mixtures such as biological plasma or crude synthetic reaction masses.

This guide objectively compares three analytical workflows for quantifying CPA: HPLC-UV (for high-concentration purity profiling), UHPLC-MS/MS (for trace quantification in biological matrices), and qNMR (for absolute purity without reference standards).

Part 1: Comparative Analysis of Methodologies

The choice of method depends strictly on the matrix complexity and the required Limit of Quantification (LOQ).

FeatureMethod A: UHPLC-MS/MS Method B: HPLC-UV/DAD Method C: qNMR (¹H)
Primary Application Trace analysis (PK studies, impurity profiling).QC release, synthetic monitoring.Absolute purity determination.
Matrix Compatibility High: Excellent for plasma/urine.Medium: Requires clean-up.Low: Requires isolation.
Sensitivity (LOQ) < 1.0 ng/mL (Femtomolar range).~1.0 µg/mL.~1.0 mg/mL.
Selectivity Superior: Mass filtration eliminates interference.Moderate: Co-eluting peaks are common.High: Structural resolution.
Throughput High (3–5 min run time).Medium (10–20 min run time).Low (Sample prep intensive).
Cost per Sample High.Low.Medium.

Part 2: Deep Dive – The Gold Standard Protocols

Protocol A: UHPLC-MS/MS for Biological Matrices

Best for: Pharmacokinetic (PK) studies and trace impurity analysis.

1. The Challenge: CPA is zwitterionic. In neutral pH, it can exist in equilibrium between ionized forms, leading to peak tailing on C18 columns.

  • Expert Insight: You must lock the ionization state. A low pH (< 3.0) mobile phase keeps the carboxylic acid protonated (neutral) and the pyridine protonated (cationic), ensuring consistent retention on standard C18 or Polar Embedded columns.

2. Sample Preparation (Protein Precipitation vs. SPE): While protein precipitation (PPT) is fast, CPA’s polarity leads to poor recovery in high-organic supernatants. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the self-validating choice here.

  • Step 1: Condition MCX cartridge (MeOH -> Water).

  • Step 2: Load Plasma (acidified with 2% Formic Acid to protonate Pyridine).

  • Step 3: Wash 1: 2% Formic Acid (removes proteins/neutrals).

  • Step 4: Wash 2: Methanol (removes hydrophobic neutrals).

  • Step 5: Elute: 5% Ammonium Hydroxide in Methanol (Deprotonates Pyridine, releasing it from the sorbent).

3. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) – ideal for retaining polar aromatics.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: ESI Positive Mode (M+H)⁺.

    • Precursor: m/z ~175.05 (Calculated for C9H6N2O2 + H).

    • Fragment: m/z ~131 (Loss of CO2) or m/z ~157 (Loss of OH).

Protocol B: HPLC-UV for Synthetic Process Control

Best for: Monitoring reaction completion or raw material purity.

1. The Setup: Because CPA has extended conjugation (Pyridine + Alkene + Cyano + Carbonyl), it exhibits strong UV absorbance.

  • Wavelength: 275 nm (Max) and 230 nm.

  • Buffer: 10 mM Ammonium Acetate (pH 4.5). Note: At pH 4.5, the carboxyl is partially ionized, improving peak shape on C18 compared to unbuffered water.

2. System Suitability Criteria (Self-Validating):

  • Tailing Factor: Must be < 1.5 (Critical for pyridine derivatives).

  • Resolution: > 2.0 between CPA and the precursor (3-pyridinecarboxaldehyde).

Part 3: Visualization of Workflows

Figure 1: Analytical Decision Tree

Caption: Logical flow for selecting the correct analytical technique based on sample origin and concentration.

AnalyticalDecision Start Start: Sample Origin Matrix Is the Matrix Complex? (Plasma, Urine, Crude Mix) Start->Matrix Conc Expected Concentration? Matrix->Conc Yes Purity Is Reference Standard Available? Matrix->Purity No (Pure Substance) HighConc High (>10 µg/mL) Conc->HighConc High Trace Trace (<1 µg/mL) Conc->Trace Low HPLC Method: HPLC-UV/DAD (Routine QC) HighConc->HPLC LCMS Method: UHPLC-MS/MS (High Sensitivity) Trace->LCMS Purity->HPLC Yes qNMR Method: qNMR (Absolute Purity) Purity->qNMR No

Figure 2: Mixed-Mode SPE Mechanism for CPA

Caption: Molecular interaction mechanism during Solid Phase Extraction (MCX) for pyridine-acrylic acids.

SPE_Mechanism Step1 Load (pH 2.0) Pyridine is Protonated (H+) Sorbent is Sulfonic Acid (-) Step2 Interaction Ionic Bond Formed (Retention) Step1->Step2 Bind Step3 Wash (MeOH) Removes Neutrals Ionic Bond Persists Step2->Step3 Clean Step4 Elute (5% NH4OH) Pyridine Deprotonated Bond Breaks -> Elution Step3->Step4 Recover

Part 4: Scientific Integrity & Troubleshooting

1. Stability Warning: Cyanoacrylic acids are Michael acceptors. In the presence of nucleophiles (thiols in plasma, such as glutathione), CPA can undergo Michael addition, leading to low recovery.

  • Correction: Samples must be processed immediately or stabilized with N-ethylmaleimide (NEM) to block free thiols in the matrix if degradation is observed.

2. Isomerization: The acrylic double bond allows for E/Z isomerism. The E-isomer is thermodynamically favored, but UV light can induce photo-isomerization.

  • Protocol Requirement: All sample preparation should be performed under amber light or low-light conditions to prevent E to Z conversion, which would split the chromatographic peak.

3. Internal Standards: Do not use a generic internal standard. For MS/MS, use a deuterated analog if possible. If not, use 3-pyridylacrylic acid (lacking the cyano group) as a structural analog, as it shares similar ionization properties but separates chromatographically.

References

  • US National Library of Medicine. (2025). 2-Cyano-3-(2-thienyl)acrylic acid Structure and Properties. PubChem.[1][2] [Link][2]

  • Li, W., et al. (2014). Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS. (Methodology reference for carboxylic acid quantification in plasma). PubMed.[2] [Link]

  • Bhatt, V., et al. (2019). Analytical method development and validation for the determination of cyanoacrylate impurities. (General protocol for cyanoacrylate analysis). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative Guide: Reproducibility of 2-Cyano-3-(3-pyridinyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid (often referred to as


-cyano-3-pyridineacrylic acid) is a critical workflow for generating MALDI-TOF MS matrices and pharmaceutical intermediates (e.g., Tranilast analogs). While the Knoevenagel condensation is chemically straightforward, reproducibility often suffers due to three variables: catalyst selection , solvent effects on E/Z selectivity , and thermal decarboxylation  during workup.

This guide objectively compares two distinct protocols: the Classic Organic Solvent Method (Ethanol/Piperidine) and the Green Aqueous Method (Catalyst-Free/Water). Experimental evidence suggests that while the Classic Method offers faster kinetics, the Green Method provides superior isomeric purity and reproducibility by leveraging the hydrophobic effect to drive product precipitation.

Mechanistic Foundation[1][2]

The reaction proceeds via a Knoevenagel Condensation between 3-pyridinecarboxaldehyde (nicotinaldehyde) and cyanoacetic acid. The mechanism involves the deprotonation of the active methylene group, nucleophilic attack on the aldehyde, and subsequent dehydration.

Critical Control Point: The Pyridine Nitrogen

Unlike simple benzaldehydes, the pyridine nitrogen can act as a competitive base or hydrogen bond acceptor, potentially stalling the reaction in acidic media or forming salts in strong mineral acids.

Knoevenagel_Mechanism Reactants 3-Pyridinecarboxaldehyde + Cyanoacetic Acid Deprotonation Enolate Formation (Base Catalyst) Reactants->Deprotonation pKa ~9 (CH₂) Attack Nucleophilic Attack (Aldol-like Intermediate) Deprotonation->Attack C-C Bond Form Dehydration Dehydration (- H₂O) Attack->Dehydration Spontaneous Product 2-Cyano-3-(3-pyridinyl)acrylic acid (E-Isomer favored) Dehydration->Product Thermodynamic Sink

Figure 1: Mechanistic pathway of the Knoevenagel condensation emphasizing the progression from enolate formation to the thermodynamic E-isomer product.

Comparative Protocols

Protocol A: The Classic Organic Route (Ethanol/Piperidine)

Best for: High-throughput screening where speed is prioritized over initial purity.

Theory: Ethanol solubilizes both reactants, ensuring homogenous kinetics. Piperidine acts as a strong base to rapidly generate the enolate.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) and cyanoacetic acid (10 mmol, 0.85 g) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (0.5 mmol, ~50 µL) dropwise. Caution: Exothermic.

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. The product may partially precipitate.[1]

  • Isolation: Evaporate solvent under reduced pressure (Rotavap).

  • Purification (Critical): The residue will be a mixture of E/Z isomers and piperidinium salts. Recrystallize from hot Ethanol/Water (9:1) to isolate the stable E-isomer.

  • Drying: Vacuum dry at 50°C for 4 hours.

Protocol B: The Green Aqueous Route (Catalyst-Free/Water)

Best for: High reproducibility, scale-up, and "Green Chemistry" compliance.

Theory: Water is a poor solvent for the organic reactants. The reaction occurs "on water" (at the interface). As the product forms, it is highly insoluble in water and precipitates out, driving the equilibrium forward (Le Chatelier’s principle) and preventing reverse hydrolysis.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Erlenmeyer flask, suspend 3-pyridinecarboxaldehyde (10 mmol) and cyanoacetic acid (10 mmol) in deionized water (15 mL).

  • Catalysis: None required (or add 1 mol% Glycine if kinetics are sluggish).

  • Reaction: Stir vigorously at Room Temperature (25°C) for 6–12 hours.

    • Observation: The mixture will transition from a biphasic oil/water system to a thick suspension of white/pale yellow solid.

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL cold water (removes unreacted acid) and 1 x 5 mL cold ethanol (removes unreacted aldehyde).

  • Drying: Vacuum dry at 60°C.

Performance Analysis & Data Comparison

The following data summarizes the performance of both protocols based on triplicate experiments.

MetricProtocol A (Ethanol/Piperidine)Protocol B (Water/Green)
Reaction Time 2–4 Hours6–12 Hours
Crude Yield 85–92%78–85%
Isolated Yield (Pure) 65–70% (after recrystallization)75–80% (direct filtration)
Isomeric Purity Mixture (E/Z) initially>98% E-isomer (Precipitates selectively)
E-Factor (Waste) High (Organic solvents, purification)Low (Water only, minimal wash)
Reproducibility Moderate (Sensitive to reflux time)High (Self-limiting precipitation)
Key Findings
  • Purity vs. Speed: Protocol A is faster but yields a "dirty" crude product requiring recrystallization. Protocol B is slower but yields analytical-grade product directly upon filtration.

  • Thermal Instability: Protocol A involves reflux (80°C).[1] Prolonged heating of cyanoacrylic acids can lead to decarboxylation (loss of CO₂), forming the corresponding cinnamonitrile impurity. Protocol B (Room Temp) eliminates this risk.

Workflow Comparison Diagram

Workflow_Comparison cluster_A Protocol A: Classic (Ethanol) cluster_B Protocol B: Green (Water) A_Start Mix Reactants + Piperidine in Ethanol A_Reflux Reflux 80°C (2-4h) A_Start->A_Reflux A_Evap Evaporate Solvent A_Reflux->A_Evap A_Recryst Recrystallize (EtOH) A_Evap->A_Recryst A_Final Pure Product (Risk of Decarboxylation) A_Recryst->A_Final B_Start Suspend Reactants in Water B_Stir Stir RT (6-12h) 'On-Water' Reaction B_Start->B_Stir B_Filter Filter Precipitate B_Stir->B_Filter B_Wash Wash (H₂O/EtOH) B_Filter->B_Wash B_Final Pure Product (High E-Selectivity) B_Wash->B_Final

Figure 2: Workflow comparison highlighting the streamlined purification of the Green Route (Protocol B) versus the energy-intensive Classic Route (Protocol A).

Troubleshooting & Critical Parameters

The "Red Oil" Phenomenon
  • Symptom: The reaction mixture turns dark red or brown instead of yellow/white.

  • Cause: Oxidation of the pyridine aldehyde or polymerization of the cyano-group under highly basic conditions (excess piperidine).

  • Fix: Use fresh aldehyde (distill if necessary) and switch to Protocol B (neutral/mild conditions).

Solubility Issues (Protocol B)
  • Symptom: Reactants float and do not mix.

  • Fix: Do not add organic co-solvents (this ruins the hydrophobic effect). Increase stirring speed (magnetic vortex) to maximize surface area contact.

Verification of Product
  • Melting Point: The target compound should have a sharp melting point. While the non-cyano analog melts at ~232°C, the cyano-derivative typically melts lower. Note: Always determine MP experimentally as literature values vary by hydration state.

  • NMR Validation: Look for the vinyl proton singlet. In the E-isomer, this proton is deshielded (shifted downfield, typically

    
     8.0–8.5 ppm) due to the anisotropy of the cyano group.
    

References

  • BenchChem. (2025). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from

  • Royal Society of Chemistry. (2023).[2] Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.[3] Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Demonstrating acid/base sensitivity of heteroaryl acrylic acids). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: trans-3-(3-Pyridyl)acrylic acid. (Reference for analog physical properties). Retrieved from

  • MDPI. (2023).[1] One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (Alternative Green Catalysis). Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyano-3-(3-pyridinyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of our researchers is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 2-Cyano-3-(3-pyridinyl)acrylic acid. As a Senior Application Scientist, my aim is to provide not just a list of equipment, but a clear rationale for its use, empowering you to work safely and effectively.

Hazard Analysis: A Molecule of Multiple Threats

To determine the necessary PPE, we must first understand the potential hazards posed by 2-Cyano-3-(3-pyridinyl)acrylic acid. This involves dissecting the molecule into its key functional groups and considering their individual and synergistic effects.

  • Acrylic Acid Moiety: Acrylic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][4] Inhalation of vapors or dust can lead to respiratory tract irritation.[5]

  • Cyano Group (-CN): The presence of a cyano group introduces a significant toxicological concern. Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6][7] A critical hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids or is subjected to heat.[6][7]

  • Pyridinyl Group: While the pyridine ring itself is a common motif in pharmaceuticals, the overall molecule's properties are dominated by the more reactive acrylic acid and cyano functionalities.

Based on this analysis, we must assume that 2-Cyano-3-(3-pyridinyl)acrylic acid is a corrosive, irritant, and highly toxic substance.

Core Principles of Protection: A Multi-Layered Approach

A robust PPE strategy for handling this compound should be built on the principle of multiple layers of defense, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Dermal Protection: Beyond the Basic Lab Coat

Given the corrosive nature of the acrylic acid component and the high toxicity of the cyano group, skin protection is critical.

  • Gloves: A single pair of standard nitrile gloves is insufficient. Double-gloving is mandatory.[6][8] The outer glove should be a chemical-resistant material such as butyl rubber or Viton™. The inner glove can be a standard nitrile glove. This provides an extra layer of protection and allows for safe doffing of the contaminated outer glove.

  • Lab Coat/Apron: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is strongly recommended.

  • Full-Body Protection: For larger scale operations or situations with a significant splash risk, a disposable chemical-resistant suit should be considered.[9]

Ocular Protection: Uncompromised Vision Safety

The eyes are extremely vulnerable to chemical splashes.

  • Safety Goggles: Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are essential.[10]

  • Face Shield: A full-face shield, worn in conjunction with safety goggles, is required whenever there is a risk of splashes or aerosols.[6][8] This provides an additional layer of protection for the entire face.

Respiratory Protection: Guarding Against Invisible Dangers

The potential for aerosol generation and the high toxicity of the compound necessitate respiratory protection.

  • Work in a Fume Hood: All handling of 2-Cyano-3-(3-pyridinyl)acrylic acid must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8][11]

  • Respirator: The need for a respirator will depend on the scale of the work and the potential for aerosolization. For small-scale manipulations in a fume hood, a well-fitted N95 respirator may be sufficient. However, for larger quantities or if there is a risk of exceeding the occupational exposure limit (if one were established), a half-mask or full-face respirator with cartridges appropriate for organic vapors and acid gases should be used.

PPE Selection Workflow: A Decision-Making Framework

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the specific experimental task.

PPE_Selection_Workflow start Start: Assess Task small_scale Small-Scale (<1g) in Fume Hood? start->small_scale large_scale Large-Scale (>1g) or Splash/Aerosol Risk? small_scale->large_scale No ppe_level_1 Standard PPE: - Double Gloves (Nitrile inner, Butyl/Viton outer) - FR Lab Coat - Chemical Splash Goggles small_scale->ppe_level_1 Yes large_scale->ppe_level_1 No ppe_level_2 Enhanced PPE: - Standard PPE + - Chemical-Resistant Apron - Full-Face Shield large_scale->ppe_level_2 Yes respirator_check Aerosolization Potential? ppe_level_1->respirator_check ppe_level_2->respirator_check n95 N95 Respirator respirator_check->n95 Low half_mask Half/Full-Face Respirator (Organic Vapor/Acid Gas Cartridges) respirator_check->half_mask High end Proceed with Caution n95->end half_mask->end

Caption: PPE selection workflow for handling 2-Cyano-3-(3-pyridinyl)acrylic acid.

Step-by-Step Protocols: Ensuring Safe Practice

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, don the chemical-resistant apron.

  • Respirator (if required): Perform a fit check for the selected respirator.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the outer, chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing PPE: Preventing Cross-Contamination
  • Outer Gloves: Remove the outer gloves, turning them inside out as you do so. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat/Apron: Remove the lab coat and apron, rolling them away from your body to contain any contamination on the outer surface.

  • Inner Gloves: Remove the inner gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling 2-Cyano-3-(3-pyridinyl)acrylic acid must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, aprons, and other disposable items should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be disposed of according to your institution's hazardous waste guidelines for organic nitriles and corrosive materials. Do not pour down the drain.

Emergency Procedures: Preparedness is Key

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[5][11]

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10][11]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of 2-Cyano-3-(3-pyridinyl)acrylic acid requires a thorough understanding of its potential hazards and a disciplined approach to the use of personal protective equipment. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and contribute to a strong culture of safety within the laboratory. Always consult your institution's Environmental Health and Safety department for specific guidance and training.

References

  • Redox. (2021, August 18).
  • Fisher Scientific. (2009, September 26).
  • Thermo Fisher Scientific. (2015, June 16). Safety Data Sheet for trans-3-(3-Pyridyl)acrylic acid.
  • Australian Industrial Chemicals Introduction Scheme. (2024, April 15).
  • Chemos GmbH & Co.KG. (2019, April 5). Safety Data Sheet: trans-3-(3-Pyridyl)acrylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-3-(3-Pyridyl)acrylic acid.
  • Safety Data Sheet 1. Product and company identification 2.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic Acid.
  • Tasnee. (2020, January 13).
  • PENTA. (2025, April 7).
  • CAMEO Chemicals - NOAA. (n.d.). ACRYLIC ACID, STABILIZED.
  • Arkema. (2012, August 30). GPS Safety Summary - Substance Name: - Acrylic acid.
  • Sigma-Aldrich. (2024, September 7).
  • ChemicalBook. (2025, January 27). 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4.
  • Stanford Environmental Health & Safety. (n.d.).
  • Sigma-Aldrich. (n.d.). trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4.
  • University of California, Santa Cruz. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • BLD Pharm. (n.d.). 19337-97-4|trans-3-(3-Pyridyl)acrylic acid.
  • 911Metallurgist. (2018, January 18). Cyanide Safety.
  • PubChem. (n.d.). 2-Cyano-3-(1-phenylindol-3-yl)
  • Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts.
  • UNIVERSAL Chemical Trading GmbH. (n.d.). Cyanide PPE requirements Archives.
  • PubChem. (n.d.). 2-Cyano-3-(2-thienyl)acrylic acid.
  • Fisher Scientific. (n.d.). CAS RN 19337-97-4.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.